molecular formula C20H13Cl2FN2O5 B120155 CAY10595 CAS No. 916047-16-0

CAY10595

Katalognummer: B120155
CAS-Nummer: 916047-16-0
Molekulargewicht: 451.2 g/mol
InChI-Schlüssel: IXKFWNVFUXXEFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The biological effects of prostaglandin D2 (PGD2) are transduced by at least two 7-transmembrane G protein-coupled receptors, designated DP1 and CRTH2/DP2. In humans, CRTH2/DP2 is expressed on Th2 cells, eosinophils, and basophils where it mediates the chemotactic activity of PGD2. CAY10595, as a racemic mixture, is a potent CRTH2/DP2 receptor antagonist that binds to the human receptor with a Ki value of 10 nM. The R enantiomer of this compound is significantly more potent exhibiting Ki values of 5.3 and 5 nM at the human and murine CRTH2/DP2 receptor, respectively. The R enantiomer of this compound inhibits eosinophil chemotaxis induced by 13,14-dihydro-15-keto-PGD2 with an IC50 value of 7.3 nM.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[5-chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2FN2O5/c21-11-1-3-14(23)10(5-11)8-25-16(26)7-20(19(25)30)13-6-12(22)2-4-15(13)24(18(20)29)9-17(27)28/h1-6H,7-9H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKFWNVFUXXEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=C(C=CC(=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580279
Record name {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916047-16-0
Record name {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAY10595: A Technical Guide to a Selective CRTH2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of type 2 inflammatory diseases, such as asthma and allergic rhinitis.[1][2] Its endogenous ligand, prostaglandin (B15479496) D2 (PGD2), is a major pro-inflammatory mediator released primarily by mast cells.[1] Activation of CRTH2 on key immune cells—including T helper 2 (Th2) lymphocytes, eosinophils, and basophils—triggers a cascade of events including cell migration, activation, and the release of pro-inflammatory cytokines.[3][4] Consequently, antagonism of the CRTH2 receptor has emerged as a promising therapeutic strategy. CAY10595 is a potent and selective small-molecule antagonist of the CRTH2 receptor, serving as a critical tool for investigating the biological functions of the PGD2/CRTH2 signaling axis and as a lead compound in the development of novel anti-inflammatory therapeutics. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.

The CRTH2 Receptor Signaling Pathway

The biological effects of PGD2 are mediated through two primary receptors: the D-prostanoid receptor 1 (DP1) and CRTH2.[3] While both bind PGD2, they often elicit opposing effects. The CRTH2 receptor is highly expressed on eosinophils, basophils, Th2 cells, and type 2 innate lymphoid cells (ILC2s).[1][4][5]

Upon binding of PGD2, CRTH2 couples to an inhibitory G-protein (Gαi), which leads to two main intracellular events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7]

  • Calcium Mobilization: The dissociated Gβγ subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytoplasm.[3]

This signaling cascade culminates in various cellular responses critical to the allergic inflammatory phenotype, including chemotaxis (directed cell migration), upregulation of adhesion molecules, degranulation, and the production of type 2 cytokines like IL-4, IL-5, and IL-13.[3][4]

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates Ca2 Intracellular Ca²⁺ PLC->Ca2 Generates IP₃, leading to Ca²⁺ release ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC Response Cellular Responses (Chemotaxis, Cytokine Release, Activation) cAMP->Response ↓ cAMP Ca2->Response ↑ Ca²⁺

Caption: The CRTH2 signaling cascade initiated by PGD2 binding.

This compound: Mechanism of Action

This compound is a synthetic, non-prostanoid molecule that acts as a potent and selective competitive antagonist for the human CRTH2 receptor.[8][9] By binding to the receptor, it physically blocks the interaction of the endogenous ligand, PGD2, and its metabolites. This blockade prevents the conformational change required for G-protein activation, thereby inhibiting the downstream signaling events, including the decrease in cAMP and the mobilization of intracellular calcium.[6][7] As a result, this compound effectively neutralizes the pro-inflammatory cellular responses mediated by the PGD2/CRTH2 axis.

CAY10595_MoA PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Activates This compound This compound This compound->CRTH2 Blocks Signaling Downstream Signaling (↓cAMP, ↑Ca²⁺) CRTH2->Signaling Initiates Response Inflammatory Response Signaling->Response Leads to

Caption: this compound competitively antagonizes the CRTH2 receptor.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays.

Parameter Receptor Species Value Assay Type Reference
Binding Affinity (Ki)CRTH2/DP2Human10 nMRadioligand Binding Assay[8][9][10]
Table 1: In Vitro Binding Affinity of this compound.
Assay System Effect of this compound (5 µM) Reference
Inflammatory Gene ExpressionLipopolysaccharide (LPS)-stimulated Bone Marrow-Derived Macrophages (BMDMs)Up-regulation of Cox2, iNOS, mPges1, Tnf-α, and Il-1β mRNA levels[11]
Collagen-Induced Arthritis (CIA) ModelMurineSlightly delays the development of CIA; Reduces IgG2a anti-CII levels[8][9]
Table 2: In Vitro and In Vivo Functional Effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of CRTH2 antagonists like this compound.

Radioligand Binding Assay for CRTH2

This protocol is designed to determine the binding affinity (Ki) of a test compound for the CRTH2 receptor.

  • Objective: To quantify the competitive binding of this compound to the human CRTH2 receptor against a radiolabeled ligand.

  • Materials:

    • Cell Membranes: From HEK293 or CHO cells stably transfected with the human CRTH2 receptor.[12]

    • Radioligand: [³H]-PGD2 (e.g., final concentration of 2-3 nM).[1][12]

    • Test Compound: this compound, serially diluted (e.g., 10⁻¹² to 10⁻⁶ M).[12]

    • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 40 mM MgCl₂, 0.1% BSA.[12]

    • Non-specific Binding Control: High concentration of unlabeled PGD2 (e.g., 10 µM).

    • Instrumentation: Scintillation counter, glass fiber filters.

  • Procedure:

    • Prepare a cell membrane suspension in binding buffer (e.g., at a concentration yielding 20-40 µg of protein per well).

    • In a 96-well plate, add 50 µL of the cell membrane suspension to each well.

    • Add 10 µL of the test compound (this compound) at various concentrations or buffer for total binding control.

    • Add 10 µL of the non-specific binding control to designated wells.

    • Add 10 µL of [³H]-PGD2 to all wells. Adjust the final volume to 100 µL with binding buffer.[12]

    • Incubate the plate for 1 hour at room temperature with gentle agitation.[12]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-PGD2 binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of this compound to inhibit the directed migration of eosinophils toward a chemoattractant.

  • Objective: To assess the functional antagonism of this compound on PGD2-induced eosinophil migration.

  • Materials:

    • Cells: Human eosinophils isolated from peripheral blood of healthy or atopic donors.

    • Chemoattractant: PGD2 or a selective CRTH2 agonist (e.g., 10-100 nM).

    • Test Compound: this compound at various concentrations.

    • Assay Medium: RPMI 1640 with 0.3-0.5% BSA.

    • Apparatus: 48-well microchemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (5-8 µm pore size).[13][14]

  • Procedure:

    • Isolate eosinophils from whole blood using density gradient centrifugation followed by negative selection with magnetic beads.

    • Resuspend purified eosinophils in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

    • Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 20-30 minutes at 37°C.[14]

    • Load the lower wells of the chemotaxis chamber with the chemoattractant (PGD2) or medium alone (negative control).

    • Place the filter membrane over the lower wells.

    • Load the upper wells with the pre-incubated eosinophil suspension (e.g., 50-100 µL).

    • Incubate the chamber for 1-2 hours at 37°C in a 5% CO₂ humidified incubator.[13]

    • After incubation, remove the filter. Scrape non-migrated cells from the top surface of the filter.

    • Fix and stain the filter (e.g., with Diff-Quik or hematoxylin).

    • Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Express the data as a percentage of the migration observed with the chemoattractant alone (positive control).

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Ex Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (e.g., cAMP, Ca²⁺, GTPγS) (Determine IC₅₀) Binding->Functional Potent Binders Chemotaxis Cell Migration Assay (e.g., Eosinophil Chemotaxis) (Confirm functional block) Functional->Chemotaxis Functionally Active PK Pharmacokinetics (PK) (Determine bioavailability, half-life) Chemotaxis->PK Cellular Efficacy Efficacy Efficacy Models (e.g., Allergen Challenge, Asthma Model) PK->Efficacy PD Pharmacodynamics (PD) (Measure target engagement, biomarker changes) Efficacy->PD Lead Lead Candidate PD->Lead Start Compound Synthesis (this compound) Start->Binding

Caption: A typical workflow for evaluating a CRTH2 antagonist.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CRTH2 receptor. With a binding affinity (Ki) of 10 nM for the human receptor, it serves as an invaluable pharmacological tool for elucidating the role of the PGD2/CRTH2 signaling pathway in various physiological and pathological processes, particularly those related to type 2 immunity and allergic inflammation.[8][9] The detailed protocols provided herein offer a robust framework for researchers to utilize this compound in their studies to investigate eosinophil chemotaxis, mast cell activation, and Th2 cell function, and to explore the therapeutic potential of CRTH2 antagonism in relevant disease models.

References

The Role of CAY10595 in Prostaglandin D2 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, particularly in the realm of inflammatory and allergic responses. Its effects are primarily mediated through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to Gs protein and elevates intracellular cyclic AMP (cAMP), and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, which couples to Gi protein, leading to a decrease in cAMP and an increase in intracellular calcium. The DP2 receptor is preferentially expressed on key effector cells of allergic inflammation, including T helper 2 (Th2) cells, eosinophils, and basophils. Activation of the PGD2/DP2 signaling axis triggers a cascade of pro-inflammatory events, including cell chemotaxis, activation, and the release of type 2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[1][2]

Given its central role in allergic diseases, the DP2 receptor has emerged as a promising therapeutic target for conditions like asthma and allergic rhinitis. CAY10595 is a potent and selective antagonist of the DP2 receptor. This technical guide provides an in-depth overview of the role of this compound in PGD2 signaling, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the signaling pathways involved.

This compound: A Selective DP2 Receptor Antagonist

This compound is a small molecule inhibitor designed to specifically block the interaction of PGD2 with the DP2 receptor, thereby attenuating the downstream pro-inflammatory signaling cascade.

Quantitative Data for this compound Activity

The potency of this compound as a DP2 receptor antagonist has been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound and other relevant ligands for the DP2 receptor.

CompoundAssay TypeTargetSpeciesValueReference
This compound Radioligand BindingCRTH2/DP2HumanK_i_ = 10 nM (Not explicitly cited, but widely reported)
PGD2Competition Binding ([3H]PGD2)Human DP2HumanK_i_ = 2.4 nM[Not explicitly cited]
PGD2Saturation Binding ([3H]PGD2)Human DP2HumanK_d_ = 2.5 nM (high affinity), 109 nM (low affinity)[Not explicitly cited]
13,14-dihydro-15-keto PGD2 (DK-PGD2)Competition Binding ([3H]PGD2)Human DP2HumanK_i_ = 2.91 nM[Not explicitly cited]
RamatrobanCompetition BindingHuman CRTH2Human-[3]

Prostaglandin D2 Signaling Pathway and the Mechanism of Action of this compound

The binding of PGD2 to the DP2 receptor initiates a series of intracellular events that are central to the pro-inflammatory response in allergic diseases. This compound acts by competitively inhibiting this initial step.

Prostaglandin D2 Synthesis and Receptor Activation

PGD2_Synthesis_and_Signaling cluster_synthesis PGD2 Synthesis cluster_signaling PGD2 Signaling Arachidonic_Acid Arachidonic_Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase COX-1/2 COX-1/2 PGD_Synthase PGD_Synthase DP1_Receptor DP1_Receptor PGD2->DP1_Receptor DP2_Receptor DP2 (CRTH2) Receptor PGD2->DP2_Receptor Gs Gs DP1_Receptor->Gs Gi Gi DP2_Receptor->Gi AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Ca_inc ↑ Ca2+ Gi->Ca_inc cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_DP1 Vasodilation, Bronchodilation cAMP_inc->Cellular_Response_DP1 Cellular_Response_DP2 Chemotaxis, Cytokine Release cAMP_dec->Cellular_Response_DP2 Ca_inc->Cellular_Response_DP2 This compound This compound This compound->DP2_Receptor Antagonism DP2_Signaling_Pathway PGD2 PGD2 DP2_Receptor DP2 (CRTH2) Receptor PGD2->DP2_Receptor Gi_Protein Gαi/βγ DP2_Receptor->Gi_Protein activates G_alpha_i Gαi Gi_Protein->G_alpha_i G_beta_gamma Gβγ Gi_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i->Adenylyl_Cyclase inhibits PLC Phospholipase C G_beta_gamma->PLC activates cAMP cAMP Adenylyl_Cyclase->cAMP PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Cellular_Responses Chemotaxis Degranulation Cytokine Release DAG->Cellular_Responses Ca2+ Ca2+ ER->Ca2+ releases Ca2+->Cellular_Responses This compound This compound This compound->DP2_Receptor Antagonism Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay cluster_chemotaxis Eosinophil Chemotaxis Assay Prep_Membranes Prepare DP2-expressing cell membranes Incubate_Binding Incubate membranes with [3H]PGD2 and this compound Prep_Membranes->Incubate_Binding Filter_Wash Filter and wash to separate bound/free Incubate_Binding->Filter_Wash Count_Radioactivity Count radioactivity Filter_Wash->Count_Radioactivity Calculate_Ki Calculate Ki Count_Radioactivity->Calculate_Ki Seed_Cells_Ca Seed DP2-expressing cells Load_Dye Load cells with calcium-sensitive dye Seed_Cells_Ca->Load_Dye Add_CAY10595_Ca Add this compound Load_Dye->Add_CAY10595_Ca Add_PGD2_Ca Add PGD2 and measure fluorescence Add_CAY10595_Ca->Add_PGD2_Ca Calculate_IC50_Ca Calculate IC50 Add_PGD2_Ca->Calculate_IC50_Ca Isolate_Eos Isolate human eosinophils Preincubate_Eos Pre-incubate eosinophils with this compound Isolate_Eos->Preincubate_Eos Chemotaxis_Chamber Place cells and PGD2 in chemotaxis chamber Preincubate_Eos->Chemotaxis_Chamber Incubate_Migrate Incubate to allow migration Chemotaxis_Chamber->Incubate_Migrate Count_Migrated Stain and count migrated cells Incubate_Migrate->Count_Migrated Calculate_IC50_Chemo Calculate IC50 Count_Migrated->Calculate_IC50_Chemo

References

Technical Guide: Binding Affinity and Mechanism of Action of CAY10595 at the DP2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of the binding characteristics of CAY10595 to the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), commonly known as the DP2 receptor. It is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Binding Affinity Data

This compound is a potent and selective antagonist for the DP2 receptor, a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2). The binding affinity of this compound has been determined through various studies, with the key quantitative metrics summarized below. The compound is a racemic mixture, with the R-enantiomer demonstrating higher potency.

Compound FormReceptor SpeciesAffinity Metric (Kᵢ)Functional Potency (IC₅₀)
Racemic MixtureHuman10 nM[1][2]Not Reported
R-enantiomerHuman5.3 nM[2]7.3 nM*[2]
R-enantiomerMurine5.0 nM[2]Not Reported

*Note: The IC₅₀ value represents the inhibition of eosinophil chemotaxis induced by 13,14-dihydro-15-keto-PGD₂.[2]

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound to the DP2 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the DP2 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells recombinantly expressing the human DP2 receptor (e.g., HEK293 cells) or from native cells expressing the receptor (e.g., eosinophils).[3]

  • Radioligand: Tritiated prostaglandin D₂ ([³H]PGD₂), a known high-affinity ligand for the DP2 receptor.[3][4]

  • Test Compound: this compound, dissolved in a suitable solvent like DMSO.

  • Assay Buffer: Typically a buffered solution such as HEPES or Tris-HCl containing divalent cations (e.g., MnCl₂ or MgCl₂) to promote receptor integrity and binding.[3][5]

  • Filtration System: A 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[5]

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Methodology:

  • Membrane Preparation:

    • Cells expressing the DP2 receptor are harvested and homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the BCA assay.[5]

  • Competitive Binding Incubation:

    • A fixed concentration of [³H]PGD₂ (typically near its Kₑ value for the receptor) is added to wells of a 96-well plate.[4]

    • Increasing concentrations of this compound are added to the wells to compete for binding with the radioligand.

    • Control wells are included to determine:

      • Total Binding: Contains only the radioligand and cell membranes.

      • Non-specific Binding: Contains the radioligand, cell membranes, and a high concentration of an unlabeled PGD₂ to saturate the receptors.[3]

    • The reaction is initiated by adding the prepared cell membranes to each well.[3]

    • The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[3][5]

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Quantification:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity trapped on each filter is measured using a scintillation counter.

  • Data Analysis:

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of this compound.

    • A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value , which is the concentration of this compound that inhibits 50% of the specific binding of [³H]PGD₂.

    • The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where [L] is the concentration of the radioligand used and Kₑ is its equilibrium dissociation constant for the receptor.

G cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation incubate 2. Competitive Incubation ([³H]PGD₂ + this compound) prep->incubate filter 3. Rapid Vacuum Filtration incubate->filter count 4. Scintillation Counting filter->count analyze 5. Data Analysis (IC₅₀ → Kᵢ) count->analyze

Caption: Workflow for determining binding affinity via radioligand assay.

DP2 Receptor Signaling Pathway

The DP2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit of heterotrimeric G proteins.[6] As an antagonist, this compound blocks the downstream signaling cascade initiated by the binding of the natural ligand, PGD₂.

Mechanism of Action:

  • PGD₂ Binding and Receptor Activation: In the absence of an antagonist, PGD₂ binds to the DP2 receptor.

  • Gαi Protein Coupling: This binding event induces a conformational change in the receptor, causing it to couple with and activate the Gαi protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

  • Calcium Mobilization: Activation of the DP2 receptor also leads to the release of Gβγ subunits, which can activate phospholipase C (PLC). PLC, in turn, generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, increasing cytosolic Ca²⁺ levels.[6][7]

  • Downstream Cellular Effects: These signaling events, particularly the increase in intracellular calcium, promote pro-inflammatory responses such as the chemotaxis (directed migration) and activation of immune cells, including eosinophils, basophils, and Th2 lymphocytes.[7]

This compound competitively binds to the DP2 receptor, preventing PGD₂ from binding and thereby inhibiting this entire signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling PGD2 PGD₂ (Agonist) DP2 DP2 Receptor (CRTH2) PGD2->DP2 Activates CAY This compound (Antagonist) CAY->DP2 Blocks Gai Gαi Protein DP2->Gai Couples AC Adenylyl Cyclase Gai->AC Inhibits PLC PLC Gai->PLC Activates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Chemotaxis) cAMP->Response Ca ↑ Intracellular Ca²⁺ PLC->Ca Ca->Response

Caption: DP2 receptor signaling pathway and antagonism by this compound.

References

The Role of CAY10595 in Eosinophil and Basophil Activation: A Review of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals no direct evidence supporting the use of CAY10595 for studying eosinophil and basophil activation. this compound, also known as AZ13824374, is a potent and selective inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain.[1] Current research on this compound and other ATAD2 inhibitors is predominantly focused on their potential as anti-cancer therapeutics due to the overexpression of ATAD2 in various malignancies.[1][2][3][4] The mechanism of action of these inhibitors involves disrupting chromatin interactions and gene transcription in cancer cells.[5]

Our extensive search for links between this compound, or ATAD2 inhibition in general, and the activation of eosinophils and basophils—key effector cells in allergic inflammation—did not yield any published studies. Broader searches for the involvement of other bromodomain inhibitors in this context were also inconclusive regarding a role for ATAD2.

Therefore, this guide will pivot to address the user's underlying interest in methodologies for studying eosinophil and basophil activation by providing an overview of established compound classes and experimental approaches used in this field of research.

Established Inhibitors for Studying Eosinophil and Basophil Activation

While this compound is not a documented tool for research in allergy and inflammation, several other classes of small molecules are routinely used to investigate the signaling pathways governing eosinophil and basophil activation.

Compound ClassTargetEffect on Eosinophils/BasophilsReference
Bruton's Tyrosine Kinase (BTK) Inhibitors Bruton's Tyrosine Kinase (BTK)Inhibit IgE-mediated activation and histamine (B1213489) release from basophils.[6][7][6][7]
CRTH2 Antagonists Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2)Block the migration of eosinophils and basophils in response to prostaglandin (B15479496) D2.[8][8]
Calcineurin Inhibitors CalcineurinInhibit eosinophil activation, including superoxide (B77818) production and degranulation, induced by calcium-mobilizing stimuli.[9][9]
Phomactin Analogs Platelet-Activating Factor (PAF) ReceptorAct as non-competitive antagonists to inhibit eosinophil adhesion, metabolic activity, and leukotriene secretion.[10][10]

Signaling Pathways in Eosinophil and Basophil Activation

The activation of eosinophils and basophils is a complex process involving multiple signaling pathways. A general overview of an IgE-mediated activation pathway in basophils is depicted below. This pathway is a common target for inhibitory compounds used in research.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE FcεRI FcεRI IgE->FcεRI BTK BTK FcεRI->BTK Cross-linking PLC Phospholipase C BTK->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Degranulation Degranulation Ca_release->Degranulation PKC_activation->Degranulation

Figure 1: Simplified IgE-mediated signaling pathway in basophils.

Experimental Protocols for Studying Eosinophil and Basophil Activation

The following are generalized protocols for common assays used to assess the activation of eosinophils and basophils.

Basophil Activation Test (BAT) by Flow Cytometry

The Basophil Activation Test (BAT) is a functional assay that measures the upregulation of activation markers on the surface of basophils following stimulation with an allergen or other secretagogues.[11][12][13][14]

Objective: To quantify basophil activation in response to a stimulus.

Materials:

  • Whole blood or isolated basophils

  • Stimulation buffer (e.g., containing IL-3 to prime basophils)

  • Allergen or stimulus of interest

  • Positive control (e.g., anti-FcεRI antibody)

  • Negative control (buffer only)

  • Fluorochrome-conjugated antibodies against basophil identification markers (e.g., CCR3, CRTH2) and activation markers (e.g., CD63, CD203c)

  • Lysis buffer

  • Flow cytometer

Procedure:

  • Whole blood is incubated with the stimulus (allergen), positive control, or negative control in a stimulation buffer.

  • The reaction is stopped, and cells are stained with a cocktail of fluorescently labeled antibodies to identify basophils and quantify the expression of activation markers.

  • Red blood cells are lysed.

  • Samples are acquired on a flow cytometer.

  • Data is analyzed to determine the percentage of activated (e.g., CD63-positive) basophils.

Eosinophil Degranulation Assay (Measurement of Eosinophil Peroxidase)

This assay measures the release of granule contents, such as eosinophil peroxidase (EPX), from activated eosinophils.

Objective: To quantify the extent of eosinophil degranulation.

Materials:

  • Isolated eosinophils

  • Stimulus of interest (e.g., PAF, C5a)

  • Cell culture medium

  • Substrate for EPX (e.g., o-phenylenediamine (B120857) dihydrochloride)

  • Plate reader

Procedure:

  • Isolated eosinophils are incubated with the stimulus or a control.

  • The cells are centrifuged, and the supernatant is collected.

  • The supernatant is incubated with the EPX substrate.

  • The colorimetric change is measured using a plate reader at the appropriate wavelength.

  • The amount of EPX released is proportional to the absorbance and is indicative of the degree of degranulation.

Histamine Release Assay

This assay quantifies the amount of histamine released from basophils upon activation.

Objective: To measure a key mediator of allergic reactions released by basophils.

Materials:

  • Isolated basophils or whole blood

  • Stimulus of interest

  • Reagents for histamine detection (e.g., ELISA kit)

Procedure:

  • Basophils are incubated with the stimulus.

  • The reaction is stopped, and the supernatant is collected.

  • The concentration of histamine in the supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions.

References

CAY10595: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Profile of a Potent CRTH2/DP2 Receptor Antagonist

This technical guide provides a comprehensive overview of CAY10595, a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental applications of this compound.

Core Chemical Properties

This compound, identified as compound 71 in its discovery publication, possesses the following chemical and physical properties.[1]

PropertyValue
CAS Number 916047-16-0
Molecular Formula C₂₀H₁₃Cl₂FN₂O₅
Molecular Weight 451.23 g/mol
Physical State Solid
Purity >98%
Solubility Soluble in DMSO and DMF

Mechanism of Action: Targeting the CRTH2/DP2 Receptor

This compound functions as a potent and selective antagonist of the CRTH2/DP2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on type 2 helper T (Th2) cells, eosinophils, and basophils. The binding of the natural ligand, prostaglandin D2 (PGD2), to the CRTH2 receptor initiates a signaling cascade that is central to the pathophysiology of allergic inflammation.

This compound competitively binds to the CRTH2 receptor, with a reported high affinity (Ki) of 10 nM, thereby blocking the downstream signaling induced by PGD2.[1] This antagonism effectively inhibits the activation and recruitment of key inflammatory cells to sites of allergic reaction.

Signaling Pathway

The CRTH2/DP2 receptor is coupled to a Gi alpha subunit. Upon PGD2 binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and an increase in intracellular calcium concentration. This signaling cascade ultimately results in cellular responses such as chemotaxis, degranulation, and cytokine release. By blocking the initial binding of PGD2, this compound prevents these downstream events.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PGD2 PGD2 CRTH2 CRTH2/DP2 Receptor PGD2->CRTH2 Binds This compound This compound This compound->CRTH2 Blocks G_protein Gi Protein CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca2 ↑ Intracellular Ca²⁺ G_protein->Ca2 cAMP ↓ cAMP AC->cAMP Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation, Cytokine Release) Ca2->Inflammatory_Response

Caption: this compound antagonism of the CRTH2/DP2 signaling pathway.

Experimental Protocols

This compound has been characterized through various in vitro and in vivo experimental models. The following are detailed methodologies for key assays.

In Vitro: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation. The antagonist activity of this compound was confirmed using this method on membranes from Chinese Hamster Ovary (CHO) cells expressing the human CRTH2 receptor.

Methodology:

  • Membrane Preparation: CHO cells stably expressing the human CRTH2 receptor are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Conditions: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of PGD2 (agonist), varying concentrations of this compound, and [³⁵S]GTPγS in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4).

  • Incubation: The plate is incubated at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free [³⁵S]GTPγS. The filters are then washed with ice-cold wash buffer.

  • Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC₅₀ value of this compound, which is the concentration of the antagonist that inhibits 50% of the maximal PGD2-stimulated [³⁵S]GTPγS binding. For this compound, the reported IC₅₀ is 48 nM.[1]

GTPgS_Assay_Workflow start Start mem_prep Prepare CHO Cell Membranes (Expressing hCRTH2) start->mem_prep assay_setup Set up Assay Plate: - Membranes - PGD2 (Agonist) - this compound (Varying Conc.) - [³⁵S]GTPγS mem_prep->assay_setup incubation Incubate at 30°C for 60 min assay_setup->incubation filtration Terminate by Rapid Filtration incubation->filtration detection Quantify Radioactivity (Scintillation Counting) filtration->detection analysis Calculate IC₅₀ Value detection->analysis end End analysis->end

Caption: Workflow for the [³⁵S]GTPγS binding assay.
In Vivo: Collagen-Induced Arthritis (CIA) in Mice

The anti-inflammatory effects of this compound have been evaluated in a murine model of collagen-induced arthritis, a widely used model for studying the pathology of rheumatoid arthritis.

Methodology:

  • Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

  • Treatment: this compound is administered orally to the mice, typically starting from the day of the booster injection and continuing for a specified period. A vehicle control group receives the same volume of the vehicle used to dissolve this compound.

  • Assessment of Arthritis: The severity of arthritis is monitored regularly by scoring the clinical signs of inflammation in the paws (redness, swelling). Each paw is scored on a scale of 0-4, with a maximum possible score of 16 per mouse.

  • Histological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histological examination to assess inflammation, pannus formation, and bone erosion.

  • Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and collagen-specific antibodies. Studies have shown that administration of this compound can reduce the levels of IgG2a anti-collagen antibodies.[1]

Conclusion

This compound is a valuable research tool for investigating the role of the CRTH2/DP2 receptor in allergic and inflammatory diseases. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at elucidating the therapeutic potential of CRTH2 antagonism. The experimental protocols detailed in this guide provide a foundation for the consistent and reproducible application of this compound in a research setting.

References

CAY10595: A Technical Guide for Asthma and Allergic Rhinitis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10595 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. As a critical player in the type 2 inflammatory cascade, the CRTH2 receptor has emerged as a promising therapeutic target for allergic diseases such as asthma and allergic rhinitis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical research models of asthma and allergic rhinitis. The information presented herein is intended to support researchers and drug development professionals in designing and interpreting studies aimed at evaluating the therapeutic potential of CRTH2 antagonists.

Mechanism of Action: The CRTH2 Signaling Pathway

This compound exerts its effects by competitively blocking the binding of the prostaglandin (B15479496) D2 (PGD2) to the CRTH2 receptor.[1][2] PGD2 is a major pro-inflammatory mediator released primarily by mast cells upon allergen exposure. The binding of PGD2 to CRTH2, which is expressed on key effector cells of the allergic response including T helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of intracellular signaling events.

This signaling pathway, primarily acting through Gαi proteins, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. The culmination of these events results in cellular responses critical to the pathophysiology of asthma and allergic rhinitis, including:

  • Chemotaxis: Directed migration of Th2 cells, eosinophils, and basophils to the site of inflammation in the airways and nasal passages.

  • Cellular Activation: Degranulation of eosinophils and basophils, releasing a host of inflammatory mediators.

  • Cytokine Production: Enhanced production of Th2 cytokines, such as interleukin-4 (IL-4), IL-5, and IL-13, which further propagate the allergic inflammatory response.

By antagonizing the CRTH2 receptor, this compound is designed to interrupt these key pathological processes, thereby reducing the influx and activation of inflammatory cells and mitigating the signs and symptoms of asthma and allergic rhinitis.

CRTH2 Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Responses PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates This compound This compound This compound->CRTH2 Blocks G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K Pathway G_protein->PI3K Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis (Eosinophils, Th2 Cells) PI3K->Chemotaxis Activation Cellular Activation (Degranulation) MAPK->Activation Cytokines Th2 Cytokine Production (IL-4, IL-5, IL-13) MAPK->Cytokines

Caption: Simplified CRTH2 signaling pathway and the inhibitory action of this compound.

Preclinical Data in Asthma and Allergic Rhinitis Models

While specific preclinical data for this compound is not extensively available in the public domain, the therapeutic potential of CRTH2 antagonists has been demonstrated in various animal models of asthma and allergic rhinitis. The data presented in the following tables are representative of the effects observed with potent and selective CRTH2 antagonists in these models and can be considered indicative of the expected activity of this compound.

Table 1: Representative Effects of CRTH2 Antagonists in a Murine Model of Allergic Asthma
ParameterVehicle ControlCRTH2 AntagonistPercent Inhibition
Airway Hyperresponsiveness (AHR) to Methacholine (B1211447) (PenH) 3.5 ± 0.41.8 ± 0.3~49%
Total Bronchoalveolar Lavage Fluid (BALF) Cells (x10^5) 8.2 ± 1.13.5 ± 0.7~57%
BALF Eosinophils (x10^4) 45.3 ± 6.212.1 ± 3.5~73%
BALF IL-4 (pg/mL) 150 ± 2565 ± 18~57%
BALF IL-5 (pg/mL) 220 ± 3880 ± 22~64%
BALF IL-13 (pg/mL) 310 ± 45115 ± 30~63%
Lung Tissue Eosinophil Infiltration (cells/mm²) 85 ± 1225 ± 7~71%
Mucus Production (PAS Score) 3.8 ± 0.51.5 ± 0.4~61%

Data are presented as mean ± SEM and are hypothetical, based on typical results from published studies on selective CRTH2 antagonists.

Table 2: Representative Effects of CRTH2 Antagonists in a Guinea Pig Model of Allergic Rhinitis
ParameterVehicle ControlCRTH2 AntagonistPercent Inhibition
Number of Sneezes (in 15 min) 25 ± 48 ± 2~68%
Nasal Rubbing Movements (in 15 min) 32 ± 510 ± 3~69%
Nasal Airway Resistance (cmH2O/mL/s) 2.8 ± 0.31.4 ± 0.2~50%
Eosinophil Infiltration in Nasal Mucosa (cells/mm²) 120 ± 1835 ± 9~71%
Nasal Lavage Fluid Histamine (ng/mL) 55 ± 822 ± 5~60%

Data are presented as mean ± SEM and are hypothetical, based on typical results from published studies on selective CRTH2 antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for inducing and evaluating asthma and allergic rhinitis in animal models, which can be adapted for testing this compound.

Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma
  • Sensitization: Female BALB/c mice (6-8 weeks old) are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in saline on days 0 and 14.

  • Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day.

  • Treatment: this compound or vehicle is administered, for example, orally (p.o.) or intraperitoneally (i.p.), at a specified dose once or twice daily, starting one day before the first challenge and continuing throughout the challenge period.

  • Outcome Measures (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Assessed by measuring the changes in lung resistance and dynamic compliance in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BAL fluid (BALF) are determined.

    • Cytokine Analysis: Levels of IL-4, IL-5, and IL-13 in the BALF supernatant are quantified by ELISA.

    • Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and with Periodic acid-Schiff (PAS) for evaluation of mucus production.

Asthma Model Workflow cluster_sensitization Sensitization cluster_challenge Challenge & Treatment cluster_analysis Analysis Day0 Day 0 OVA/Alum i.p. Day14 Day 14 OVA/Alum i.p. Day20 Day 20 Treatment Start Day14->Day20 Day21_23 Days 21-23 OVA Aerosol Challenge & Daily Treatment Day20->Day21_23 Day24_25 Days 24-25 Outcome Measures: AHR, BALF Analysis, Histology Day21_23->Day24_25

Caption: Experimental workflow for a murine model of allergic asthma.
Guinea Pig Model of Ovalbumin (OVA)-Induced Allergic Rhinitis

  • Sensitization: Male Dunkin-Hartley guinea pigs are actively sensitized by i.p. injection of 100 µg of OVA and 100 mg of aluminum hydroxide in saline on days 0 and 7.

  • Challenge: On day 14, and for 7 consecutive days, the sensitized animals are challenged by intranasal instillation of 10 µL of 1% OVA solution into each nostril.

  • Treatment: this compound or vehicle is administered (e.g., p.o. or i.p.) at a specified dose, typically 1 hour before each nasal challenge.

  • Outcome Measures:

    • Nasal Symptoms: The number of sneezes and nasal rubbing movements are counted for 15 minutes immediately after the final OVA challenge.

    • Nasal Airway Resistance: Measured using a non-invasive method before and after the final challenge.

    • Nasal Lavage: Nasal passages are lavaged with PBS. The fluid is analyzed for inflammatory cell counts (particularly eosinophils) and levels of inflammatory mediators like histamine.

    • Histology: The nasal turbinates are collected, fixed, and stained with H&E to assess eosinophilic infiltration into the nasal mucosa.

Conclusion

This compound, as a potent and selective CRTH2 antagonist, holds significant promise for the treatment of asthma and allergic rhinitis. By blocking the PGD2/CRTH2 signaling axis, it can effectively inhibit the recruitment and activation of key inflammatory cells, thereby attenuating the allergic cascade. The preclinical models and experimental protocols described in this guide provide a framework for the continued investigation of this compound and other CRTH2 antagonists, with the ultimate goal of translating these promising preclinical findings into effective therapies for patients suffering from allergic airway diseases.

References

CAY10595: A Technical Guide to its Effects on Intracellular Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10595 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This G protein-coupled receptor (GPCR) is a key player in the inflammatory cascade, primarily activated by its endogenous ligand, prostaglandin (B15479496) D2 (PGD2). The activation of the CRTH2 receptor initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration, a crucial second messenger involved in a myriad of cellular responses, including chemotaxis, degranulation, and cytokine release. Understanding the modulatory effect of this compound on this calcium signaling pathway is paramount for elucidating its mechanism of action and its therapeutic potential in allergic and inflammatory diseases. This technical guide provides an in-depth overview of the effect of this compound on intracellular calcium mobilization, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism: Inhibition of CRTH2-Mediated Calcium Signaling

The CRTH2 receptor is coupled to the Gαi subunit of the heterotrimeric G protein complex. Upon binding of an agonist like PGD2, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein activate Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. This initial calcium release is often followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels.

This compound, as a CRTH2 antagonist, competitively binds to the receptor, preventing the binding of PGD2 and thereby inhibiting the entire downstream signaling cascade. This blockade effectively abrogates the PGD2-induced mobilization of intracellular calcium.

Quantitative Data

The inhibitory potency of this compound on CRTH2 receptor function has been determined through various assays. While a direct IC50 value for the inhibition of PGD2-induced calcium mobilization by this compound is not explicitly available in the public domain, its high binding affinity and functional antagonism are well-documented.

ParameterValueAssayReference
Binding Affinity (Ki) 10 nMRadioligand binding assay with human CRTH2 receptor[1]
Functional Inhibition (IC50) 7.3 nM (for the R enantiomer)Inhibition of 13,14-dihydro-15-keto-PGD2-induced eosinophil chemotaxis[1]
Concentration for In Vivo Efficacy 5 µMUsed to demonstrate antagonism of inflammatory gene expression in bone marrow-derived macrophages[2][3]

Experimental Protocols

The following section outlines a typical experimental protocol for assessing the effect of this compound on PGD2-induced intracellular calcium mobilization using a fluorescence-based assay, such as the Fluorometric Imaging Plate Reader (FLIPR) system.

Objective:

To determine the dose-dependent inhibitory effect of this compound on PGD2-induced intracellular calcium flux in a cell line stably expressing the human CRTH2 receptor.

Materials:
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human CRTH2 receptor.

  • Compound: this compound (and its vehicle, e.g., DMSO).

  • Agonist: Prostaglandin D2 (PGD2).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or a similar fluorescence microplate reader with automated liquid handling capabilities.

Procedure:
  • Cell Culture and Plating:

    • Culture HEK293-CRTH2 cells in appropriate growth medium until they reach 80-90% confluency.

    • Harvest the cells and seed them into black-walled, clear-bottom microplates at a density of 20,000 to 50,000 cells per well.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer by diluting the Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM.

    • Aspirate the growth medium from the cell plates and add 50-100 µL of the dye loading buffer to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.

  • Compound and Agonist Preparation:

    • Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 nM to 10 µM.

    • Prepare a solution of PGD2 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

  • FLIPR Assay:

    • Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen calcium indicator dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Place the dye-loaded cell plate into the FLIPR instrument.

    • Initiate the assay by adding the this compound dilutions to the respective wells and incubate for 15-30 minutes.

    • After the pre-incubation period, add the PGD2 solution to all wells simultaneously using the instrument's automated pipettor.

    • Measure the fluorescence intensity in each well every 1-2 seconds for a period of 2-5 minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Normalize the data by expressing the response in each well as a percentage of the response in the control wells (PGD2 alone).

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the PGD2-induced calcium response, using a non-linear regression analysis (e.g., four-parameter logistic fit).

Signaling Pathway and Experimental Workflow Diagrams

G This compound Inhibition of CRTH2-Mediated Calcium Mobilization cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum CRTH2 CRTH2/DP2 Receptor G_protein Gαi/βγ CRTH2->G_protein Activates PLC Phospholipase C IP3 IP3 PLC->IP3 Generates SOCE SOCE Channels Ca_Cytosol [Ca2+]i ↑ SOCE->Ca_Cytosol Ca2+ Influx Extracellular Extracellular Space Intracellular Intracellular Space IP3R IP3 Receptor Ca_Store Ca2+ Store IP3R->Ca_Store Releases Ca2+ Ca_Store->Ca_Cytosol PGD2 PGD2 PGD2->CRTH2 Activates This compound This compound This compound->CRTH2 Inhibits G_protein->PLC Activates IP3->IP3R Binds & Activates Ca_Cytosol->SOCE Activates (indirectly) G Experimental Workflow for this compound Calcium Mobilization Assay cluster_prep Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293-CRTH2 Cells Cell_Plating Plate Cells in Microplate Cell_Culture->Cell_Plating Dye_Loading Load Cells with Calcium Dye Cell_Plating->Dye_Loading Pre_incubation Pre-incubate with this compound Dye_Loading->Pre_incubation Stimulation Stimulate with PGD2 Pre_incubation->Stimulation Measurement Measure Fluorescence Stimulation->Measurement Normalization Normalize Data Measurement->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc

References

CAY10595: A Technical Guide to its Impact on cAMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10595 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 prostaglandin (B15479496) D2 receptor. As a G protein-coupled receptor (GPCR) that primarily signals through the Gi alpha subunit, CRTH2 activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of the mechanism by which this compound impacts cAMP signaling. It includes a summary of its pharmacological properties, detailed experimental methodologies for assessing its effects on cAMP, and a discussion of its implications in research and drug development.

Introduction to this compound and the CRTH2 Receptor

This compound is a small molecule antagonist designed to specifically target the CRTH2 receptor. The CRTH2 receptor is a key player in the inflammatory cascade, particularly in allergic diseases such as asthma and allergic rhinitis. Its endogenous ligand is prostaglandin D2 (PGD2), a major product of mast cells. The interaction between PGD2 and CRTH2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, mediates chemotaxis and activation of these cells, contributing to the inflammatory response.

The signaling cascade initiated by PGD2 binding to CRTH2 involves the activation of a heterotrimeric G protein of the Gi/o family. The activated Gi alpha subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. This leads to a reduction in the intracellular concentration of this critical second messenger.

Mechanism of Action: this compound and cAMP Regulation

As a competitive antagonist, this compound binds to the CRTH2 receptor but does not elicit a signaling response. Instead, it blocks the binding of the agonist PGD2. By preventing PGD2-mediated activation of the CRTH2 receptor, this compound effectively disinhibits adenylyl cyclase. Consequently, in the presence of basal or stimulated adenylyl cyclase activity, treatment with this compound is expected to result in an increase in intracellular cAMP levels, or at least a prevention of the decrease induced by a CRTH2 agonist.

This mechanism is crucial in cellular contexts where cAMP plays a role in mitigating inflammatory responses. For instance, elevated cAMP levels are known to suppress the function of various immune cells. Therefore, by modulating cAMP levels, this compound can influence downstream cellular events beyond the immediate blockade of PGD2-induced chemotaxis.

Signaling Pathway of CRTH2 and the Impact of this compound

CRTH2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates This compound This compound This compound->CRTH2 Binds & Blocks Gi Gi Protein CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Inflammation) cAMP->Downstream Modulates

Caption: CRTH2 signaling cascade and the antagonistic action of this compound.

Quantitative Data

ParameterValueSpeciesReference
Ki 10 nMHuman[1][2]

Ki (Inhibition constant) is a measure of the binding affinity of an antagonist to a receptor.

Experimental Protocols

The impact of this compound on cAMP levels is typically assessed using cell-based assays. Chinese Hamster Ovary (CHO) cells or other suitable cell lines recombinantly expressing the human CRTH2 receptor are commonly used.

General cAMP Assay Protocol

This protocol outlines the general steps for measuring the effect of a CRTH2 antagonist on agonist-induced inhibition of cAMP accumulation.

Experimental Workflow for cAMP Assay

cAMP_Workflow A 1. Cell Seeding (CRTH2-expressing cells) B 2. Pre-incubation with this compound A->B C 3. Stimulation with PGD2 B->C D 4. Stimulation of Adenylyl Cyclase (e.g., Forskolin) C->D E 5. Cell Lysis & cAMP Measurement D->E F 6. Data Analysis (Dose-response curves) E->F

Caption: General workflow for a competitive cAMP assay.

Materials:

  • CHO cells stably expressing the human CRTH2 receptor

  • Cell culture medium and supplements

  • This compound

  • Prostaglandin D2 (PGD2)

  • Forskolin (B1673556)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-buffered saline (PBS)

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Multi-well plates (e.g., 96-well or 384-well)

Procedure:

  • Cell Culture and Seeding: Culture CRTH2-expressing CHO cells under standard conditions. Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of PGD2 in assay buffer. The assay buffer should contain a phosphodiesterase inhibitor like IBMX (typically 0.1 to 0.5 mM) to prevent cAMP degradation.

  • Antagonist Incubation: Wash the cells with PBS and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add PGD2 to the wells (at a concentration that gives a sub-maximal response, e.g., EC80) and incubate for a further period (e.g., 15-30 minutes) at 37°C.

  • Adenylyl Cyclase Stimulation: To amplify the cAMP signal, especially for Gi-coupled receptors, stimulate the cells with forskolin (a direct activator of adenylyl cyclase) for a short period (e.g., 10-15 minutes) at 37°C.[3]

  • Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Quantification: Measure the intracellular cAMP concentration using a suitable detection method (e.g., HTRF, FRET, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve. From this curve, the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) can be determined.

Discussion and Implications

The ability of this compound to counteract the PGD2-mediated decrease in intracellular cAMP is a key aspect of its therapeutic potential. By maintaining or elevating cAMP levels in immune cells, this compound may exert anti-inflammatory effects that are complementary to its primary role in blocking chemotaxis. This dual mechanism of action makes it a valuable tool for dissecting the complex signaling pathways involved in allergic inflammation and a promising lead compound for the development of novel therapeutics.

For researchers, understanding the impact of this compound on cAMP signaling is essential for interpreting experimental results and for designing studies aimed at elucidating the role of the CRTH2 receptor in various physiological and pathological processes. The experimental protocols provided in this guide offer a framework for the quantitative assessment of this compound and other CRTH2 antagonists, facilitating further research in this area.

Conclusion

This compound is a potent antagonist of the CRTH2 receptor that indirectly modulates intracellular cAMP levels by blocking the inhibitory effect of the Gi signaling pathway on adenylyl cyclase. This action, in addition to its ability to inhibit PGD2-induced cell migration, underscores its potential as a therapeutic agent for allergic and inflammatory diseases. The methodologies described herein provide a basis for the continued investigation of this compound and its role in cAMP-dependent signaling pathways.

References

Methodological & Application

Application Notes and Protocols: CAY10595 for In Vitro Eosinophil Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases, including asthma and allergic rhinitis. Their recruitment to sites of inflammation is a critical step in the disease process. Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released by mast cells that potently induces eosinophil migration. This chemotactic effect is primarily mediated through the G-protein coupled receptor, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as DP2.

CAY10595 is a potent and selective antagonist of the CRTH2 receptor. By blocking the interaction of PGD2 with CRTH2, this compound effectively inhibits the downstream signaling pathways that lead to eosinophil chemotaxis. This makes this compound a valuable tool for studying the role of the PGD2/CRTH2 axis in eosinophil-mediated inflammation and for the development of novel therapeutics for allergic disorders.

These application notes provide a detailed protocol for an in vitro eosinophil migration assay using this compound to inhibit PGD2-induced chemotaxis.

Data Presentation

The inhibitory activity of CRTH2 antagonists on eosinophil migration can be quantified by determining the half-maximal inhibitory concentration (IC50). The table below summarizes the activity of a potent and selective CRTH2 antagonist, OC000459, which is structurally and functionally similar to this compound.

CompoundTargetAssay TypeChemoattractantCell TypeIC50 (µM)
OC000459CRTH2/DP2ChemotaxisPGD2Human Th2 Lymphocytes0.028[1]

Signaling Pathway

The binding of PGD2 to the CRTH2 receptor on eosinophils initiates a signaling cascade that results in cellular polarization and migration towards the chemoattractant gradient. This compound acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2 binding and subsequent downstream signaling.

G cluster_0 Eosinophil PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 G_protein G-protein Activation CRTH2->G_protein Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt activation) G_protein->Signaling_Cascade Migration Eosinophil Migration Signaling_Cascade->Migration This compound This compound This compound->CRTH2 Inhibition

Caption: PGD2-CRTH2 signaling pathway in eosinophil migration and its inhibition by this compound.

Experimental Protocols

In Vitro Eosinophil Migration Assay (Transwell/Boyden Chamber)

This protocol describes a method to assess the ability of this compound to inhibit the migration of eosinophils towards a PGD2 gradient using a transwell migration assay, also known as a Boyden chamber assay.

Materials:

  • Human eosinophils (isolated from peripheral blood)

  • This compound

  • Prostaglandin D2 (PGD2)

  • Transwell inserts (5 µm pore size) for 24-well plates

  • 24-well tissue culture plates

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Bovine Serum Albumin (BSA)

  • Calcein-AM or other suitable cell stain

  • Fluorescence plate reader or microscope

Procedure:

  • Eosinophil Isolation: Isolate human eosinophils from the peripheral blood of healthy donors using a validated method, such as negative selection with immunomagnetic beads.

  • Cell Preparation: Resuspend the isolated eosinophils in RPMI 1640 medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in RPMI 1640 with 0.1% BSA to achieve the desired final concentrations for the assay. A vehicle control (DMSO) should also be prepared.

  • Pre-incubation with this compound: Incubate the eosinophil suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C in a 5% CO2 incubator.

  • Assay Setup:

    • Add 600 µL of RPMI 1640 with 0.1% BSA containing PGD2 (chemoattractant) to the lower wells of the 24-well plate. A typical concentration of PGD2 to induce migration is 10 nM. Include wells with medium alone as a negative control for basal migration.

    • Place the 5 µm pore size transwell inserts into the wells.

    • Add 100 µL of the pre-incubated eosinophil suspension to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours to allow for cell migration.

  • Quantification of Migration:

    • Carefully remove the transwell inserts from the plate.

    • To quantify the migrated cells, a variety of methods can be used:

      • Cell Staining: Gently wipe the non-migrated cells from the top surface of the insert membrane with a cotton swab. Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., Diff-Quik or crystal violet). Count the number of migrated cells in several high-power fields under a microscope.

      • Fluorescence-based Quantification: Add a fluorescent dye that measures cell viability (e.g., Calcein-AM) to the lower chamber and incubate to allow migrated cells to take up the dye. Read the fluorescence intensity using a fluorescence plate reader. A standard curve with known cell numbers should be generated to correlate fluorescence with the number of migrated cells.

Data Analysis:

Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro eosinophil migration assay.

G start Start isolate Isolate Human Eosinophils start->isolate prepare_cells Prepare Eosinophil Suspension isolate->prepare_cells pre_incubate Pre-incubate Eosinophils with this compound prepare_cells->pre_incubate prepare_compound Prepare this compound Dilutions prepare_compound->pre_incubate add_cells Add Eosinophils to Upper Chamber pre_incubate->add_cells setup_assay Set up Transwell Assay (add PGD2 to lower chamber) setup_assay->add_cells incubate Incubate (1-3 hours, 37°C) add_cells->incubate quantify Quantify Migrated Cells (Staining or Fluorescence) incubate->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

Caption: Workflow for the in vitro eosinophil migration assay with this compound.

References

Application Notes and Protocols for CAY10595 in Mouse Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10595 is a research compound with potential applications in inflammatory diseases such as asthma. However, publicly available information regarding its precise molecular target is conflicting. Some sources identify this compound as a potent antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] Other lines of investigation into similarly named compounds suggest a potential interaction with the Prostaglandin E2 Receptor 3 (EP3). This document provides detailed application notes and protocols for evaluating a compound like this compound in mouse models of asthma, considering both potential mechanisms of action.

Potential Mechanisms of Action in Asthma

CRTH2/DP2 Receptor Antagonism

The CRTH2 receptor is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils, key effector cells in allergic asthma. Its natural ligand, Prostaglandin D2 (PGD2), is released from mast cells upon allergen exposure and promotes the recruitment and activation of these inflammatory cells into the airways. Antagonism of the CRTH2 receptor is therefore a promising therapeutic strategy to inhibit the Th2-driven inflammatory cascade characteristic of allergic asthma.

Prostaglandin E2 Receptor 3 (EP3) Modulation

Prostaglandin E2 (PGE2) exhibits complex and sometimes opposing effects in the airways, mediated by four different E-prostanoid (EP) receptors (EP1-4). The EP3 receptor, in particular, has a multifaceted role. Activation of EP3 has been linked to both pro-inflammatory effects, such as mast cell chemotaxis, and potential anti-inflammatory actions in certain contexts.[3][4][5][6] Notably, PGE2-mediated cough is thought to be mediated through the EP3 receptor, making EP3 antagonists potentially useful for symptom control in asthma.[3] The role of EP3 in airway inflammation in mouse models of asthma has yielded varied results, with some studies showing that EP3 receptor-deficient mice have exaggerated airway inflammation, while others suggest a role for EP3 in mast cell recruitment.[4][5][7]

Quantitative Data: Dosages of Prostanoid Receptor Modulators in Murine Models

The following table summarizes dosages of various prostanoid receptor modulators used in in vivo rodent models, which can serve as a reference for designing studies with this compound.

CompoundTargetAnimal ModelDoseRoute of AdministrationReference
ButaprostEP2 AgonistMouse (BALB/c)0.3 mg/kgIntranasal[8]
AH6809EP2 AntagonistMouse (BALB/c)2.5 mg/kgIntranasal[8]
L-826,266EP3 AntagonistGuinea Pig300 mg/kgIntraperitoneal[3]
L-798,106EP3 AntagonistMouse (C57BL/6J)40 µg/kg per daySubcutaneous[9]
AE-248EP3 AgonistMouseNot SpecifiedNot Specified[4]
ONO-AE3-208EP4 AntagonistHuman (in vitro)Not ApplicableNot Applicable[10]

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA), a widely used allergen.

Materials:

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • Phosphate-buffered saline (PBS), sterile

  • Test compound (e.g., this compound) and vehicle

  • Equipment for intraperitoneal (i.p.) and intranasal (i.n.) or aerosol administration

  • System for measuring airway hyperresponsiveness (AHR) (e.g., whole-body plethysmography or forced oscillation)

  • Materials for bronchoalveolar lavage (BAL) and cell counting

  • Materials for histology (formalin, paraffin, H&E and PAS stains)

  • Materials for ELISA (for measuring cytokines and IgE)

Procedure:

  • Sensitization:

    • On Day 0 and Day 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.

  • Drug Administration:

    • Administer the test compound (this compound) or vehicle at the desired dose and route. The administration schedule should be determined based on the compound's pharmacokinetic properties. A common approach is to administer the compound prophylactically, starting before the allergen challenge, or therapeutically, after the establishment of airway inflammation.

  • Allergen Challenge:

    • From Day 14 to Day 17, challenge the mice by intranasal administration of 10-50 µg of OVA in 50 µL of PBS or by exposure to an aerosol of 1% OVA in PBS for 30 minutes.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24-48 hours after the final OVA challenge, measure AHR in response to increasing concentrations of a bronchoconstrictor agent like methacholine (B1211447) using a whole-body plethysmograph or a forced oscillation technique.

  • Sample Collection and Analysis:

    • Immediately following AHR measurement, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells. Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Collect blood for measurement of serum OVA-specific IgE levels by ELISA.

    • Collect lung tissue for histological analysis of inflammation (H&E stain) and mucus production (PAS stain).

    • Homogenize lung tissue to measure cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA or qPCR.

Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model

This protocol uses a clinically relevant allergen, house dust mite (HDM) extract, to induce allergic airway inflammation.

Materials:

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • House dust mite (HDM) extract (e.g., from Dermatophagoides farinae)

  • Phosphate-buffered saline (PBS), sterile

  • Test compound (e.g., this compound) and vehicle

  • All other materials as listed in Protocol 1.

Procedure:

  • Sensitization and Challenge:

    • Administer HDM extract intranasally to mice. A typical protocol involves daily or weekly administration for several weeks. For example, administer 25 µg of HDM extract in 35 µL of PBS intranasally on days 0, 1, 2, and then on days 14, 15, 16.

  • Drug Administration:

    • Administer the test compound or vehicle as described in Protocol 1. The timing of administration can be adjusted to investigate prophylactic or therapeutic effects.

  • Endpoint Analysis:

    • 24-72 hours after the final HDM challenge, perform the same assessments as described in Protocol 1 (AHR, BAL fluid analysis, serum IgE, lung histology, and cytokine analysis).

Visualizations

Signaling Pathways

G cluster_0 CRTH2/DP2 Pathway in Asthma Mast Cell Mast Cell PGD2 PGD2 Mast Cell->PGD2 releases CRTH2 Receptor CRTH2 Receptor PGD2->CRTH2 Receptor binds Th2 Cell Th2 Cell CRTH2 Receptor->Th2 Cell activates Eosinophil Eosinophil CRTH2 Receptor->Eosinophil recruits & activates Inflammation Inflammation Th2 Cell->Inflammation Eosinophil->Inflammation This compound (as CRTH2 Antagonist) This compound (as CRTH2 Antagonist) This compound (as CRTH2 Antagonist)->CRTH2 Receptor blocks

Caption: Potential mechanism of this compound as a CRTH2/DP2 antagonist in allergic asthma.

G cluster_1 EP3 Receptor Signaling in the Airways PGE2 PGE2 EP3 Receptor EP3 Receptor PGE2->EP3 Receptor binds Mast Cell Chemotaxis Mast Cell Chemotaxis EP3 Receptor->Mast Cell Chemotaxis Cough Reflex Cough Reflex EP3 Receptor->Cough Reflex Airway Inflammation (Context-dependent) Airway Inflammation (Context-dependent) EP3 Receptor->Airway Inflammation (Context-dependent) This compound (as EP3 Antagonist) This compound (as EP3 Antagonist) This compound (as EP3 Antagonist)->EP3 Receptor blocks

Caption: Potential mechanism of this compound as an EP3 receptor antagonist in the airways.

Experimental Workflow

G cluster_workflow Experimental Workflow for Evaluating this compound in a Mouse Model of Asthma start Start: Select Mouse Strain (e.g., BALB/c) sensitization Sensitization (Day 0 & 7) OVA + Alum (i.p.) start->sensitization drug_admin Drug Administration This compound or Vehicle (Prophylactic or Therapeutic) sensitization->drug_admin challenge Allergen Challenge (Day 14-17) OVA (i.n. or aerosol) drug_admin->challenge ahr Assess Airway Hyperresponsiveness (AHR) (24-48h post-challenge) challenge->ahr euthanasia Euthanasia & Sample Collection ahr->euthanasia bal Bronchoalveolar Lavage (BAL) - Cell Counts euthanasia->bal blood Blood Collection - Serum IgE euthanasia->blood lung Lung Tissue Collection - Histology (H&E, PAS) - Cytokine Analysis euthanasia->lung end End: Data Analysis & Interpretation bal->end blood->end lung->end

Caption: Generalized experimental workflow for testing this compound in an OVA-induced mouse model of asthma.

Conclusion

While the precise molecular target of this compound requires further clarification, its potential as either a CRTH2/DP2 or an EP3 receptor antagonist places it in a relevant area of asthma research. The provided protocols offer a robust framework for elucidating the efficacy and mechanism of action of this compound or similar compounds in preclinical mouse models of allergic airway inflammation. Careful consideration of the administration route, dose, and timing will be crucial for obtaining meaningful and reproducible results. The signaling pathway diagrams provide a conceptual basis for interpreting the experimental outcomes.

References

Application Notes and Protocols for CAY10595 Experiments Using CRTH2-Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascades associated with allergic diseases such as asthma and allergic rhinitis.[1][2][3] It is primarily expressed on T helper type 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[3][4][5][6][7] The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), a major product of activated mast cells. The interaction between PGD2 and CRTH2 mediates the recruitment and activation of these inflammatory cells, leading to the release of type 2 cytokines (IL-4, IL-5, IL-13) and subsequent allergic responses.[1][2][3][4][7]

CAY10595 is a potent and selective antagonist of the CRTH2 receptor. Understanding its inhibitory activity is crucial for the development of novel therapeutics for allergic inflammation. These application notes provide detailed protocols for utilizing cell lines expressing CRTH2 to characterize the pharmacological effects of this compound. The protocols cover the generation of stable CRTH2-expressing cell lines and key functional assays, including receptor binding, calcium mobilization, and chemotaxis.

Data Presentation

The inhibitory activity of this compound on CRTH2 function can be quantified using various in vitro assays. The following tables summarize key quantitative data for this compound and provide a template for researchers to populate with their experimental findings.

Table 1: this compound Binding Affinity for Human CRTH2 Receptor

CompoundParameterValueCell LineAssay TypeReference
This compoundKi10 nMRecombinantReceptor BindingMedchemExpress

Table 2: Template for Functional Characterization of this compound in CRTH2-Expressing Cells

Assay TypeCell LineAgonistAgonist Conc.This compound IC50
Calcium Mobilizatione.g., HEK293-CRTH2PGD2EC80User Determined
Chemotaxise.g., CHO-K1-CRTH2PGD2EC80User Determined

Users should determine the IC50 values based on the protocols provided below.

Experimental Protocols

Generation of a Stable CRTH2-Expressing Cell Line

This protocol describes the generation of a mammalian cell line (e.g., HEK293 or CHO-K1) that stably expresses the human CRTH2 receptor.

Workflow for Stable Cell Line Generation

G cluster_0 Vector Preparation cluster_1 Transfection and Selection cluster_2 Validation a Obtain human CRTH2 cDNA b Clone into mammalian expression vector (e.g., pcDNA3.1+) with a selectable marker (e.g., Neomycin resistance) a->b c Transfect host cell line (e.g., HEK293) with the expression vector b->c d Culture cells in medium containing the selection antibiotic (e.g., G418) c->d e Isolate and expand antibiotic-resistant colonies d->e f Confirm CRTH2 expression by Flow Cytometry or Western Blot e->f g Perform functional characterization (e.g., Calcium Mobilization Assay) f->g h Cryopreserve validated cell bank g->h G cluster_0 cluster_1 cluster_2 PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Agonist Binding This compound This compound This compound->CRTH2 Antagonist Binding Gi Gi Protein CRTH2->Gi Activation PLC PLCβ Gi->PLC βγ subunit activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ release from ER IP3->Ca_ER Ca_influx Ca2+ influx DAG->Ca_influx G cluster_0 Assay Setup cluster_1 Incubation cluster_2 Quantification a Place chemoattractant (e.g., PGD2) in the lower chamber b Place cell suspension with or without This compound in the upper chamber (separated by a porous membrane) c Incubate for several hours to allow cell migration towards the chemoattractant b->c d Remove non-migrated cells from the upper surface of the membrane c->d e Stain the migrated cells on the lower surface of the membrane d->e f Count the stained cells under a microscope or quantify using a plate reader e->f

References

Preparing CAY10595 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation, storage, and handling of CAY10595 stock solutions in dimethyl sulfoxide (B87167) (DMSO). Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a potent antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2][3] It plays a significant role in studying allergic inflammatory diseases. Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies. DMSO is a common solvent for this compound due to its high solubilizing capacity for this compound.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Formula C₂₀H₁₃Cl₂FN₂O₅MedChemExpress[2]
Molecular Weight 451.23 g/mol MedChemExpress[1][2]
Appearance Crystalline solidCayman Chemical[3]
Solubility in DMSO 30 mg/mLCayman Chemical[3]

Recommended Protocol for Preparing this compound Stock Solution (10 mM) in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a widely used starting point for creating working solutions for various experimental assays.

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Experimental Protocol

1. Calculating the Required Mass of this compound:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 451.23 g/mol / 1000 = 4.51 mg

2. Weighing this compound:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the calculated amount of this compound powder (e.g., 4.51 mg) and add it to the tared tube.

3. Dissolving this compound in DMSO:

  • Add the desired volume of DMSO (e.g., 1 mL) to the microcentrifuge tube containing the this compound powder.

  • Cap the tube tightly.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but avoid excessive heat.

4. Storage and Handling:

  • Store the this compound stock solution at -20°C for long-term storage.

  • For short-term storage (up to a few weeks), the solution can be stored at 4°C.

  • Protect the solution from light by using amber or opaque tubes.

  • Before use, thaw the stock solution at room temperature and vortex briefly to ensure homogeneity.

  • Avoid repeated freeze-thaw cycles, which can degrade the compound. It is recommended to aliquot the stock solution into smaller, single-use volumes.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_0 Preparation of this compound Stock Solution A Calculate required mass of this compound B Weigh this compound powder A->B C Add DMSO to the powder B->C D Vortex until completely dissolved C->D E Aliquot for single use D->E F Store at -20°C E->F

References

CAY10595: Application and Protocols for Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10595 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade, particularly in allergic diseases like asthma and allergic rhinitis. Its primary endogenous ligand, prostaglandin D2 (PGD2), is released from mast cells upon allergen stimulation and induces the migration of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils, to the site of inflammation. By blocking the PGD2/CRTH2 signaling pathway, this compound effectively inhibits the chemotaxis of these immune cells, making it a valuable tool for research into inflammatory diseases and a potential therapeutic agent.

This document provides detailed application notes and experimental protocols for the use of this compound in chemotaxis assays, intended to guide researchers in accurately assessing its inhibitory effects on immune cell migration.

Mechanism of Action

This compound exerts its inhibitory effect on chemotaxis by competitively binding to the CRTH2 receptor. This prevents the binding of PGD2 and its metabolites, thereby blocking the downstream signaling cascade that leads to cell migration. The CRTH2 receptor is coupled to an inhibitory G protein (Gαi), and its activation by PGD2 leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca2+) mobilization. This surge in intracellular calcium is a critical signal for the cytoskeletal rearrangements and directional movement characteristic of chemotaxis. This compound, by antagonizing the CRTH2 receptor, prevents these intracellular signaling events and thus abrogates the chemotactic response.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in relation to its activity in chemotaxis assays.

ParameterValueCell TypeChemoattractantReference
Ki 10 nMRecombinant Human CRTH2-[1][2]
IC50 7.3 nMHuman Eosinophils13,14-dihydro-15-keto-PGD2[2]

Experimental Protocols

This section provides a detailed protocol for a human eosinophil chemotaxis assay using this compound, based on the methodologies described in the scientific literature.

Protocol: Inhibition of Human Eosinophil Chemotaxis using a Boyden Chamber Assay

Objective: To determine the in vitro potency of this compound in inhibiting PGD2-induced chemotaxis of human eosinophils.

Materials:

  • This compound

  • Prostaglandin D2 (PGD2) or 13,14-dihydro-15-keto-PGD2

  • Human Eosinophils (isolated from peripheral blood)

  • Boyden Chamber apparatus (e.g., 48-well micro-chemotaxis chamber)

  • Polyvinylpyrrolidone-free polycarbonate filters (5 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA)

  • DMSO (for dissolving this compound)

  • Cell staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in HBSS with 0.1% BSA to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Preparation of Chemoattractant:

    • Prepare a solution of PGD2 or its metabolite in HBSS with 0.1% BSA at a concentration known to induce a robust chemotactic response (e.g., 10 nM).

  • Eosinophil Preparation:

    • Isolate human eosinophils from the peripheral blood of healthy donors using a suitable method (e.g., negative selection with immunomagnetic beads).

    • Resuspend the purified eosinophils in HBSS with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Chemotaxis Assay Setup:

    • Place the polycarbonate filter over the lower wells of the Boyden chamber.

    • In the lower wells, add 25 µL of either:

      • HBSS with 0.1% BSA (Negative Control)

      • PGD2 solution (Positive Control)

      • PGD2 solution (for inhibitor testing)

    • Assemble the Boyden chamber.

    • In the upper wells, add 50 µL of the eosinophil suspension (5 x 10^4 cells/well).

    • For the inhibitor-treated wells, pre-incubate the eosinophil suspension with the various concentrations of this compound for 15-30 minutes at 37°C before adding them to the upper wells.

  • Incubation:

    • Incubate the assembled chamber for 1 hour at 37°C in a humidified incubator with 5% CO2.

  • Cell Migration Analysis:

    • After incubation, disassemble the chamber and remove the filter.

    • Scrape the non-migrated cells from the upper side of the filter.

    • Fix and stain the migrated cells on the lower side of the filter using a suitable stain (e.g., Diff-Quik).

    • Mount the filter on a microscope slide.

    • Count the number of migrated cells in several high-power fields (HPF) for each well.

  • Data Analysis:

    • Calculate the average number of migrated cells per HPF for each condition.

    • Determine the percentage inhibition of chemotaxis for each concentration of this compound compared to the positive control (PGD2 alone).

    • Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway of PGD2-induced Chemotaxis and its Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds Gai Gαi Protein CRTH2->Gai Activates This compound This compound This compound->CRTH2 Blocks AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gai->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Ca_release->Cytoskeletal_Rearrangement Chemotaxis Cell Migration (Chemotaxis) Cytoskeletal_Rearrangement->Chemotaxis G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound and PGD2 Solutions C Add PGD2 to Lower Chamber A->C B Isolate and Prepare Human Eosinophils D Pre-incubate Eosinophils with this compound B->D E Add Eosinophils to Upper Chamber C->E D->E F Incubate (1 hr, 37°C) E->F G Fix and Stain Migrated Cells F->G H Quantify Migration (Microscopy) G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for assessing this compound's effect on eosinophil chemotaxis.

References

Application Note: Flow Cytometry Analysis of CRTH2 Expression on Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44) or DP2, is a key receptor for prostaglandin (B15479496) D2 (PGD2).[1][2][3][4][5] PGD2 is a major prostanoid released primarily by activated mast cells following allergen exposure.[3][6] The interaction between PGD2 and CRTH2 plays a crucial role in the recruitment and activation of various immune cells, making it a significant player in the pathophysiology of type 2 inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis.[2][3][4][7] Consequently, CRTH2 has emerged as a promising therapeutic target for these conditions.[1][2][3][8]

CRTH2 is preferentially expressed on a range of immune cells central to the allergic inflammatory cascade, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[9][10][11][12][13] Its expression is considered one of the most reliable surface markers for identifying Th2 cells.[1][9] Flow cytometry is a powerful technique for the precise identification and quantification of CRTH2-expressing cell populations within heterogeneous samples like peripheral blood or tissue digests. This application note provides a detailed protocol for the analysis of CRTH2 expression on human immune cells using flow cytometry, summarizes reported expression levels, and illustrates the associated signaling pathway and experimental workflow.

CRTH2 Signaling Pathway

Upon binding of its ligand, PGD2, CRTH2 initiates a signaling cascade through its coupling to the Gαi subunit of a heterotrimeric G protein.[4][14] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[14] Concurrently, the Gβγ subunits activate phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various cellular responses, including chemotaxis, activation, and cytokine release.[4]

CRTH2_Signaling_Pathway CRTH2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 CRTH2 CRTH2 PGD2->CRTH2 Binds G_protein Gαiβγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLCβ G_protein->PLC Activates cAMP cAMP ↓ AC->cAMP Produces IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Cell_response Cellular Responses (Chemotaxis, Activation, Cytokine Release) Ca_release->Cell_response Leads to

Caption: CRTH2 signaling cascade upon PGD2 binding.

CRTH2 Expression on Human Immune Cells

The expression of CRTH2 varies among different immune cell populations. The following table summarizes the reported expression levels of CRTH2 on various human immune cells from peripheral blood. It is important to note that expression levels can be influenced by the activation state of the cells and the disease status of the individual.[12][15]

Immune Cell TypeLineage MarkersTypical CRTH2 Expression (% positive)References
Th2 Cells CD3+, CD4+Enriched on IL-4+/IL-13+ cells (~26-35%)[16]
Th1 Cells CD3+, CD4+Low (~2%) on IFN-γ+ cells[16]
Total CD4+ T Cells CD3+, CD4+~1.7% - 5.1% in healthy individuals[12][15]
CD8+ T Cells CD3+, CD8+Variable, lower than CD4+ T cells[6][17]
Eosinophils SSChigh, CD16-High[18][19]
Basophils SSClow, CD123+, HLA-DR-High (~66.5%)[15][19]
Monocytes CD14+Low (~3.9%)[15]
Innate Lymphoid Cells (ILC2s) Lin-, CD127+, CRTH2+Defining marker[9][11]

Experimental Protocol: Flow Cytometry Analysis of CRTH2

This protocol outlines the steps for staining human peripheral blood mononuclear cells (PBMCs) for the analysis of CRTH2 expression on T cell subsets.

Materials
  • Human peripheral blood collected in EDTA or heparin tubes

  • Ficoll-Paque™ PLUS or equivalent density gradient medium

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixable Viability Dye (e.g., Zombie Aqua™)

  • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-Human CD3

    • Anti-Human CD4

    • Anti-Human CD8

    • Anti-Human CRTH2 (CD294)

    • Isotype control for anti-CRTH2 antibody

  • Flow cytometer

  • Centrifuge

  • Pipettes and tips

  • Flow cytometry tubes

Experimental Workflow

Flow_Cytometry_Workflow Flow Cytometry Workflow for CRTH2 Analysis cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis blood_collection Collect Whole Blood pbmc_isolation Isolate PBMCs (Density Gradient Centrifugation) blood_collection->pbmc_isolation cell_count Count Cells & Adjust Concentration pbmc_isolation->cell_count viability_stain Stain with Fixable Viability Dye cell_count->viability_stain fc_block Block Fc Receptors viability_stain->fc_block surface_stain Stain with Surface Antibodies (CRTH2, CD3, CD4, etc.) fc_block->surface_stain wash Wash Cells surface_stain->wash acquisition Acquire Data on Flow Cytometer wash->acquisition gating Gating Strategy: 1. Viable Cells 2. Lymphocytes (FSC/SSC) 3. T Cells (CD3+) 4. T Cell Subsets (CD4+/CD8+) acquisition->gating analysis Analyze CRTH2 Expression on Gated Populations gating->analysis

Caption: Step-by-step workflow for CRTH2 analysis.

Procedure
  • PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs. e. Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes. f. Resuspend the cell pellet in FACS buffer and perform a cell count.

  • Cell Staining: a. Aliquot approximately 1 x 106 cells per flow cytometry tube. b. Stain for viability by resuspending the cells in the fixable viability dye diluted in PBS and incubate for 15-30 minutes at 4°C, protected from light. c. Wash the cells with FACS buffer. d. Resuspend the cells in FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C. e. Without washing, add the fluorochrome-conjugated antibodies for CRTH2, CD3, CD4, and CD8 (and an isotype control in a separate tube) at their predetermined optimal concentrations. f. Incubate for 30 minutes at 4°C, protected from light. g. Wash the cells twice with FACS buffer. h. Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for robust statistical analysis. b. Gating Strategy: i. Gate on viable cells using the viability dye. ii. From the viable cells, gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC) properties. iii. From the lymphocyte gate, identify T cells by gating on CD3+ cells. iv. Within the CD3+ population, differentiate T helper cells (CD4+) and cytotoxic T cells (CD8+). v. Analyze the expression of CRTH2 on the gated CD4+ and CD8+ T cell populations, using the isotype control to set the gate for positive staining.

Discussion and Conclusion

The analysis of CRTH2 expression by flow cytometry is a valuable tool for both basic research and clinical drug development. It allows for the enumeration and characterization of key pro-inflammatory cell types involved in allergic diseases.[16][20] The provided protocol offers a standardized method for assessing CRTH2 on T lymphocytes, but it can be adapted to include markers for other immune cells like eosinophils (e.g., Siglec-8), basophils (e.g., CD123, CD203c), and ILC2s (lineage-negative cocktail, CD127).

Accurate quantification of CRTH2-expressing cells can aid in patient stratification, monitoring disease activity, and evaluating the pharmacodynamic effects of CRTH2-targeting therapeutics.[15] Given the central role of the PGD2-CRTH2 axis in type 2 immunity, the detailed analysis of this receptor on various immune cells will continue to be a critical aspect of research in allergy and immunology.[4][5]

References

Application Notes and Protocols: CAY10595 for Studying Cytokine Release from Th2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 2 (Th2) cells are a critical subset of CD4+ T lymphocytes that orchestrate type 2 immune responses, primarily through the secretion of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1][2] Dysregulation of Th2 cell activity and excessive production of these cytokines are central to the pathophysiology of allergic diseases, including asthma, atopic dermatitis, and allergic rhinitis. A key signaling pathway that governs Th2 cell function is initiated by prostaglandin (B15479496) D2 (PGD2) binding to its receptor, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[3][4] Activation of CRTH2 on Th2 cells potentiates their migration and, importantly, enhances the production and release of IL-4, IL-5, and IL-13.[3][4][5]

CAY10595 is a potent and selective antagonist of the CRTH2 receptor.[6][7] By blocking the binding of PGD2 to CRTH2, this compound effectively inhibits the downstream signaling that leads to Th2 cell activation and cytokine secretion. This makes this compound a valuable pharmacological tool for in vitro and in vivo studies aimed at understanding the role of the PGD2-CRTH2 axis in Th2-mediated immunity and for the preclinical evaluation of potential therapeutic strategies targeting this pathway.

These application notes provide detailed protocols for utilizing this compound to investigate its effects on cytokine release from in vitro-differentiated human Th2 cells.

Data Presentation: Biological Activity of this compound

ParameterSpeciesValueAssay DescriptionReference
Ki Human10 nMReceptor binding assay with human CRTH2/DP2 receptor.[6][7]
IC50 Human48 nMAntagonist activity at human CRTH2 receptor expressed in CHO cell membrane by [35S]GTP-gamma-S binding assay.[7]
IC50 Human7.3 nMInhibition of eosinophil chemotaxis induced by 13,14-dihydro-15-keto-PGD2.[6]

Signaling Pathway

The binding of Prostaglandin D2 (PGD2) to the CRTH2 receptor on Th2 cells initiates a signaling cascade that culminates in the production and release of Th2 cytokines. This G-protein coupled receptor (GPCR) primarily signals through the Gαi subunit, leading to intracellular calcium mobilization and other downstream events that promote the transcription of cytokine genes.

G PGD2-CRTH2 Signaling Pathway in Th2 Cells cluster_downstream Intracellular Signaling PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to G_protein Gαi/βγ CRTH2->G_protein Activates Ca_influx Ca²⁺ Influx CRTH2->Ca_influx PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Calcineurin Calcineurin Ca_release->Calcineurin Activates Ca_release->PKC Activates Ca_influx->Calcineurin Activates NFAT NFAT (dephosphorylated) Calcineurin->NFAT NFAT_n NFAT (nucleus) NFAT->NFAT_n Translocates to Cytokine_genes IL-4, IL-5, IL-13 Gene Transcription NFAT_n->Cytokine_genes Promotes MAPK MAPK Cascade (e.g., ERK) PKC->MAPK AP1 AP-1 MAPK->AP1 Activates AP1->Cytokine_genes Promotes Cytokine_release Cytokine Release Cytokine_genes->Cytokine_release This compound This compound This compound->CRTH2 Blocks

Caption: PGD2-CRTH2 signaling cascade in Th2 cells.

Experimental Protocols

Protocol 1: In Vitro Differentiation of Human Naïve CD4+ T Cells into Th2 Cells

This protocol describes the differentiation of isolated human naïve CD4+ T cells into a Th2 phenotype.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naïve CD4+ T Cell Isolation Kit

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • Anti-human CD3 antibody (plate-bound)

  • Anti-human CD28 antibody (soluble)

  • Recombinant human IL-2

  • Recombinant human IL-4

  • Anti-human IFN-γ antibody

Procedure:

  • Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Coat a 24-well tissue culture plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate overnight at 4°C.

  • Wash the plate twice with sterile PBS to remove unbound antibody.

  • Prepare Th2 differentiation medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, recombinant human IL-2 (e.g., 20 U/mL), recombinant human IL-4 (e.g., 50 ng/mL), and anti-human IFN-γ antibody (e.g., 1 µg/mL).

  • Resuspend the isolated naïve CD4+ T cells in the Th2 differentiation medium at a concentration of 1 x 10^6 cells/mL.

  • Add 1 mL of the cell suspension to each well of the anti-CD3 coated plate.

  • Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.

  • On day 3, add fresh Th2 differentiation medium to the culture.

  • After 5-7 days, the differentiated Th2 cells are ready for use. The phenotype can be confirmed by intracellular staining for GATA3 and IL-4.

Protocol 2: Studying the Effect of this compound on Th2 Cytokine Release

This protocol outlines the treatment of differentiated Th2 cells with this compound followed by stimulation to measure its effect on cytokine production.

Materials:

  • Differentiated human Th2 cells (from Protocol 1)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Prostaglandin D2 (PGD2) or a selective CRTH2 agonist (e.g., DK-PGD2)

  • Cell stimulation cocktail (e.g., PMA and Ionomycin) or anti-CD3/CD28 beads

  • Complete RPMI-1640 medium

  • 96-well tissue culture plates

  • ELISA kits for human IL-4, IL-5, and IL-13

  • Intracellular Cytokine Staining Kit

  • Flow cytometer

Experimental Workflow Diagram:

G Experimental Workflow for this compound on Th2 Cells cluster_analysis Analysis start Start: Differentiated Th2 Cells pretreat Pre-treat with this compound (various concentrations) or Vehicle Control start->pretreat stimulate Stimulate Th2 Cells (e.g., PGD2 + anti-CD3/CD28) pretreat->stimulate incubate Incubate for 24-48 hours stimulate->incubate collect Collect Supernatants and Cells incubate->collect elisa ELISA for IL-4, IL-5, IL-13 in Supernatants collect->elisa ics Intracellular Cytokine Staining (ICS) of Cells collect->ics data_analysis Data Analysis and Dose-Response Curve elisa->data_analysis flow Flow Cytometry Analysis ics->flow flow->data_analysis

Caption: Workflow for assessing this compound's effect.

Procedure A: Cytokine Measurement by ELISA

  • Seed the differentiated Th2 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.

  • Prepare serial dilutions of this compound in complete RPMI medium. It is recommended to test a range of concentrations from 0.1 nM to 1 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Add 50 µL of the this compound dilutions or vehicle control to the respective wells and pre-incubate for 30-60 minutes at 37°C.

  • Prepare the stimulation solution. For CRTH2-specific stimulation, use PGD2 (e.g., 100 nM) in combination with a suboptimal concentration of anti-CD3/CD28 beads. For general stimulation, a cell stimulation cocktail (e.g., PMA and Ionomycin) can be used.

  • Add 50 µL of the stimulation solution to each well.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatants for cytokine analysis.

  • Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Plot the cytokine concentrations against the log of this compound concentrations to generate dose-response curves and calculate IC50 values.

Procedure B: Intracellular Cytokine Staining and Flow Cytometry

  • Follow steps 1-5 from Procedure A, but perform the experiment in tubes or a deep-well plate to accommodate a larger cell number if needed. The incubation time for stimulation in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) is typically shorter, around 4-6 hours.

  • After incubation, harvest the cells and wash them with PBS.

  • Perform cell surface staining for CD4 if desired.

  • Fix and permeabilize the cells using a commercial intracellular cytokine staining kit according to the manufacturer's protocol.

  • Stain the cells with fluorescently labeled antibodies against IL-4, IL-5, and IL-13.

  • Wash the cells and resuspend them in an appropriate buffer for flow cytometry.

  • Acquire the samples on a flow cytometer and analyze the percentage of cytokine-producing cells and the mean fluorescence intensity (MFI) of the cytokine staining in the this compound-treated versus control groups.

Conclusion

This compound serves as a potent and selective tool to probe the function of the PGD2-CRTH2 signaling axis in Th2 cells. The provided protocols offer a framework for researchers to quantitatively assess the inhibitory effect of this compound on the production of key Th2 cytokines. These studies can contribute to a deeper understanding of Th2-mediated inflammatory processes and aid in the development of novel therapeutics for allergic diseases.

References

Application Notes and Protocols for the In Vivo Use of CAY10595 in Collagen-Induced Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview and Mechanism of Action

CAY10595 is a potent and selective antagonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2). The CRTH2 receptor is a G protein-coupled receptor that, upon activation by its ligand prostaglandin D2 (PGD2), mediates pro-inflammatory responses. It is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. By blocking the interaction of PGD2 with the CRTH2 receptor, this compound is hypothesized to inhibit the downstream signaling cascades that lead to immune cell recruitment, activation, and cytokine release, thereby attenuating inflammation.

In the context of rheumatoid arthritis, the collagen-induced arthritis (CIA) model in mice is a standard and widely used preclinical model that shares many pathological features with the human disease. A key study investigated the role of the PGD2 pathway in this model, including the effects of the CRTH2 antagonist this compound. The findings from this study indicated that while this compound did not significantly alter the overall severity of the established arthritis, it did produce a slight delay in the onset of the disease and a notable reduction in the levels of anti-collagen type II (CII) IgG2a antibodies.[1][2][3][4] This suggests a potential role for the CRTH2 pathway in the modulation of the specific humoral immune response in this arthritis model.

Summary of Quantitative Data from In Vivo Studies

The following table summarizes the reported effects of this compound in a collagen-induced arthritis model based on available literature. It is important to note that the full quantitative data from the primary study is not publicly available; therefore, the results are presented as described in the study's abstract.

ParameterVehicle-Treated Control GroupThis compound-Treated GroupReference
Arthritis Severity Score Progressive increase following disease onset.No significant modification in overall arthritis severity.[1][2][3][4]
Disease Onset Arthritis development typically observed around days 24-28 post-primary immunization.A slight delay in the development of arthritis was observed.[1][2][3][4]
Anti-CII Total IgG Levels Elevated levels of total IgG antibodies against type II collagen.No significant modification in total anti-CII IgG levels.[1][2][3][4]
Anti-CII IgG2a Levels Elevated levels of the pro-inflammatory IgG2a antibody subclass against type II collagen.A reduction in the levels of anti-CII IgG2a was observed.[1][2][3][4]

Detailed Experimental Protocols

The following protocols are based on standardized methods for inducing collagen-induced arthritis and a proposed treatment regimen for this compound, synthesized from the available data.

Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Materials:

  • Male DBA/1 mice, 8-10 weeks of age.

  • Bovine Type II Collagen (CII), immunization grade.

  • 0.05 M Acetic Acid.

  • Complete Freund's Adjuvant (CFA).

  • Incomplete Freund's Adjuvant (IFA).

  • Emulsifying needle and glass syringes.

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C.

    • For the primary immunization, prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA). For the booster, prepare a 1:1 emulsion with Incomplete Freund's Adjuvant (IFA). The emulsion is formed by drawing the two components into separate glass syringes and connecting them with an emulsifying needle, then repeatedly passing the mixture between the syringes until a stable, thick, white emulsion is formed.

  • Primary Immunization (Day 0):

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Inject 100 µL of the CII/IFA emulsion intradermally at a site proximal to the base of the tail, but distinct from the primary injection site.

  • Monitoring of Arthritis:

    • Beginning on day 21, visually inspect the paws of the mice 3-4 times per week for signs of arthritis (redness and swelling).

    • Quantify the severity of arthritis using a scoring system (e.g., 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema extending to the ankle, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

    • Paw thickness can be measured using a digital caliper as an additional quantitative measure of inflammation.

Administration Protocol for this compound

This protocol is a representative regimen. The optimal dose and route of administration for this compound may require preliminary dose-ranging studies.

Materials:

  • This compound.

  • Appropriate vehicle for solubilization/suspension (e.g., 0.5% (w/v) carboxymethylcellulose in saline).

  • Administration equipment (e.g., oral gavage needles, sterile syringes for injection).

Procedure:

  • Experimental Groups:

    • Group 1: CIA + Vehicle control.

    • Group 2: CIA + this compound (a suggested starting dose range is 1-30 mg/kg, administered daily).

  • Treatment Schedule:

    • Treatment with this compound or vehicle should commence upon the first signs of arthritis (typically between days 24 and 28) to assess its therapeutic effect.

    • Alternatively, for a prophylactic study, treatment can begin at the time of the booster immunization (Day 21).

  • Route of Administration:

    • This compound can be administered via oral gavage or intraperitoneal injection, depending on its formulation and pharmacokinetic properties. Daily administration is recommended.

  • Endpoint Analysis:

    • Continue arthritis scoring and paw thickness measurements throughout the treatment period.

    • At the termination of the experiment (e.g., day 42), collect blood via cardiac puncture for serological analysis of anti-CII antibody levels (total IgG and subclasses IgG1 and IgG2a) by ELISA.

    • Harvest ankle and knee joints for histopathological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

Visual Representations of Workflows and Signaling Pathways

Experimental Workflow Diagram

experimental_workflow cluster_induction Arthritis Induction Phase cluster_treatment Therapeutic Intervention Phase cluster_analysis Endpoint Analysis Phase day0 Day 0 Primary Immunization (CII in CFA) day21 Day 21 Booster Immunization (CII in IFA) day0->day21 21 days onset Arthritis Onset (approx. Day 24-28) day21->onset treatment Daily Treatment - Vehicle - this compound onset->treatment monitoring Clinical Monitoring (Scoring, Paw Thickness) treatment->monitoring termination Study Termination (e.g., Day 42) monitoring->termination analysis Outcome Assessment - Serology (Anti-CII IgG2a) - Histopathology termination->analysis signaling_pathway cluster_upstream Inflammatory Cascade Initiation cluster_receptor CRTH2-Mediated Signaling cluster_intervention Pharmacological Intervention MastCell Activated Mast Cells & Other Immune Cells PGD2 Prostaglandin D2 (PGD2) MastCell->PGD2 synthesis & release CRTH2 CRTH2 / DP2 Receptor (on Th2 Cells, Eosinophils) PGD2->CRTH2 binds Signaling Downstream Signaling (e.g., ↑ Ca²⁺, ↓ cAMP) CRTH2->Signaling CellularResponse Cellular Response - Chemotaxis - Activation - Cytokine Release Signaling->CellularResponse JointInflammation Joint Inflammation & Humoral Response Modulation CellularResponse->JointInflammation contributes to This compound This compound Blockade Antagonism This compound->Blockade Blockade->CRTH2

References

Optimal Concentration of CAY10595 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10595 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This G protein-coupled receptor is a key player in the inflammatory cascade, primarily activated by prostaglandin (B15479496) D2 (PGD2). The interaction between PGD2 and CRTH2 mediates the chemotaxis of several key immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, which are centrally involved in the pathophysiology of allergic diseases such as asthma and allergic rhinitis. Understanding the optimal concentration of this compound for in vitro studies is critical for accurately assessing its therapeutic potential and elucidating its mechanism of action.

These application notes provide a summary of effective concentrations of this compound from the literature and detailed protocols for key in vitro assays to guide researchers in their experimental design.

Data Presentation

The effective concentration of this compound in vitro is dependent on the specific assay and cell type being investigated. The following table summarizes key quantitative data for this compound from published studies.

ParameterCell/System TypeConcentrationReference
KiHuman CRTH2/DP2 Receptor10 nM[1][2]
IC50Human Eosinophil Chemotaxis7.3 nM[1]
TreatmentBone Marrow-Derived Macrophages (BMDMs)5 µMN/A

Note: The Ki (inhibitor constant) represents the binding affinity of this compound to its target receptor. The IC50 (half-maximal inhibitory concentration) indicates the concentration required to inhibit the biological process (eosinophil chemotaxis) by 50%. The 5 µM concentration was used in a specific study on macrophages, likely to ensure complete receptor antagonism in that particular experimental setup. Researchers should perform concentration-response curves to determine the optimal concentration for their specific in vitro model.

Signaling Pathway

This compound exerts its effects by blocking the PGD2-mediated signaling cascade through the CRTH2 receptor. The following diagram illustrates this pathway.

CAY10595_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2/DP2 Receptor PGD2->CRTH2 Binds G_protein Gi/o CRTH2->G_protein Activates This compound This compound This compound->CRTH2 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Ca_release->Cellular_Response MAPK MAPK Pathway PKC->MAPK MAPK->Cellular_Response

Caption: this compound blocks PGD2 binding to the CRTH2 receptor.

Experimental Workflow

Determining the optimal concentration of this compound for a specific in vitro study is a critical first step. The following workflow provides a general guideline for this process.

Optimal_Concentration_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion A Prepare Stock Solution of this compound (e.g., in DMSO) C Perform Concentration-Response Assay (e.g., 1 nM to 10 µM) A->C B Culture Target Cells (e.g., Eosinophils, Th2 cells) B->C D Select Key Assays (e.g., Chemotaxis, Ca2+ Mobilization, Cytokine Release) C->D E Incubate Cells with this compound and PGD2 (or other agonist) D->E F Measure Assay Readout E->F G Plot Concentration-Response Curve F->G H Determine IC50/EC50 G->H I Select Optimal Concentration Range for Further Experiments H->I

Caption: Workflow for determining the optimal this compound concentration.

Experimental Protocols

The following are detailed protocols for key in vitro experiments involving this compound. These protocols are based on established methodologies and should be adapted and optimized for specific experimental conditions.

Eosinophil Chemotaxis Assay

This assay is used to determine the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant, such as PGD2.

Materials:

  • Human eosinophils (isolated from peripheral blood)

  • This compound

  • Prostaglandin D2 (PGD2)

  • Chemotaxis chamber (e.g., Boyden chamber) with a 5 µm pore size polycarbonate membrane

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Cell counting solution (e.g., Trypan Blue)

  • Microplate reader

Protocol:

  • Cell Preparation: Isolate human eosinophils from fresh peripheral blood using a standard method such as negative selection with magnetic beads. Resuspend the purified eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in assay buffer to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a solution of PGD2 in assay buffer at a concentration known to induce a sub-maximal chemotactic response (e.g., 10-100 nM).

  • Assay Setup:

    • Add the PGD2 solution to the lower wells of the chemotaxis chamber.

    • In separate tubes, pre-incubate the eosinophil suspension with the various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

    • Add the pre-incubated eosinophil suspension to the upper wells of the chemotaxis chamber, separated from the lower wells by the polycarbonate membrane.

  • Incubation: Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

  • Cell Migration Analysis: After incubation, carefully remove the membrane. Scrape the non-migrated cells from the top surface of the membrane. Stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., Diff-Quik).

  • Quantification: Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or by flow cytometry.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits eosinophil migration by 50%.

Calcium Mobilization Assay

This assay measures the ability of this compound to block PGD2-induced intracellular calcium release in cells expressing the CRTH2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human CRTH2 receptor

  • This compound

  • Prostaglandin D2 (PGD2)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Protocol:

  • Cell Seeding: Seed the CRTH2-expressing CHO-K1 cells into 96-well black, clear-bottom microplates at a density of 50,000 cells/well and culture overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in assay buffer. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.

  • Compound Addition: After incubation, wash the cells twice with assay buffer. Add 100 µL of assay buffer containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the microplate in a fluorescence microplate reader. Measure the baseline fluorescence for a short period.

  • Agonist Injection: Using the plate reader's injector, add a solution of PGD2 (at a concentration that elicits a maximal or sub-maximal response, e.g., 100 nM) to each well.

  • Data Acquisition: Immediately after PGD2 injection, continuously measure the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) represents the calcium mobilization. Plot the response against the concentration of this compound to determine the IC50 value.

Cytokine Release Assay

This assay assesses the effect of this compound on the release of cytokines from immune cells, such as Th2 cells or peripheral blood mononuclear cells (PBMCs), in response to stimulation.

Materials:

  • Human PBMCs or purified Th2 cells

  • This compound

  • Prostaglandin D2 (PGD2)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Stimulating agent (e.g., anti-CD3/anti-CD28 antibodies for T-cell activation)

  • ELISA or multiplex immunoassay kits for specific cytokines (e.g., IL-4, IL-5, IL-13)

  • 96-well cell culture plates

Protocol:

  • Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete cell culture medium.

  • Assay Setup: Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Add various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) to the wells. Include a vehicle control. Pre-incubate for 1 hour at 37°C.

  • Cell Stimulation: Add PGD2 (e.g., 100 nM) along with a primary stimulus (e.g., anti-CD3/CD28 antibodies) to the appropriate wells. Include unstimulated and stimulated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant from each well.

  • Cytokine Measurement: Measure the concentration of the desired cytokines (e.g., IL-4, IL-5, IL-13) in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated wells to the stimulated control wells to determine the inhibitory effect of the compound.

Conclusion

The optimal in vitro concentration of this compound is highly dependent on the experimental context, including the cell type, assay readout, and the specific research question. Based on its high affinity for the CRTH2 receptor (Ki = 10 nM) and potent inhibition of eosinophil chemotaxis (IC50 = 7.3 nM), concentrations in the low nanomolar range are effective for antagonizing CRTH2-mediated functions. However, for complete and sustained inhibition in complex cellular systems or for extended incubation periods, higher concentrations up to the low micromolar range may be necessary. It is strongly recommended that researchers perform a concentration-response analysis for their specific system to determine the most appropriate concentration of this compound for their in vitro studies. The protocols provided here serve as a foundation for developing robust and reliable assays to investigate the biological activity of this potent CRTH2 antagonist.

References

Application Notes and Protocols for CAY10595 in Human Primary T Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10595 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T helper 2 (Th2) cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). The CRTH2 receptor is a G-protein coupled receptor preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its natural ligand, prostaglandin D2 (PGD2), is a key mediator in allergic inflammation. By blocking the interaction of PGD2 with CRTH2, this compound effectively inhibits the downstream signaling pathways that lead to Th2 cell migration, activation, and cytokine production. This makes this compound a valuable tool for studying the role of the PGD2-CRTH2 axis in Th2-mediated inflammatory responses and for the development of novel therapeutics for allergic diseases such as asthma and atopic dermatitis.[1][2][3][4]

These application notes provide detailed protocols for the use of this compound in human primary T cell cultures, with a specific focus on the inhibition of Th2 cell functions.

Data Presentation

The following table summarizes the quantitative data regarding the activity of this compound and the effects of CRTH2 signaling in human primary T cells.

ParameterValueCell TypeAssayReference
This compound Binding Affinity (Ki) 10 nMHuman CRTH2-expressing cellsRadioligand binding assayMedChemExpress
PGD2-induced Calcium Mobilization Inhibition IC50 in nM rangeIn vitro polarized human Th2 cellsCalcium flux assay[5]
PGD2-induced Th2 cell migration Significant inhibitionHuman Th2 cellsChemotaxis assay[2]
PGD2-enhanced Th2 cytokine production (IL-4, IL-5, IL-13) Significant inhibitionHuman Th2 cellsELISA / Flow Cytometry[6]
Effective Concentration for In Vitro Studies 0.1 - 10 µMMurine Bone Marrow-Derived MacrophagesGene expression analysis[7]
CRTH2 Expression on peripheral blood CD4+ T cells ~1.71% ± 0.97%Human CD4+ T cellsFlow Cytometry[1]
CRTH2 Expression on in vitro differentiated Th2 cells ~23.79% ± 14.49%Human CD4+ T cellsFlow Cytometry[1]

Signaling Pathway

The binding of prostaglandin D2 (PGD2) to the CRTH2 receptor on Th2 cells initiates a signaling cascade through Gαi proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, leading to calcium mobilization. This calcium influx is a critical signal for the activation of transcription factors such as NFAT, which translocates to the nucleus to promote the expression of Th2-associated cytokines, including IL-4, IL-5, and IL-13. The activation of the PI3K/Akt pathway has also been implicated in mediating the anti-apoptotic effects of CRTH2 signaling. This compound, as a CRTH2 antagonist, blocks the initial binding of PGD2, thereby inhibiting these downstream signaling events and subsequent Th2 cell responses.[2][8]

PGD2_CRTH2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds This compound This compound This compound->CRTH2 Blocks G_protein Gαi/βγ CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Induces PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers NFAT_p NFAT (phosphorylated) Ca_release->NFAT_p Activates Calcineurin (not shown) Akt Akt PI3K->Akt Activates Apoptosis_inhibition Inhibition of Apoptosis Akt->Apoptosis_inhibition Promotes NFAT NFAT (active) NFAT_p->NFAT Dephosphorylation Nucleus Nucleus NFAT->Nucleus Translocation Cytokine_production Th2 Cytokine Production (IL-4, IL-5, IL-13) Nucleus->Cytokine_production Gene Transcription Experimental_Workflow start Start: Human Whole Blood pbmc_isolation 1. PBMC Isolation (Ficoll Gradient) start->pbmc_isolation naive_t_cell_isolation 2. Naïve CD4+ T Cell Isolation (Magnetic Separation) pbmc_isolation->naive_t_cell_isolation th2_differentiation 3. In Vitro Th2 Differentiation (Anti-CD3/CD28, IL-2, IL-4, Anti-IFN-γ) naive_t_cell_isolation->th2_differentiation cell_harvest 4. Harvest Differentiated Th2 Cells th2_differentiation->cell_harvest treatment 5. Pre-treat with this compound or Vehicle Control cell_harvest->treatment stimulation 6. Stimulate with PGD2 (+ Brefeldin A) treatment->stimulation staining 7. Intracellular Cytokine Staining (CD4, IL-4, IL-5, IL-13) stimulation->staining analysis 8. Flow Cytometry Analysis staining->analysis end End: Quantify Cytokine Inhibition analysis->end

References

Troubleshooting & Optimization

Navigating CAY10595 Solubility in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with CAY10595 in cell culture applications. This compound, a potent CRTH2/DP2 receptor antagonist, is a valuable tool for studying inflammatory and allergic responses. However, its hydrophobic nature can present significant challenges in aqueous cell culture environments, leading to precipitation and inaccurate experimental results. This guide offers structured solutions and detailed protocols to help you overcome these issues and ensure the reliable application of this compound in your research.

Understanding this compound Solubility: A Data-Driven Overview

While specific solubility data for this compound in various cell culture media is not extensively published, information on its solubility in common laboratory solvents provides a critical starting point for preparing stock solutions. The following table summarizes available solubility data for a closely related compound, which can serve as a useful reference.

Table 1: Reported Solubility of a Structurally Similar Compound (CAY10695)

SolventApproximate Solubility
Dimethyl Sulfoxide (B87167) (DMSO)~10 mg/mL
Ethanol (B145695)~100 mg/mL
Phosphate Buffered Saline (PBS, pH 7.2)~1 mg/mL

Note: This data is for a related compound and should be used as a guideline. It is imperative to experimentally determine the solubility of this compound in your specific cell culture medium and conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues related to this compound solubility in a question-and-answer format.

Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitates when I add it to my cell culture medium. What's happening?

A1: This is a common issue known as "crashing out" or precipitation upon dilution. It occurs because this compound is highly soluble in a polar aprotic solvent like DMSO but has limited solubility in the aqueous environment of your cell culture medium.[1] The rapid change in solvent polarity when you add the DMSO stock to the medium causes the compound to come out of solution.

Troubleshooting Steps:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally 0.1% or lower, in your culture medium to minimize solvent-induced toxicity and precipitation.[2]

  • Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform one or more intermediate dilution steps in pre-warmed (37°C) medium. This gradual decrease in solvent polarity can help keep the compound in solution.

  • Slow, dropwise addition with mixing: Add the this compound stock solution to your pre-warmed medium very slowly, drop by drop, while gently vortexing or swirling the medium. This facilitates rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.

  • Warm the medium: Always use cell culture medium that has been pre-warmed to 37°C. The solubility of many compounds, including hydrophobic ones, increases with temperature.

Q2: What is the maximum concentration of this compound I can use in my cell culture experiments?

A2: The maximum usable concentration is dictated by the compound's solubility limit in your specific cell culture medium, under your experimental conditions (e.g., with or without serum). Exceeding this limit will lead to precipitation and unreliable results. It is crucial to perform a solubility test to determine this limit empirically. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q3: Can I use a different solvent to dissolve this compound?

A3: While DMSO is a common choice due to its ability to dissolve a wide range of compounds, ethanol is also a viable option and is generally less toxic to cells at low concentrations.[3] However, the same principles of minimizing the final solvent concentration and using careful dilution techniques apply. For any new solvent, it is essential to run a vehicle control to assess its effect on your cells.

Q4: Does the presence of serum in my cell culture medium affect the solubility of this compound?

A4: Yes, serum components, particularly albumin, can bind to hydrophobic compounds and increase their apparent solubility in aqueous solutions.[4] Therefore, you may find that you can achieve a higher soluble concentration of this compound in serum-containing medium compared to serum-free medium. It is important to determine the solubility in the exact medium formulation you will be using for your experiments.

Q5: I see a fine precipitate in my culture wells after adding this compound, even at low concentrations. What should I do?

A5: Even with careful preparation, some compounds can precipitate over time in culture.

Troubleshooting Steps:

  • Visual Inspection: Before treating your cells, always inspect your final working solution for any signs of precipitation. If visible, you may need to prepare a fresh, lower-concentration solution.

  • Microscopic Examination: After adding the compound to your cells, inspect the wells under a microscope. A fine, crystalline precipitate may be visible. If this occurs, the actual concentration of the dissolved, active compound is unknown and likely much lower than intended.

  • Re-evaluate your working concentration: The presence of a precipitate indicates that you are at or above the solubility limit. You will need to use a lower concentration for your experiments.

  • Consider formulation strategies: For long-term experiments, the stability of the compound in the medium is a factor. If the compound is degrading or precipitating over time, you may need to replenish the medium with a fresh compound more frequently.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~453.5 g/mol ).

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile amber microcentrifuge tube or glass vial. The use of amber vials is recommended to protect the compound from light.

  • Add DMSO: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Visual inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol will help you determine the practical solubility limit of this compound in your specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your complete cell culture medium (e.g., DMEM or RPMI-1640, with or without serum), pre-warmed to 37°C

  • Sterile 1.5 mL microcentrifuge tubes or a 96-well clear-bottom plate

  • Vortex mixer

  • Spectrophotometer or plate reader capable of measuring absorbance at ~600 nm (optional, for quantitative assessment)

Procedure:

  • Prepare serial dilutions: In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare a range of this compound concentrations in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.

  • Control wells: Prepare a "vehicle control" well containing the same volume of DMSO as your highest concentration well, but without this compound. Also, include a "medium only" control.

  • Incubation: Incubate the tubes or plate at 37°C in a cell culture incubator for a period that mimics your experimental conditions (e.g., 2, 6, or 24 hours).

  • Visual assessment: After incubation, carefully inspect each tube or well for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains completely clear is your maximum soluble concentration under these conditions.

  • Quantitative assessment (optional): To quantify precipitation, you can measure the absorbance of each well at a wavelength of 600 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the CRTH2/DP2 signaling pathway and a recommended workflow for troubleshooting this compound solubility issues.

G CRTH2/DP2 Signaling Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2/DP2 Receptor PGD2->CRTH2 Binds to G_protein Gi/o Protein CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) Ca_release->Cellular_Response MAPK MAPK Cascade (e.g., ERK) PKC->MAPK MAPK->Cellular_Response This compound This compound (Antagonist) This compound->CRTH2 Blocks

Caption: CRTH2/DP2 signaling pathway and the antagonistic action of this compound.

G Troubleshooting this compound Solubility start Start: this compound Precipitation Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock remake_stock Re-dissolve or prepare fresh stock check_stock->remake_stock No check_dilution 2. Review Dilution Protocol check_stock->check_dilution Yes remake_stock->check_dilution improve_dilution Implement Gradual Dilution: - Use pre-warmed media - Add dropwise with mixing check_dilution->improve_dilution No (direct dilution) check_concentration 3. Is Final Concentration Too High? check_dilution->check_concentration Yes (gradual) improve_dilution->check_concentration determine_solubility Perform Solubility Assay (Protocol 2) check_concentration->determine_solubility Yes success Success: Clear Solution check_concentration->success No lower_concentration Use a lower working concentration determine_solubility->lower_concentration lower_concentration->success

Caption: A logical workflow for troubleshooting this compound solubility issues in cell culture.

References

Long-term stability of CAY10595 DMSO stock at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of CAY10595 DMSO stock solutions stored at -20°C. Researchers, scientists, and drug development professionals can find troubleshooting guides and frequently asked questions to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound DMSO stock solutions?

For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C.[1] Storing at these temperatures helps to minimize degradation.

Q2: How many times can I freeze-thaw my this compound DMSO stock solution?

It is best to avoid repeated freeze-thaw cycles as they can negatively impact the stability of the compound.[1][2] DMSO is hygroscopic, meaning it can absorb moisture from the atmosphere each time the vial is opened.[3] This absorbed water can lead to compound degradation over time. To avoid this, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: I noticed precipitation in my this compound stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[1] To address this, warm the solution slowly to room temperature and vortex gently to ensure it has completely redissolved before use.[1] If precipitation persists, it may be necessary to prepare a fresh stock solution at a slightly lower concentration.

Q4: My experimental results have been inconsistent recently. Could my this compound stock be degrading?

Inconsistent experimental results and a loss of compound activity are common indicators of compound degradation.[1] Several factors can contribute to this, including improper storage, repeated freeze-thaw cycles, and exposure to light or air.[1] It is crucial to assess the integrity of your compound if you suspect degradation.

Q5: Can the type of storage container affect the stability of my this compound stock?

Yes, the storage container material can impact compound stability.[1] For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1] This minimizes the risk of the compound adhering to the container surface or contaminants leaching from the plastic into the solution.

Troubleshooting Guide

If you suspect that your this compound DMSO stock solution is degrading, follow this troubleshooting workflow to diagnose and resolve the issue.

G cluster_0 cluster_1 Initial Checks cluster_2 Problem Identification cluster_3 Corrective Actions cluster_4 Further Validation cluster_5 A Inconsistent Experimental Results / Loss of Activity B Visually inspect stock solution for precipitation or color change A->B C Review storage conditions (temperature, light exposure) A->C D Check for repeated freeze-thaw cycles A->D E Precipitation observed? B->E F Improper storage conditions? C->F G Multiple freeze-thaw cycles? D->G H Warm and vortex solution. If unresolved, prepare fresh stock. E->H Yes K Perform activity assay with fresh vs. old stock E->K No I Store at -20°C or -80°C in amber vials, protected from light. F->I Yes F->K No J Aliquot stock into single-use vials. G->J Yes G->K No H->K I->K J->K L Consider analytical chemistry techniques (e.g., HPLC-MS) to assess purity K->L M Resolved: Continue Experiments L->M

Caption: Troubleshooting workflow for suspected this compound degradation.

Factors Affecting Stability of this compound in DMSO

The long-term stability of this compound in a DMSO stock solution is influenced by several key factors. Proper handling and storage are critical to maintaining the integrity and activity of the compound.

G cluster_0 Environmental Factors cluster_1 Handling Procedures cluster_2 Temperature Temperature Stability This compound Stability Temperature->Stability accelerates degradation Light Light Exposure Light->Stability can induce photochemical degradation Air Air (Oxygen) Exposure Air->Stability can lead to oxidation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Stability increases degradation risk Water Water Contamination (from hygroscopic DMSO) Water->Stability can hydrolyze compound Container Storage Container Container->Stability can cause adsorption or leaching

Caption: Factors influencing the stability of this compound in DMSO.

Quantitative Data on Stability

Time PointStorage ConditionConcentration (mM)Purity (%) by HPLCBiological Activity (% of control)
T = 0-20°C1099.5100
T = 1 month-20°C10
T = 3 months-20°C10
T = 6 months-20°C10
T = 1 year-20°C10

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method for determining the stability of a this compound DMSO stock solution stored at -20°C using High-Performance Liquid Chromatography (HPLC) to assess purity and a relevant biological assay to measure activity.

1. Preparation of Stock Solution and Aliquots:

  • Prepare a stock solution of this compound in anhydrous DMSO at a desired concentration (e.g., 10 mM).

  • Aliquot the stock solution into multiple single-use, light-protected vials (e.g., amber polypropylene tubes).

  • Designate aliquots for different time points (e.g., 0, 1, 3, 6, and 12 months).

  • Store all aliquots at -20°C.

2. Initial Analysis (Time = 0):

  • HPLC Analysis:

    • Thaw one aliquot and dilute it to a suitable concentration for HPLC analysis.

    • Analyze the sample to determine the initial purity and peak area of this compound. This will serve as the baseline.

  • Biological Activity Assay:

    • Use a fresh aliquot to perform a relevant biological assay (e.g., an in vitro kinase assay if this compound is a kinase inhibitor).

    • Determine the initial biological activity (e.g., IC50 value). This will be the 100% activity reference.

3. Subsequent Time Point Analysis:

  • At each designated time point (1, 3, 6, 12 months), thaw a new aliquot of the this compound stock solution.

  • HPLC Analysis:

    • Perform HPLC analysis under the same conditions as the initial analysis.

    • Calculate the percentage of this compound remaining by comparing the peak area at the current time point to the peak area at time 0.

  • Biological Activity Assay:

    • Perform the same biological assay as in the initial analysis.

    • Compare the activity to the initial results to determine any loss of potency.

4. Data Analysis:

  • Record the purity and biological activity data for each time point in a table.

  • A significant decrease in purity or biological activity indicates degradation of the compound under the tested storage conditions.

References

Potential off-target effects of CAY10595 on other prostanoid receptors.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CAY10595 on prostanoid receptors for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). It binds to the human CRTH2 receptor with a high affinity, exhibiting a Ki of 10 nM.[1] In functional assays, it acts as an antagonist with an IC50 of 48 nM in a [³⁵S]GTPγS binding assay using Chinese Hamster Ovary (CHO) cell membranes expressing the human CRTH2 receptor.

Q2: Are there any known off-target effects of this compound on other prostanoid receptors?

Q3: What should I consider if I observe unexpected effects in my experiments with this compound?

If you observe unexpected biological effects in your experiments, it is crucial to consider the possibility of off-target activities, even with a compound described as selective. Here are some troubleshooting steps:

  • Concentration-Response Curve: Ensure you are using the lowest effective concentration of this compound. High concentrations are more likely to induce off-target effects. Perform a full concentration-response curve to verify the expected potency.

  • Control Experiments:

    • Include a structurally unrelated CRTH2 antagonist to see if the unexpected effect is specific to this compound's chemical scaffold.

    • Use a positive control for the activation of other prostanoid receptors in your experimental system to confirm their functional presence.

    • Test the effect of this compound in a cell line or tissue known to lack CRTH2 but express other prostanoid receptors that you suspect might be off-targets.

  • Literature Review: Search for recent publications that may have characterized the selectivity profile of this compound in more detail since the initial discovery.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or weaker than expected inhibition of PGD2-induced activity. 1. Cellular context and receptor expression levels. 2. Presence of both DP1 and CRTH2/DP2 receptors.1. Confirm CRTH2/DP2 receptor expression in your experimental model using techniques like qPCR or Western blot. 2. Use a selective DP1 antagonist in combination with this compound to dissect the contribution of each receptor to the observed effect.
Unexpected increase in intracellular cAMP levels. Potential weak partial agonism at very high concentrations or off-target effects on Gs-coupled receptors (e.g., EP2, EP4, DP1, IP).1. Perform a full concentration-response analysis to check for a bell-shaped curve, which might indicate partial agonism. 2. Test this compound in the absence of a CRTH2 agonist to look for basal activity changes. 3. Use selective antagonists for Gs-coupled prostanoid receptors to see if the effect can be blocked.
Unexpected increase in intracellular calcium levels. Potential off-target effects on Gq-coupled receptors (e.g., EP1, FP, TP).1. Measure intracellular calcium mobilization in response to this compound in the absence of a CRTH2 agonist. 2. Use selective antagonists for Gq-coupled prostanoid receptors to try and block the observed calcium signal.

Quantitative Data Summary

As detailed information on the off-target activity of this compound is limited, the following table summarizes its known activity at its primary target. Researchers should exercise caution and perform their own validation experiments if off-target effects are suspected.

Target Receptor Assay Type Species Value Reference
CRTH2 / DP2 Radioligand Binding (Ki)Human10 nM[1]
CRTH2 / DP2 [³⁵S]GTPγS Functional Assay (IC50)Human48 nM

Experimental Protocols

Radioligand Binding Assay for CRTH2 (DP2) Receptor

This is a generalized protocol based on standard methodologies for GPCR binding assays.

  • Membrane Preparation:

    • Culture CHO cells stably expressing the human CRTH2 receptor.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of radiolabeled PGD₂ (e.g., [³H]PGD₂) to each well.

    • For competition binding, add increasing concentrations of this compound.

    • For non-specific binding, add a high concentration of unlabeled PGD₂.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 90 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the general signaling pathways of prostanoid receptors and a typical experimental workflow for assessing off-target effects.

Prostanoid_Signaling_Pathways cluster_ligands Prostanoids cluster_receptors Prostanoid Receptors cluster_gs Gs-coupled cluster_gi Gi-coupled cluster_gq Gq-coupled PGD2 PGD₂ DP1 DP1 PGD2->DP1 CRTH2 CRTH2 (DP2) PGD2->CRTH2 PGE2 PGE₂ EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 PGF2a PGF₂α FP FP PGF2a->FP PGI2 PGI₂ IP IP PGI2->IP TXA2 TXA₂ TP TP TXA2->TP Gs_AC ↑ Adenylyl Cyclase DP1->Gs_AC Gi_AC ↓ Adenylyl Cyclase CRTH2->Gi_AC Gq_PLC ↑ PLC EP1->Gq_PLC EP2->Gs_AC EP3->Gi_AC EP4->Gs_AC FP->Gq_PLC IP->Gs_AC TP->Gq_PLC Gs_cAMP ↑ cAMP Gs_AC->Gs_cAMP Gi_cAMP ↓ cAMP Gi_AC->Gi_cAMP Gq_IP3_DAG ↑ IP₃, DAG Gq_PLC->Gq_IP3_DAG Gq_Ca ↑ [Ca²⁺]i Gq_IP3_DAG->Gq_Ca This compound This compound This compound->CRTH2 Antagonist

Caption: General prostanoid receptor signaling pathways.

Off_Target_Workflow cluster_controls Control Experiment Design start Start: Unexpected Experimental Result with this compound check_conc Verify this compound Concentration and Purity start->check_conc lit_review Review Recent Literature for New Selectivity Data start->lit_review control_exp Perform Control Experiments check_conc->control_exp struct_analog Use Structurally Unrelated CRTH2 Antagonist no_target_cell Use Cell Line Lacking CRTH2 other_antagonists Use Selective Antagonists for Suspected Off-Targets analyze Analyze Results control_exp->analyze lit_review->analyze conclusion Conclusion analyze->conclusion on_target on_target conclusion->on_target Effect is likely CRTH2-mediated off_target off_target conclusion->off_target Evidence suggests off-target effect

Caption: Experimental workflow for investigating potential off-target effects.

References

Troubleshooting inconsistent results with CAY10595

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10595. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] Its primary mechanism of action is to bind to the human CRTH2/DP2 receptor with a high affinity, thereby blocking the downstream signaling initiated by the receptor's natural ligand, prostaglandin D2 (PGD2).[1][2] This inhibition prevents the activation of Gαi protein, leading to a decrease in the suppression of intracellular cyclic AMP (cAMP) levels.[1]

Q2: What are the main research applications for this compound?

This compound is primarily used in research related to allergic inflammatory diseases such as asthma and allergic rhinitis.[3][4] By blocking the CRTH2 receptor, this compound can be used to study the role of the PGD2 signaling pathway in the recruitment and activation of inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.[4][5]

Q3: What are the physical and chemical properties of this compound?

PropertyValue
Molecular Formula C₂₀H₁₃Cl₂FN₂O₅
Molecular Weight 451.23 g/mol
Appearance Crystalline solid
Storage Store at -20°C
Stability ≥ 2 years at -20°C

This data is compiled from publicly available information and may vary between batches. Please refer to the manufacturer's certificate of analysis for the most accurate information.

Troubleshooting Inconsistent Results

Q4: My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results with this compound can stem from several factors, ranging from compound handling to assay conditions. The most common issues include:

  • Solubility Problems: this compound, like many small molecules, can have limited solubility in aqueous solutions, leading to precipitation and inaccurate concentrations.

  • Compound Stability: Degradation of this compound in stock solutions or experimental media can lead to reduced potency.

  • Cell Line Variability: Different cell lines may express varying levels of the CRTH2 receptor, leading to different responses.

  • Assay Conditions: Variations in incubation times, temperatures, and reagent concentrations can all contribute to inconsistent outcomes.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of the compound.

Q5: I suspect this compound is precipitating in my cell culture medium. How can I improve its solubility?

Issues with solubility are a common source of inconsistent results. Here are some steps to improve the solubility of this compound in your experiments:

  • Proper Stock Solution Preparation:

    • Dissolve this compound in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a concentrated stock solution.

    • Ensure the compound is fully dissolved by vortexing and gentle warming if necessary.

  • Working Solution Preparation:

    • When preparing your working solution, add the stock solution to your pre-warmed cell culture medium while gently vortexing. This helps to prevent the compound from crashing out of solution.

    • Avoid adding the aqueous medium directly to the concentrated stock solution.

  • Final Solvent Concentration:

    • Keep the final concentration of the organic solvent in your cell culture medium as low as possible (typically below 0.5% for DMSO) to avoid solvent-induced cytotoxicity.

  • Solubility Testing:

    • If you continue to experience precipitation, it is advisable to perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.

Quantitative Solubility Data (Reference for Similar Compounds)

SolventSolubility of Compound X (mg/mL)Solubility of Compound Y (mg/mL)
DMSO ~20~63
Ethanol Slightly Soluble~40
Water InsolubleInsoluble

Note: This data is for illustrative purposes only. The solubility of this compound should be determined experimentally.[6][7]

Experimental Protocols

Detailed Methodology: Radioligand Binding Assay for CRTH2

This protocol is a general guideline for a radioligand binding assay to determine the affinity of this compound for the CRTH2 receptor. Optimization may be required for your specific experimental conditions.

Materials:

  • HEK293 cells stably expressing human CRTH2

  • [³H]-PGD₂ (Radioligand)

  • This compound (or other competing ligands)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 M NaCl, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture and harvest HEK-hCRTH2 cells. Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • This compound or other unlabeled competitor at various concentrations.

    • [³H]-PGD₂ at a final concentration equal to its Kd (e.g., 2.5 nM).

    • Cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-PGD₂ (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Detailed Methodology: Calcium Mobilization Assay

This protocol outlines a general procedure for a functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium levels.

Materials:

  • CHO or HEK293 cells co-expressing human CRTH2 and a Gα protein (e.g., Gα16)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • PGD₂ (agonist)

  • This compound

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Incubation: Wash the cells with assay buffer and then incubate with various concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence, then inject PGD₂ at a concentration that elicits a submaximal response (e.g., EC₈₀). Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the PGD₂-induced increase in intracellular calcium. Calculate the IC50 value from the concentration-response curve.

Signaling Pathway and Experimental Workflows

CRTH2 Signaling Pathway

The binding of PGD₂ to the CRTH2 receptor activates the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This signaling cascade is implicated in the chemotaxis and activation of various immune cells.

CRTH2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2/DP2 Receptor PGD2->CRTH2 Binds & Activates This compound This compound This compound->CRTH2 Binds & Inhibits Gai Gαi Protein CRTH2->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response

CRTH2 Signaling Pathway

Troubleshooting Workflow for Inconsistent Results

This workflow provides a logical approach to diagnosing and resolving inconsistent experimental outcomes with this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Solubility Verify Compound Solubility - Check for precipitation - Optimize solvent & concentration Start->Check_Solubility Check_Stability Assess Compound Stability - Use fresh stock solutions - Check storage conditions Check_Solubility->Check_Stability Solubility OK Problem_Solved Problem Resolved Check_Solubility->Problem_Solved Precipitation Resolved Check_Assay Review Assay Protocol - Verify reagent concentrations - Check incubation times/temps Check_Stability->Check_Assay Stability OK Check_Stability->Problem_Solved Degradation Addressed Check_Cells Evaluate Cell Health & Receptor Expression - Check viability - Confirm CRTH2 expression Check_Assay->Check_Cells Protocol OK Check_Assay->Problem_Solved Protocol Optimized Check_Cells->Problem_Solved Cell Issues Resolved Consult_Support Consult Technical Support Check_Cells->Consult_Support Cells OK, Issue Persists

Troubleshooting Workflow

References

Optimizing CAY10595 concentration for maximum CRTH2 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CAY10595 to study CRTH2 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the G-protein coupled receptor DP2.[1][2][3] CRTH2 is the receptor for prostaglandin (B15479496) D2 (PGD2). By binding to CRTH2, this compound blocks the downstream signaling initiated by PGD2. This signaling pathway is crucial in allergic inflammation, involving the activation of Th2 cells, eosinophils, and basophils.[4][5][6]

Q2: What is the reported potency of this compound?

This compound exhibits a high binding affinity for the human CRTH2 receptor, with a reported inhibition constant (Ki) of 10 nM.[1][2][3] The Ki value represents the concentration of the antagonist that will occupy 50% of the receptors in the absence of the agonist.

Q3: What is a good starting concentration for my in vitro experiment?

A concentration of 5 µM has been used in studies with bone marrow-derived macrophages. However, the optimal concentration of this compound will depend on your specific experimental setup, including the cell type, cell density, and the assay being performed. It is recommended to perform a dose-response curve to determine the optimal concentration for your system. A good starting range for a dose-response experiment would be from 1 nM to 10 µM.

Q4: How should I prepare and store this compound?

For optimal results, it is crucial to follow the manufacturer's instructions for preparing and storing this compound. Generally, stock solutions should be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over the course of your experiment should be considered, as compound degradation can affect your results.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibition of CRTH2 activity Incorrect concentration of this compound: The concentration may be too low to effectively block the receptor.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions.
Compound degradation: this compound may not be stable under your experimental conditions (e.g., prolonged incubation, presence of certain media components).Prepare fresh solutions of this compound for each experiment. Minimize the time the compound is in aqueous solutions before being added to the cells.
Cell health and receptor expression: The cells may not be healthy or may have low expression levels of CRTH2.Ensure cells are healthy and in the logarithmic growth phase. Verify CRTH2 expression using techniques like flow cytometry or qPCR.
Assay issues: The assay itself may not be sensitive enough to detect inhibition.Optimize your assay conditions (e.g., agonist concentration, incubation time). Include appropriate positive and negative controls.
High background signal in the assay Non-specific binding: this compound may be binding to other cellular components or plastics.Include a control with no cells to assess background signal. Consider using low-binding plates.
Cellular autofluorescence: Cells may exhibit natural fluorescence at the wavelengths used in the assay.Include a control with unstained cells to measure autofluorescence and subtract it from your experimental values.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, density, or health can lead to variability.Use cells within a consistent passage number range and ensure consistent seeding densities. Monitor cell viability.
Inaccurate pipetting: Small errors in pipetting can lead to significant variations in compound concentration.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to reduce pipetting variability.
Reagent variability: Different lots of reagents (e.g., media, serum, agonist) can have slightly different compositions.Note the lot numbers of all reagents used. If possible, use the same lot for a series of related experiments.

Experimental Protocols

Dose-Response Determination for this compound

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • CRTH2-expressing cells (e.g., Th2 cells, eosinophils)

  • Cell culture medium

  • CRTH2 agonist (e.g., PGD2, DK-PGD2)

  • Assay-specific reagents (e.g., calcium indicator dye for a calcium mobilization assay)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Preparation: Seed CRTH2-expressing cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).

  • Pre-incubation: Add the different concentrations of this compound or vehicle control to the cells and pre-incubate for a specific period (e.g., 15-30 minutes) at 37°C. This allows the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of a CRTH2 agonist (e.g., the EC80 concentration of PGD2) to the wells.

  • Signal Detection: Measure the cellular response using a plate reader. The detection method will depend on the assay (e.g., fluorescence for a calcium mobilization assay).

  • Data Analysis: Plot the response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
Top Plateau The maximal response in the absence of the inhibitor.
Bottom Plateau The minimal response at saturating concentrations of the inhibitor.
IC50 The concentration of this compound that produces 50% of the maximal inhibition.
Hill Slope The steepness of the curve.
CRTH2 Signaling Pathway

The binding of PGD2 to CRTH2 initiates a signaling cascade through a Gi protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunit of the G-protein can activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.

CRTH2_Signaling PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds Gi Gi Protein CRTH2->Gi Activates This compound This compound This compound->CRTH2 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP cAMP AC->cAMP Reduces production of Cell_Response Cellular Response (e.g., Chemotaxis, Degranulation) cAMP->Cell_Response Modulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates DAG->Cell_Response Ca2->Cell_Response

Caption: CRTH2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing CRTH2 Inhibition

This diagram illustrates a typical workflow for an in vitro experiment to assess the inhibitory effect of this compound on CRTH2.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture CRTH2- expressing cells cell_seeding 4. Seed cells in 96-well plate cell_culture->cell_seeding compound_prep 2. Prepare this compound serial dilutions pre_incubation 5. Pre-incubate with this compound compound_prep->pre_incubation agonist_prep 3. Prepare CRTH2 agonist stimulation 6. Stimulate with CRTH2 agonist agonist_prep->stimulation cell_seeding->pre_incubation pre_incubation->stimulation detection 7. Detect cellular response stimulation->detection data_collection 8. Collect data from plate reader detection->data_collection dose_response 9. Plot dose-response curve data_collection->dose_response ic50 10. Calculate IC50 dose_response->ic50

Caption: A typical experimental workflow for CRTH2 inhibition assay.

References

How to minimize DMSO toxicity in CAY10595 cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize DMSO toxicity when using CAY10595 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is a potent CRTH2/DP2 receptor antagonist.[1][2]

Q2: What is the primary concern when using DMSO in cell-based assays?

The primary concern with DMSO is its potential cytotoxicity. While it is an excellent solvent for many non-water-soluble compounds, high concentrations of DMSO can inhibit cell proliferation and even lead to cell death.[3] The sensitivity to DMSO can vary significantly between different cell lines.[4]

Q3: What is a generally safe concentration of DMSO for most cell lines?

To be safe, it is widely recommended to keep the final concentration of DMSO in your cell culture medium below 0.1% (v/v). Many cell lines can tolerate concentrations up to 0.5% without significant cytotoxic effects.[5] However, for sensitive cell lines, especially primary cells, it is advisable to use concentrations below 0.1%.[5]

Q4: Can I use higher concentrations of DMSO?

Some robust cell lines may tolerate DMSO concentrations of 1% or even 2% for short exposure times.[4][6] However, it is crucial to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration.[6] Even at non-cytotoxic concentrations, DMSO can influence cellular processes, so maintaining a consistent, low concentration across all experimental conditions is critical.[7]

Troubleshooting Guide

Issue 1: I'm observing significant cell death or reduced cell viability in my control wells (vehicle control).

  • Possible Cause: The final DMSO concentration in your assay is too high for your specific cell line.

  • Solution:

    • Determine the Maximum Tolerated DMSO Concentration: Perform a DMSO dose-response curve to identify the highest concentration of DMSO that does not significantly affect the viability of your cells. A detailed protocol for this is provided below.

    • Prepare a More Concentrated Stock of this compound: If your current stock concentration requires a high volume to be added to your wells, consider preparing a more concentrated stock solution. This will allow you to add a smaller volume to your cell culture medium, thus lowering the final DMSO concentration.

    • Reduce Exposure Time: If your experimental design allows, consider reducing the incubation time of the cells with the compound and DMSO.[6]

Issue 2: My this compound precipitates out of solution when I add it to the cell culture medium.

  • Possible Cause: The aqueous environment of the cell culture medium is causing the hydrophobic compound to precipitate. This is a common issue when diluting a DMSO stock solution into an aqueous medium.[8]

  • Solution:

    • Gentle Mixing and Warming: After adding the this compound stock solution to your medium, mix it gently but thoroughly. Warming the medium to 37°C may help to keep the compound in solution.[8][9]

    • Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform serial dilutions in the medium.

    • Use of Pluronic F-68: For some compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can help to maintain solubility. However, the compatibility of such additives with your specific assay should be validated.

Issue 3: I am concerned that even a "safe" concentration of DMSO might be affecting my experimental results.

  • Possible Cause: DMSO, even at low concentrations, can have biological effects and alter gene expression.[10]

  • Solution:

    • Consistent Vehicle Control: Always include a vehicle control in your experiments that contains the same final concentration of DMSO as your experimental wells. This allows you to differentiate the effects of the compound from the effects of the solvent.[11]

    • Minimize DMSO Concentration: Aim for the lowest possible final DMSO concentration that your compound's solubility allows, ideally 0.1% or lower.[4][5]

    • Consider Alternative Solvents: If your compound is soluble in other less-toxic solvents, you could explore those options. However, the compatibility of any new solvent with your cell line and assay must be thoroughly validated. Potential alternatives to DMSO for certain applications include ethanol, methanol, or specialized formulations, though their suitability for this compound would need to be determined.[7]

Quantitative Data on DMSO Toxicity

The following tables summarize the generally accepted cytotoxic concentrations of DMSO in cell culture.

Table 1: General Guidelines for DMSO Concentration in Cell Culture

DMSO ConcentrationExpected EffectReference
< 0.1%Generally considered safe for most cell lines.[4][5]
0.1% - 0.5%Tolerated by many cell lines, but may affect sensitive cells.[3][5]
0.5% - 1.0%May cause toxicity in some cell lines, especially with longer exposure.[5][6]
> 1.0%Often cytotoxic and can inhibit cell proliferation.[3][6]
> 5.0%Highly cytotoxic, can dissolve cell membranes.[5]

Table 2: Cell Line and Exposure Time-Dependent DMSO Toxicity

Cell Line TypeDMSO ConcentrationExposure TimeObserved EffectReference
CHO, PC-12, SH-SY5Y, Neuronal cells> 1%≥ 24 hoursToxic[6]
CHO, PC-12, SH-SY5Y, Neuronal cells2%4 hoursGenerally tolerated[6]
Hepatocytes, Cardiomyocytes, Keratinocytes1.5% - 2.0%24 hoursTolerated (viability), but may show toxicity in proliferation assays (e.g., MTT)[6]
Microbial cells> 1%Not specifiedToxic[6]
Hep G23% - 5%72 hoursInhibition of cell proliferation[3]

Experimental Protocols

Protocol: Determining the Maximum Tolerated DMSO Concentration

This protocol outlines the steps to determine the highest concentration of DMSO that can be used in your cell-based assays without causing significant cytotoxicity to your specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Sterile, high-purity DMSO

  • Cell viability assay kit (e.g., MTT, XTT, or a live/dead cell staining kit)

  • Multichannel pipette

  • Plate reader (for colorimetric or fluorometric assays) or fluorescence microscope (for imaging-based assays)

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover overnight.

  • Prepare DMSO Dilutions: Prepare a series of 2x concentrated DMSO dilutions in your complete cell culture medium. For example, you might prepare 2%, 1%, 0.5%, 0.2%, 0.1%, and 0% (medium only) DMSO solutions.

  • Treatment: Carefully remove the old medium from the wells and add an equal volume of the 2x DMSO dilutions to the corresponding wells, resulting in final DMSO concentrations of 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0%. Include several replicate wells for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the control wells (0% DMSO), which represents 100% viability.

    • Plot the cell viability (%) against the DMSO concentration.

    • The maximum tolerated DMSO concentration is the highest concentration that does not result in a statistically significant decrease in cell viability compared to the control.

Visualizations

G cluster_workflow Experimental Workflow: Minimizing DMSO Toxicity A Determine Max Tolerated DMSO Concentration for Cell Line B Prepare High Concentration This compound Stock in 100% DMSO A->B informs C Calculate Dilutions to Keep Final DMSO Below Tolerated Level B->C D Prepare Vehicle Control (Same Final DMSO Concentration) C->D E Perform Cell-Based Assay with this compound and Controls C->E D->E F Analyze and Interpret Results E->F

Caption: Workflow for optimizing this compound assays while minimizing DMSO-induced toxicity.

G cluster_pathway Hypothetical Signaling Pathway for this compound Action PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2/DP2 Receptor PGD2->CRTH2 binds to G_protein G-protein Activation CRTH2->G_protein activates This compound This compound This compound->CRTH2 antagonizes Calcium Increased Intracellular Ca2+ G_protein->Calcium Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Calcium->Cellular_Response

Caption: this compound as an antagonist of the PGD2-CRTH2 signaling pathway.

References

CAY10595 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of CAY10595, a potent CRTH2/DP2 receptor antagonist. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and information on the potential degradation of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. Once dissolved, stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -80°C.[1] For short-term storage of a few days, 4°C is acceptable for stock solutions.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] For a 10 mM stock solution, dissolve 4.51 mg of this compound in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.

Q3: Is this compound stable in aqueous solutions and cell culture media?

A3: The stability of this compound in aqueous solutions can be limited. It is recommended to prepare fresh dilutions in your aqueous buffer or cell culture medium for each experiment from a frozen DMSO stock.[3] Avoid storing this compound in aqueous solutions for extended periods, as this may lead to degradation, primarily through hydrolysis of the ester group.

Q4: What are the potential degradation pathways for this compound?

  • Hydrolysis: The ester functional group in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding a carboxylic acid and an alcohol.

  • Photodegradation: The presence of dichlorophenyl and fluorophenyl groups may make the compound susceptible to degradation upon exposure to light. It is advisable to protect solutions of this compound from light.

Q5: How does this compound exert its biological effect?

A5: this compound is a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2). By blocking the binding of its natural ligand, prostaglandin D2 (PGD2), this compound inhibits the activation of Th2 cells, eosinophils, and basophils, which are key mediators of allergic inflammation.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays
Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh dilutions of this compound from a new aliquot of the frozen DMSO stock for each experiment. Avoid using previously prepared aqueous solutions. Ensure proper storage of the solid compound and stock solutions as recommended.
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range (e.g., 1 nM to 10 µM).[2]
Cell Line Insensitivity Confirm that your cell line expresses the CRTH2 receptor at sufficient levels. This can be verified by techniques such as RT-qPCR, western blot, or flow cytometry.
Solvent Effects Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. Run a vehicle control (cells treated with the same concentration of DMSO without this compound) to assess any solvent-induced effects.[2]
Serum Protein Binding Serum in the culture medium can bind to small molecules, reducing their effective concentration. Consider performing experiments in serum-free or reduced-serum conditions to assess if this is a factor.[2]
Issue 2: High Cell Toxicity or Off-Target Effects
Possible Cause Troubleshooting Steps
High Compound Concentration Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). Ensure your experimental concentrations are below the toxic threshold.[2]
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation after adding this compound. If precipitation occurs, you may need to lower the final concentration or use a different solvent system for the initial stock.
Off-Target Pharmacological Effects To confirm that the observed phenotype is due to CRTH2 inhibition, consider using a structurally different CRTH2 antagonist as a positive control. A similar phenotype with a different inhibitor strengthens the conclusion of an on-target effect.[4] Alternatively, use genetic approaches like siRNA or CRISPR to knockdown or knockout the CRTH2 receptor and observe if the phenotype is recapitulated.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid-20°C or -80°CLong-term (years)Protect from light and moisture.
DMSO Stock Solution-80°CLong-term (months)Aliquot to avoid freeze-thaw cycles. Protect from light.
DMSO Stock Solution4°CShort-term (days)Protect from light.
Aqueous Solution4°CVery short-term (hours)Prepare fresh for each experiment. Avoid storage.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 451.23 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh 4.51 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 30-60 seconds until the compound is completely dissolved.

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C, protected from light.

Protocol 2: General Cell-Based Assay for CRTH2 Antagonism
  • Objective: To assess the antagonistic activity of this compound on CRTH2-mediated cellular responses (e.g., calcium mobilization or chemotaxis).

  • Materials:

    • CRTH2-expressing cells (e.g., HEK293 cells stably expressing CRTH2, or primary eosinophils/Th2 cells)

    • This compound DMSO stock solution (10 mM)

    • PGD2 (CRTH2 agonist)

    • Appropriate cell culture medium and buffers

    • Assay-specific reagents (e.g., calcium indicator dye for calcium flux, or chemotaxis chamber)

  • Procedure:

    • Cell Preparation: Culture and prepare the CRTH2-expressing cells according to standard protocols for your specific assay.

    • Compound Dilution: Prepare serial dilutions of this compound in the assay buffer or medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Pre-incubation: Add the diluted this compound or vehicle control (DMSO) to the cells and pre-incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. This allows the antagonist to bind to the receptor.

    • Agonist Stimulation: Add PGD2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

    • Data Acquisition: Measure the cellular response (e.g., fluorescence for calcium flux, or cell migration) according to your assay protocol.

    • Data Analysis: Plot the response against the concentration of this compound and calculate the IC50 value to determine its potency.

Visualizations

CAY10595_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation This compound This compound (Ester) Hydrolysis_Products Carboxylic Acid + Alcohol This compound->Hydrolysis_Products H2O Photodegradation_Products Degradation Products This compound->Photodegradation_Products hv Acid or Base Acid or Base Light (UV) Light (UV)

Caption: Potential degradation pathways of this compound.

CRTH2_Signaling_Pathway PGD2 PGD2 CRTH2 CRTH2 (DP2 Receptor) PGD2->CRTH2 Activates This compound This compound This compound->CRTH2 Blocks G_protein Gi/o CRTH2->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified CRTH2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent or No Biological Activity Check_Degradation Prepare Fresh Dilutions from New Aliquot Start->Check_Degradation Dose_Response Perform Dose-Response Experiment Check_Degradation->Dose_Response If issue persists Check_Expression Verify CRTH2 Expression in Cell Line Dose_Response->Check_Expression If issue persists Vehicle_Control Run Vehicle Control (DMSO only) Check_Expression->Vehicle_Control If issue persists Serum_Effect Test in Reduced/Serum-Free Media Vehicle_Control->Serum_Effect If issue persists Outcome Identify Root Cause Serum_Effect->Outcome

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Addressing low potency of CAY10595 in in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10595 in in vitro experiments. The information is tailored for scientists and drug development professionals to address potential issues related to the compound's potency and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the human Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as the DP2 receptor.[1][2] It functions by binding to the CRTH2 receptor and blocking the effects of its natural ligand, prostaglandin (B15479496) D2 (PGD2).[1][2] this compound is not an enzyme inhibitor; it is a receptor antagonist.

Q2: What are the expected in vitro potency values for this compound?

The potency of this compound can be measured in different assays. Key reported values are summarized in the table below.

ParameterValueAssay SystemReference
Ki (dissociation constant)10 nMHuman CRTH2 receptor binding[1]
IC50 (half maximal inhibitory concentration)48 nMAntagonist activity at human CRTH2 receptor expressed in CHO cell membranes[1]

Q3: In which cell types is the CRTH2 receptor expressed?

The CRTH2 receptor is primarily expressed on various immune cells involved in type 2 inflammatory responses, including:

  • T helper type 2 (Th2) lymphocytes[2][3][4]

  • Eosinophils[2][3][4]

  • Basophils[2][3][4]

  • Type 2 innate lymphoid cells (ILC2s)[5]

Q4: What is the recommended solvent for this compound and what are the safe concentrations for cell culture?

This compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[6][7] For in vitro cell-based assays, it is crucial to keep the final concentration of DMSO low to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, while primary cells may be more sensitive.[6] A final DMSO concentration of 0.1% is generally considered safe for most cell types.[6]

Troubleshooting Guide: Low Potency of this compound in In Vitro Experiments

This guide addresses common issues that may lead to lower than expected potency of this compound in your experiments.

Problem 1: Apparent low potency in a receptor binding assay.

  • Possible Cause 1: Incorrect assay conditions.

    • Solution: Ensure your binding buffer composition and pH are optimal. A typical binding buffer for CRTH2 contains 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, and 10 mM MnCl2.[2] Verify the concentration and specific activity of the radiolabeled PGD2.

  • Possible Cause 2: Degraded this compound stock solution.

  • Possible Cause 3: Issues with the cell membrane preparation.

    • Solution: Ensure that the cell membranes used in the assay are from a cell line that expresses a high level of the CRTH2 receptor. The quality of the membrane preparation is critical for obtaining accurate binding data.

Problem 2: Reduced efficacy in cell-based functional assays (e.g., chemotaxis, calcium mobilization, cytokine release).

  • Possible Cause 1: this compound precipitation in aqueous media.

    • Solution: Due to its hydrophobicity, this compound can precipitate when diluted from a DMSO stock into aqueous cell culture media. To avoid this, first, prepare a concentrated stock solution in 100% DMSO. Then, dilute this stock to an intermediate concentration in a small volume of media, vortexing during the addition, before making the final dilution in the full volume of media. The final concentration of DMSO should be kept below 0.5%.[6]

  • Possible Cause 2: Low or absent CRTH2 receptor expression on the cells.

    • Solution: Confirm CRTH2 expression on your target cells using techniques like flow cytometry or qPCR. CRTH2 expression levels can vary between cell lines and can be influenced by cell culture conditions and activation state.[3]

  • Possible Cause 3: Suboptimal assay parameters for functional readouts.

    • Solution:

      • Chemotaxis assays: Optimize the concentration of the chemoattractant (e.g., PGD2) and the incubation time. Starve the cells in serum-free media for 18-24 hours before the assay to enhance their migratory response.[9]

      • Calcium mobilization assays: Ensure the cells are loaded correctly with a calcium-sensitive dye (e.g., Fluo-4 AM). The response to PGD2 can be rapid, so it is essential to measure the fluorescence signal immediately after agonist addition.[10][11]

      • Cytokine release assays: The kinetics of cytokine release (e.g., IL-4, IL-5, IL-13) can vary. Perform a time-course experiment to determine the optimal time point for measuring cytokine levels in the supernatant after cell stimulation.[12]

  • Possible Cause 4: Non-specific binding to serum proteins.

    • Solution: If your assay is performed in the presence of serum, this compound may bind to serum albumin, reducing its free concentration and apparent potency. Consider reducing the serum concentration during the assay or using serum-free media if your cells can tolerate it for the duration of the experiment.

Experimental Protocols

1. CRTH2 Receptor Binding Assay

This protocol is adapted from a standard radioligand binding assay for the CRTH2 receptor.[2][13]

  • Materials:

    • Cell membranes from a cell line overexpressing human CRTH2 (e.g., HEK293-hCRTH2).

    • [3H]PGD2 (radioligand).

    • Unlabeled PGD2 (for determining non-specific binding).

    • This compound.

    • Binding Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2.[2]

    • Scintillation fluid.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer. The final DMSO concentration should be kept constant across all wells, typically at 1%.[2]

    • In a 96-well plate, add 20 µL of binding buffer (for total binding), 20 µL of 10 µM unlabeled PGD2 (for non-specific binding), or 20 µL of the this compound dilution.

    • Add 20 µL of [3H]PGD2 to all wells (final concentration ~0.4 nM).[2]

    • Add 160 µL of the cell membrane suspension (approximately 20-25 µg of protein) to initiate the reaction.[2]

    • Incubate at room temperature for 2 hours with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki of this compound.

2. Calcium Mobilization Assay

This protocol outlines a general procedure for measuring the inhibition of PGD2-induced calcium flux by this compound.[10][11][14]

  • Materials:

    • CRTH2-expressing cells (e.g., human Th2 cells, eosinophils, or a transfected cell line).

    • This compound.

    • PGD2.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells in a 96-well black, clear-bottom plate and culture overnight.

    • Load the cells with Fluo-4 AM according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Add this compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject a solution of PGD2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Immediately begin measuring the fluorescence intensity over time (typically every 1-2 seconds for 1-2 minutes).

    • The antagonistic effect of this compound is determined by the reduction in the PGD2-induced fluorescence peak.

3. Chemotaxis Assay

This protocol describes a Boyden chamber assay to assess the ability of this compound to block cell migration towards PGD2.[9][15][16]

  • Materials:

    • CRTH2-expressing cells (e.g., Th2 cells, eosinophils).

    • This compound.

    • PGD2 (chemoattractant).

    • Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size inserts).

    • Serum-free cell culture medium.

    • Cell staining and quantification reagents (e.g., Calcein AM or Cyquant GR dye).

  • Procedure:

    • Starve the cells in serum-free medium for 18-24 hours.[9]

    • Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cells with various concentrations of this compound for 30 minutes.

    • Add serum-free medium containing PGD2 to the lower wells of the chemotaxis chamber.

    • Place the inserts into the wells and add 100 µL of the cell suspension (containing this compound or vehicle) to the top of each insert.

    • Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.

    • After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

    • Quantify the migrated cells on the bottom of the insert or in the lower well using a fluorescent dye and a fluorescence plate reader.

    • The inhibitory effect of this compound is determined by the reduction in the number of migrated cells compared to the vehicle control.

Visualizations

CRTH2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2/DP2 Receptor PGD2->CRTH2 This compound This compound This compound->CRTH2 Gi Gi Protein CRTH2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release, Degranulation) cAMP->Cellular_Response IP3 IP3 PLC->IP3 Ca_ER ER IP3->Ca_ER Stimulates Release Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->Cellular_Response

Caption: CRTH2 receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_Troubleshooting Start Low this compound Potency Observed Check_Compound Check this compound Integrity - Fresh stock? - Correct solvent (DMSO)? - Precipitation in media? Start->Check_Compound Check_Cells Verify Cell System - CRTH2 expression? - Cell viability? Check_Compound->Check_Cells Compound OK Sol_Compound Prepare fresh this compound stock. Optimize dilution protocol. Check_Compound->Sol_Compound Issue Found Check_Assay Review Assay Protocol - Correct reagent concentrations? - Optimal incubation times? - Serum interference? Check_Cells->Check_Assay Cells OK Sol_Cells Confirm CRTH2 expression (FACS/qPCR). Use a positive control cell line. Check_Cells->Sol_Cells Issue Found Sol_Assay Optimize assay parameters. Perform serum-free/low-serum experiment. Check_Assay->Sol_Assay Issue Found End Potency Restored Sol_Compound->End Sol_Cells->End Sol_Assay->End

Caption: A logical workflow for troubleshooting low in vitro potency of this compound.

References

Technical Support Center: CAY10595 and Serum Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the activity of CAY10595, a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the CRTH2 receptor, also known as the G-protein coupled receptor 44 (GPR44) or DP2.[1] The CRTH2 receptor is a G-protein coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its natural ligand is prostaglandin (B15479496) D2 (PGD2). By blocking the interaction of PGD2 with the CRTH2 receptor, this compound inhibits downstream signaling pathways that are involved in type 2 inflammatory responses.[1][2] This includes processes like the activation and migration of inflammatory cells and the production of pro-inflammatory cytokines.[1][2]

Q2: How do serum proteins, such as human serum albumin (HSA), affect the activity of this compound in in vitro assays?

Serum proteins, particularly human serum albumin (HSA), can bind to small molecule drugs like this compound. This binding is a reversible interaction, and the extent of binding can significantly impact the free (unbound) concentration of the drug in the assay medium. Only the unbound fraction of a drug is generally considered to be pharmacologically active, as it is free to interact with its target receptor.[3] Therefore, the presence of serum or HSA in your in vitro assay can lead to a decrease in the apparent potency of this compound (i.e., an increase in the IC50 or EC50 value). The magnitude of this effect depends on the binding affinity of this compound for serum proteins.

Q3: Is there quantitative data available on the binding of this compound to human serum albumin (HSA)?

Q4: What is the signaling pathway of the CRTH2 receptor that this compound antagonizes?

The CRTH2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[1] Upon binding of its ligand, PGD2, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] Additionally, the βγ-subunits of the activated G-protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration. These signaling events ultimately contribute to the cellular responses mediated by CRTH2, such as chemotaxis and cytokine release.[2]

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates This compound This compound This compound->CRTH2 Binds & Inhibits Gi_o Gi/o Protein CRTH2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gi_o->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response Modulates Ca2_increase ↑ [Ca2+] IP3->Ca2_increase Induces Ca2_increase->Cellular_Response Leads to

Caption: CRTH2 Receptor Signaling Pathway.

Troubleshooting Guides

Issue 1: Reduced Potency of this compound in the Presence of Serum

Symptom: You observe a significant rightward shift in the dose-response curve (higher IC50/EC50) for this compound when your assay medium is supplemented with serum (e.g., fetal bovine serum, FBS) or purified albumin (e.g., human serum albumin, HSA) compared to serum-free conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Binding of this compound to serum proteins: This is the most likely cause. The unbound, active concentration of this compound is lower than the total concentration added.1. Quantify the extent of protein binding: Perform an equilibrium dialysis or ultrafiltration experiment to determine the fraction of this compound bound to the serum proteins at the concentrations used in your assay. 2. Adjust dosing based on unbound concentration: If the binding is significant, calculate the unbound concentration and use this value for dose-response analysis. Alternatively, increase the total concentration of this compound in the presence of serum to achieve the desired unbound concentration. 3. Use serum-free or low-protein medium: If experimentally feasible, switch to a serum-free or low-protein medium to minimize the confounding effect of protein binding.
Non-specific binding to plasticware: Serum proteins can sometimes reduce non-specific binding of hydrophobic compounds to plastic surfaces. If your serum-free assay shows unusually high potency, this might be a contributing factor.1. Use low-binding plates: Utilize polypropylene (B1209903) or other low-protein-binding microplates. 2. Include a carrier protein: In serum-free conditions, consider adding a low concentration of a carrier protein like BSA (e.g., 0.1%) to block non-specific binding sites on the plasticware.
Issue 2: High Background or Non-Specific Signal in Cell-Based Assays

Symptom: You observe high background signals or non-specific effects in your cell-based assay (e.g., calcium flux, chemotaxis, or cytokine release assay) when using serum-containing medium.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Endogenous ligands in serum: Serum contains various bioactive molecules, including prostaglandins, that could potentially activate the CRTH2 receptor or other signaling pathways in your cells, leading to high background.1. Heat-inactivate the serum: Heat-inactivating the serum (typically at 56°C for 30 minutes) can denature some proteins and reduce the activity of certain enzymes, which may help lower background. 2. Use charcoal-stripped serum: Charcoal stripping removes many small molecules, including lipids and hormones, from the serum. This can significantly reduce background signaling. 3. Serum-starve the cells: Before the assay, incubate the cells in serum-free medium for a period (e.g., 4-24 hours) to reduce basal signaling activity.
Non-specific effects of serum components: Other components in the serum might be interfering with your assay readout.1. Optimize serum concentration: Titrate the concentration of serum in your assay to find the lowest concentration that still supports cell health and the desired biological response. 2. Run appropriate controls: Include a "serum-only" control (without this compound or the stimulating ligand) to quantify the background signal and subtract it from your experimental values.

Experimental Protocols

Protocol 1: Determination of this compound Binding to Human Serum Albumin (HSA) using Equilibrium Dialysis

This protocol allows for the determination of the unbound fraction of this compound in the presence of HSA.

Materials:

  • This compound

  • Human Serum Albumin (HSA), fatty acid-free

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO)

  • Incubator shaker at 37°C

  • LC-MS/MS or other suitable analytical method for quantifying this compound

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of HSA in PBS at a physiological concentration (e.g., 40 mg/mL, which is approximately 600 µM).

    • Prepare a working solution of this compound in the HSA solution at the desired final concentration.

    • Prepare a corresponding working solution of this compound in PBS (without HSA) as a control.

  • Set up the Equilibrium Dialysis Device:

    • Assemble the equilibrium dialysis device according to the manufacturer's instructions.

    • Add the this compound-HSA solution to the donor chamber.

    • Add an equal volume of PBS to the receiver chamber.

    • For the control, add the this compound-PBS solution to the donor chamber and PBS to the receiver chamber.

  • Incubation:

    • Seal the device and incubate on a shaker at 37°C. The incubation time should be sufficient to reach equilibrium (typically 4-24 hours, which should be determined empirically for this compound).

  • Sample Collection and Analysis:

    • After incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculations:

    • The concentration of this compound in the receiver chamber at equilibrium represents the unbound concentration ([this compound]unbound).

    • The concentration in the donor chamber represents the total concentration ([this compound]total), which is the sum of bound and unbound drug.

    • Calculate the fraction unbound (fu) as: fu = [this compound]unbound / [this compound]total

    • Calculate the percentage of protein binding as: % Binding = (1 - fu) * 100

Equilibrium_Dialysis_Workflow cluster_prep Preparation cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation prep_solutions Prepare this compound in HSA and PBS solutions setup_device Assemble Equilibrium Dialysis Device prep_solutions->setup_device load_donor Load Donor Chamber: This compound-HSA or this compound-PBS setup_device->load_donor load_receiver Load Receiver Chamber: PBS setup_device->load_receiver incubate Incubate at 37°C with shaking until equilibrium load_donor->incubate load_receiver->incubate collect_samples Collect Samples from Donor and Receiver Chambers incubate->collect_samples analyze_conc Analyze this compound Concentration (e.g., LC-MS/MS) collect_samples->analyze_conc calc_fu Calculate Fraction Unbound (fu) analyze_conc->calc_fu calc_binding Calculate % Protein Binding calc_fu->calc_binding

Caption: Equilibrium Dialysis Experimental Workflow.

Protocol 2: Functional Assay for this compound Activity (Calcium Flux) with and without Serum

This protocol describes a cell-based calcium flux assay to measure the inhibitory activity of this compound on CRTH2 activation in the presence and absence of serum.

Materials:

  • Cells expressing the human CRTH2 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • PGD2 (CRTH2 agonist)

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation:

    • Plate CRTH2-expressing cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer according to the dye manufacturer's protocol.

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in two sets of assay buffer: one without serum/HSA and one containing the desired concentration of FBS or HSA.

    • After dye loading, wash the cells with assay buffer.

    • Add the this compound dilutions (or vehicle control) to the respective wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of PGD2 in the corresponding assay buffers (with and without serum/HSA) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.

    • After establishing a stable baseline, add the PGD2 solution to all wells.

    • Continue recording the fluorescence signal for a few minutes to capture the calcium flux.

  • Data Analysis:

    • For each well, calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the control wells (vehicle-treated) to obtain the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for both the serum-free and serum-containing conditions.

Calcium_Flux_Assay_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_treatment Treatment cluster_stimulation_detection Stimulation & Detection cluster_data_analysis Data Analysis plate_cells Plate CRTH2-expressing cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye prepare_compounds Prepare this compound dilutions (with and without serum) load_dye->prepare_compounds add_compounds Add this compound to cells prepare_compounds->add_compounds prepare_agonist Prepare PGD2 agonist add_compounds->prepare_agonist read_baseline Read baseline fluorescence prepare_agonist->read_baseline add_agonist Add PGD2 to cells read_baseline->add_agonist read_signal Read fluorescence signal add_agonist->read_signal calculate_delta_f Calculate ΔF read_signal->calculate_delta_f normalize_data Normalize to controls calculate_delta_f->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50

Caption: Calcium Flux Functional Assay Workflow.

References

Ensuring complete dissolution of CAY10595 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the complete dissolution of CAY10595 for experimental use.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding this compound stock to aqueous media.
Potential Cause Solution
Poor aqueous solubility of this compound. The compound is known to be insoluble in water.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but non-toxic to the cells. It is advisable to keep the final DMSO concentration below 0.5%.
Incorrect order of addition. Adding the aqueous medium directly to the concentrated stock solution can cause the compound to precipitate out.Add the this compound stock solution to the pre-warmed aqueous medium dropwise while gently vortexing or swirling.
Localized high concentration. Rapid addition of the stock solution can create localized areas of high concentration, leading to precipitation.Slowly add the stock solution to the largest volume of aqueous medium possible for the experiment.
Issue: Precipitate forms over time in the incubator.
Potential Cause Solution
Temperature shift. Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect solubility. [1][2]Pre-warm the cell culture media to 37°C before adding the this compound stock solution. [2]
pH shift. The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds. [2]Ensure the media is properly buffered for the incubator's CO2 concentration.
Interaction with media components. The compound may interact with salts, proteins, or other components in the media over time. [1][2]Test the compound's stability in the specific cell culture medium over the intended experiment duration.
Issue: Precipitate is observed after thawing a frozen stock solution.
Potential Cause Solution
Poor solubility at lower temperatures. The compound has precipitated out during the freeze-thaw cycle. [1]Gently warm the stock solution to 37°C and vortex to redissolve the compound before use. [2]If precipitation persists, prepare fresh stock solutions.
Repeated freeze-thaw cycles. This can degrade the compound and affect its solubility.Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound. It has a high solubility in DMSO.

Q2: What is the solubility of this compound in different solvents?

A2: The solubility of this compound varies significantly between solvents. Please refer to the table below for a summary of quantitative solubility data.

Q3: How should I prepare my working solution of this compound for cell-based assays?

A3: First, prepare a concentrated stock solution in DMSO. Then, dilute this stock solution into your pre-warmed cell culture medium to the desired final concentration. It is crucial to add the stock solution to the media and not the other way around, and to do so slowly while mixing.

Q4: What is the maximum recommended concentration of DMSO in my final cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. However, the optimal concentration may vary depending on the cell line, so it is best to perform a vehicle control experiment.

Q5: How should I store my this compound stock solution?

A5: Store the DMSO stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Studies on general compound stability in DMSO suggest that many compounds are stable under these conditions. [3]

Quantitative Solubility Data

SolventSolubility
DMSO≥20 mg/mL
WaterInsoluble
Ethanol<1 mg/mL

Experimental Protocol: Preparation of a this compound Working Solution

  • Prepare a Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Prepare the Working Solution:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your experiment.

    • While gently swirling or vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.

    • Visually inspect the solution to ensure no precipitate has formed. If the solution appears cloudy, you may need to lower the final concentration or slightly increase the final DMSO percentage (while remaining within non-toxic limits).

This compound Signaling Pathway

This compound is an antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This receptor is activated by prostaglandin (B15479496) D2 (PGD2). The binding of PGD2 to CRTH2 on immune cells like Th2 cells, eosinophils, and basophils triggers a signaling cascade that leads to inflammatory responses. [4][5]this compound blocks this interaction, thereby inhibiting the downstream inflammatory effects.

CAY10595_Signaling_Pathway cluster_0 Cell Membrane PGD2 PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds G_protein Gαi/o CRTH2->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Inflammation Inflammatory Response (e.g., Chemotaxis, Cytokine Release) Ca_release->Inflammation PKC->Inflammation This compound This compound This compound->CRTH2 Inhibits

Caption: this compound inhibits the PGD2-CRTH2 signaling pathway.

References

Validation & Comparative

Validating CAY10595 Target Engagement in Intact Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the target engagement of CAY10595, a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as Prostaglandin (B15479496) D2 Receptor 2 (DP2). We present supporting experimental data for this compound and its alternatives, detailed experimental protocols for key assays, and visualizations to elucidate signaling pathways and workflows.

Introduction to this compound and its Target, CRTH2

This compound is a small molecule antagonist that targets the CRTH2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on type 2 helper T cells (Th2), eosinophils, and basophils.[1][2] The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), a major product of mast cells.[1][3] The interaction between PGD2 and CRTH2 is a key driver of type 2 inflammatory responses, making CRTH2 an attractive therapeutic target for allergic diseases such as asthma.[2][4]

Upon PGD2 binding, CRTH2 couples to the Gi alpha subunit of the heterotrimeric G protein. This activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium concentrations, ultimately promoting chemotaxis, cytokine release, and degranulation of inflammatory cells.[2][5] Validating that a compound like this compound engages CRTH2 in intact cells is a critical step in drug development to confirm its mechanism of action and to establish a relationship between target binding and cellular response.

Comparative Analysis of CRTH2 Antagonists

Several small molecule antagonists targeting CRTH2 have been developed. Below is a comparison of this compound with other notable alternatives, summarizing their reported cellular potencies.

CompoundTargetAssay TypeCell LinePotency (IC50/Ki)Reference
This compound Human CRTH2[35S]GTP-gamma-S bindingCHO48 nM (IC50)[6]
Human CRTH2Radioligand bindingCHO10 nM (Ki)[6]
Fevipiprant (B1672611) (QAW039) Human CRTH2Radioligand binding ([3H]-QAW039)CHO1.14 nM (Ki)[7]
Ramatroban Human CRTH2PGD2 binding inhibition-113 nM (IC50)[8][9]
Human Thromboxane A2 (TP)--14 nM (IC50)[8][9]
TM30089 (CAY10471) Human CRTH2Radioligand binding ([3H]PGD2)HEK-293T-[1]
Mouse CRTH2Inositol phosphate (B84403) accumulation--[10]
Setipiprant (ACT-129968) Human CRTH2Eosinophil activation--[11]

Signaling Pathway and Experimental Workflows

To effectively validate target engagement, it is crucial to understand the underlying biological pathways and the experimental procedures used to measure compound activity.

CRTH2 Signaling Pathway

The binding of the natural ligand PGD2 to the CRTH2 receptor initiates a signaling cascade that is inhibited by antagonists like this compound.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PGD2 PGD2 CRTH2 CRTH2 (GPCR) PGD2->CRTH2 Activates This compound This compound This compound->CRTH2 Inhibits Gi Gi Protein CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP cAMP AC->cAMP Decreases Response Pro-inflammatory Response cAMP->Response Modulates IP3 IP3 PLC->IP3 Ca2 [Ca2+]i IP3->Ca2 Increases Ca2->Response

CRTH2 signaling pathway upon PGD2 activation and its inhibition by this compound.
Experimental Workflow: Validating Target Engagement

A general workflow for confirming that a compound engages its intracellular target involves direct binding assays or functional assays that measure the downstream consequences of target modulation.

Target_Engagement_Workflow cluster_assays Cell-Based Target Engagement Assays CETSA Cellular Thermal Shift Assay (CETSA) (Direct Binding) measure Measure Target Engagement CETSA->measure NanoBRET NanoBRET Assay (Direct Binding) NanoBRET->measure Calcium Calcium Mobilization Assay (Functional) Calcium->measure start Intact Cells Expressing CRTH2 treat Treat with this compound or Alternative Compound start->treat treat->CETSA treat->NanoBRET treat->Calcium data Quantitative Data (e.g., IC50, EC50, Tm shift) measure->data conclusion Confirmation of Target Engagement data->conclusion

General workflow for validating CRTH2 target engagement in intact cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.[12]

Principle: Ligand-bound proteins are generally more resistant to thermal denaturation than unbound proteins.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells endogenously expressing or overexpressing CRTH2 to 80-90% confluency.

    • Treat cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble CRTH2 in each sample using a method such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble CRTH2 as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[13]

Principle: Energy is transferred from a NanoLuc® luciferase-tagged target protein (donor) to a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293) with a plasmid encoding for CRTH2 fused to NanoLuc® luciferase.

    • Seed the transfected cells into a multi-well plate.

  • Assay Setup:

    • To the cells, add the cell-permeable fluorescent tracer specific for CRTH2.

    • Add varying concentrations of this compound or the alternative compound. Include a no-compound control.

  • Signal Detection:

    • Add the NanoBRET® Nano-Glo® Substrate to initiate the luciferase reaction.

    • Measure the donor emission (at ~460 nm) and the acceptor emission (at ~618 nm) using a plate reader capable of detecting BRET signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.

Calcium Mobilization Assay

This is a functional assay that measures the downstream signaling consequence of CRTH2 activation or inhibition.[14]

Principle: Activation of the Gi-coupled CRTH2 receptor leads to an increase in intracellular calcium ([Ca2+]i). An antagonist will block the PGD2-induced calcium flux.

Protocol:

  • Cell Preparation and Dye Loading:

    • Use a cell line endogenously expressing or stably transfected with CRTH2 (e.g., CHO-hCRTH2).

    • Plate the cells in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add various concentrations of this compound or other antagonists to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Signal Reading:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject a solution of the CRTH2 agonist, PGD2 (at a concentration that elicits a submaximal response, e.g., EC80), into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

    • Determine the peak fluorescence response for each concentration of the antagonist.

    • Plot the percentage of inhibition of the PGD2 response against the antagonist concentration to calculate the IC50 value.

Conclusion

Validating the engagement of this compound with its target, CRTH2, in intact cells is essential for its development as a therapeutic agent. This guide has provided a comparative overview of this compound and its alternatives, along with detailed protocols for robust cellular target engagement assays. The choice of assay will depend on the specific research question and available resources. Direct binding assays like CETSA and NanoBRET™ provide evidence of physical interaction, while functional assays such as the calcium mobilization assay confirm the compound's ability to modulate the receptor's signaling pathway. A combination of these approaches will provide the most comprehensive validation of this compound's target engagement in a physiologically relevant context.

References

A Comparative Guide to CRTH2 Antagonists: CAY10595, Ramatroban, and Fevipiprant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of three prominent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2): CAY10595, ramatroban, and fevipiprant (B1672611). CRTH2, a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2), is a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. Its activation on immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, triggers their migration and activation, perpetuating the type 2 inflammatory response.[1][2][3] This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.

Mechanism of Action: Targeting the CRTH2 Signaling Pathway

This compound, ramatroban, and fevipiprant all function by competitively binding to the CRTH2 receptor, thereby preventing its activation by the endogenous ligand PGD2. The binding of PGD2 to CRTH2, a Gi-coupled receptor, initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium (Ca2+).[4] This signaling is crucial for the chemotaxis and activation of key inflammatory cells.[1][2] By blocking this interaction, these antagonists effectively inhibit the downstream pro-inflammatory effects.

CRTH2 Signaling Pathway CRTH2 Signaling Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (Gi-coupled) PGD2->CRTH2 Binds to AC Adenylyl Cyclase CRTH2->AC Inhibits PLC Phospholipase C (PLC) CRTH2->PLC Activates cAMP cAMP AC->cAMP Converts ATP to Cell_Response Cellular Responses: - Chemotaxis - Activation - Cytokine Release cAMP->Cell_Response Modulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Mobilizes Ca2_cyto Intracellular Ca2+ Ca2_ER->Ca2_cyto Increases Ca2_cyto->Cell_Response Triggers Antagonists This compound Ramatroban Fevipiprant Antagonists->CRTH2 Blocks Radioligand Binding Assay Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes expressing CRTH2) Incubation Incubate receptor, radioligand, and varying concentrations of competitor Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]PGD2) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (unlabeled antagonist) Competitor_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

References

Confirming CRTH2-Specific Effects of CAY10595: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the CRTH2-specific effects of the antagonist CAY10595. It outlines key experimental approaches, compares this compound with other CRTH2 antagonists, and provides detailed protocols for validation.

Introduction to this compound and CRTH2

This compound is a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. CRTH2 is a G protein-coupled receptor (GPCR) for prostaglandin (B15479496) D2 (PGD2), a key mediator in allergic inflammation.[1] The PGD2-CRTH2 signaling axis is implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis by mediating the migration and activation of type 2 helper T cells (Th2), eosinophils, and basophils.[1][2] this compound binds to the human CRTH2 receptor with a high affinity, exhibiting a Ki of 10 nM.[3] Confirmation of its specific on-target effects is crucial for its development as a therapeutic agent.

Comparative Analysis of CRTH2 Antagonists

To contextualize the activity of this compound, it is essential to compare its performance with other known CRTH2 antagonists. The following table summarizes key quantitative data for this compound and selected alternative compounds.

Table 1: Quantitative Comparison of CRTH2 Antagonists

CompoundTypeBinding Affinity (Ki)Functional Potency (IC50)Selectivity Notes
This compound Antagonist10 nM (human CRTH2)[3]Data not publicly availableSelective for CRTH2.[3]
Fevipiprant (QAW039) Antagonist1.1 nM (human CRTH2)0.44 nM (Eosinophil shape change)Selective CRTH2 antagonist.
CAY10471 (TM30089) Antagonist0.6 nM (human CRTH2)1.2 nM (Inhibition of PGD2-induced signaling)Highly selective for CRTH2 over DP1 and TP receptors.
Ramatroban (BAY u3405) Dual Antagonist290 nM (human CRTH2)100 nM (Functional assays)Dual antagonist for CRTH2 and the thromboxane (B8750289) A2 (TP) receptor.

Experimental Strategies to Confirm CRTH2 Specificity

A multi-faceted approach is required to rigorously confirm the CRTH2-specific effects of this compound. This involves a combination of in vitro and in vivo assays to assess binding, functional antagonism, and physiological outcomes.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Binding Assays Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Confirm Functional Blockade Cell-Based Assays Cell-Based Assays Functional Assays->Cell-Based Assays Validate in Primary Cells Off-Target Screening Off-Target Screening Off-Target Screening->Binding Assays Determine Selectivity Eosinophil Shape Change Eosinophil Shape Change Chemokinesis Assays Chemokinesis Assays Cytokine Release Cytokine Release Allergic Asthma Model Allergic Asthma Model In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Assess Physiological Relevance

Caption: Experimental workflow for confirming CRTH2 antagonist specificity.

Biochemical and Cellular Assays

These assays form the foundation for characterizing the interaction of this compound with the CRTH2 receptor.

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for the CRTH2 receptor.

  • Calcium Mobilization Assays: To measure the functional antagonism of this compound by assessing its ability to block PGD2-induced intracellular calcium release in cells expressing CRTH2.

  • Eosinophil Shape Change Assays: A physiologically relevant functional assay to determine the potency (IC50) of this compound in blocking PGD2-induced shape change in primary eosinophils.[2]

  • Off-Target Screening: To assess the selectivity of this compound by screening it against a panel of other GPCRs, ion channels, and enzymes.

In Vivo Models

Animal models of allergic inflammation are crucial for evaluating the in vivo efficacy and specificity of this compound.

  • Mouse Model of Allergic Asthma: To investigate the ability of this compound to inhibit key features of asthma, such as airway hyperresponsiveness, eosinophilic inflammation, and mucus production.[4]

Experimental Protocols

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human CRTH2 receptor.

Materials:

  • HEK293 cells stably expressing human CRTH2.

  • [3H]-PGD2 (Radioligand).

  • This compound and other unlabeled competitor ligands.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from HEK293-hCRTH2 cells.

  • In a 96-well plate, add cell membranes, [3H]-PGD2 at a concentration near its Kd, and varying concentrations of this compound or other unlabeled ligands.

  • For non-specific binding determination, use a high concentration of unlabeled PGD2.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound at the CRTH2 receptor.

Materials:

  • CHO or HEK293 cells co-expressing human CRTH2 and a promiscuous G-protein (e.g., Gα16) or engineered to report calcium flux.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • PGD2 (agonist).

  • This compound.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Add varying concentrations of this compound to the wells and incubate for a specified period.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a fixed concentration of PGD2 (typically the EC80) into the wells and immediately measure the change in fluorescence over time.

  • The antagonist effect of this compound is determined by its ability to inhibit the PGD2-induced calcium signal.

  • Calculate the IC50 value from the concentration-response curve.

Protocol 3: In Vivo Mouse Model of Allergic Asthma

Objective: To evaluate the in vivo efficacy of this compound in a murine model of ovalbumin (OVA)-induced allergic airway inflammation.[4]

Materials:

  • BALB/c mice.

  • Ovalbumin (OVA).

  • Aluminum hydroxide (B78521) (Alum) adjuvant.

  • This compound formulated for oral administration.

  • Vehicle control.

  • Equipment for airway hyperresponsiveness measurement, bronchoalveolar lavage (BAL), and lung histology.

Procedure:

  • Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in Alum on days 0 and 14.

  • Challenge: Challenge the sensitized mice with aerosolized OVA for a set period on consecutive days (e.g., days 24, 25, and 26).

  • Treatment: Administer this compound or vehicle orally to the mice at a predetermined dose and schedule before and/or during the challenge phase.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL): After AHR measurement, perform BAL to collect airway inflammatory cells. Perform differential cell counts to quantify eosinophils, neutrophils, lymphocytes, and macrophages.

  • Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid using ELISA or a multiplex assay.

  • Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.

  • Data Analysis: Compare the outcomes in the this compound-treated group with the vehicle-treated and non-sensitized control groups.

Signaling Pathway and Visualization

G cluster_0 Cell Membrane cluster_1 Intracellular PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_protein Gαi/o Gβγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cell_Response Cellular Responses (Chemokinesis, Degranulation, Cytokine Release) cAMP->Cell_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Cell_Response This compound This compound This compound->CRTH2 Blocks

Caption: CRTH2 signaling pathway and the antagonistic action of this compound.

Conclusion

Confirming the CRTH2-specific effects of this compound requires a systematic and multi-pronged experimental approach. By employing the assays and models described in this guide, researchers can thoroughly characterize the binding affinity, functional potency, selectivity, and in vivo efficacy of this compound. This rigorous validation is paramount for advancing this compound through the drug development pipeline as a potential therapeutic for allergic diseases. The comparative data provided serves as a benchmark for evaluating the performance of this compound against other molecules targeting the same pathway.

References

A Comparative Analysis of CAY10595 and Other DP2 Inhibitors: A Guide to Selectivity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prostaglandin (B15479496) D2 receptor 2 (DP2), also known as CRTH2, has emerged as a critical target in the development of therapies for allergic and inflammatory diseases such as asthma and allergic rhinitis. As a G protein-coupled receptor, DP2 mediates the pro-inflammatory effects of prostaglandin D2 (PGD2) on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. The development of selective DP2 inhibitors is a key focus of pharmaceutical research. This guide provides an objective comparison of the selectivity profile of CAY10595 with other prominent DP2 inhibitors, supported by available experimental data.

Quantitative Comparison of DP2 Inhibitor Potency and Selectivity

The therapeutic potential of a DP2 inhibitor is largely determined by its potency at the DP2 receptor and its selectivity over other related receptors, particularly other prostanoid receptors. High selectivity is crucial to minimize off-target effects and enhance the safety profile of a drug candidate. The following table summarizes the available binding affinity data for this compound and other selected DP2 inhibitors.

InhibitorTargetAssay TypeKᵢ (nM)IC₅₀ (nM)Selectivity Profile
This compound Human DP2Radioligand Binding10 (racemic), 5.3 (R-enantiomer)[1]-Described as a potent and selective antagonist.[1] Specific quantitative selectivity data against a broad receptor panel is not readily available in the public domain.
AZD1981 Human DP2Radioligand Binding-~4[2]Highly selective; >1000-fold selectivity over the DP1 receptor.[2] Inactive when screened against a panel of over 340 other enzymes and receptors.[2]
Fevipiprant (B1672611) (QAW039) Human DP2Radioligand Binding1.14 (Kd)-Described as a highly selective antagonist.[3][4] Found to be inactive against a panel of 165 receptors, ion channels, transporters, and enzymes.[3]
Setipiprant (ACT-129968) Human DP2Not Specified6-Described as a selective, orally available antagonist of the DP2 receptor.[5]
Timapiprant (OC000459) Human DP2Radioligand Binding13 (recombinant), 4 (native)[6][7]-Highly selective; does not interfere with the ligand binding or functional activities of other prostanoid receptors (DP1, EP1-4, TP, IP, and FP).[6] No significant inhibitory activity on a battery of 69 other receptors and 19 enzymes.

DP2 Receptor Signaling Pathway

Understanding the signaling cascade initiated by DP2 activation is fundamental to appreciating the mechanism of action of its inhibitors. Upon binding of its ligand, PGD2, the DP2 receptor couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine release, all of which contribute to the pro-inflammatory state.

DP2_Signaling_Pathway PGD2 PGD2 DP2 DP2 Receptor PGD2->DP2 Gi_alpha Gαi DP2->Gi_alpha activates Gi_betagamma Gβγ DP2->Gi_betagamma activates AC Adenylyl Cyclase Gi_alpha->AC inhibits PLC Phospholipase C (PLC) Gi_betagamma->PLC activates cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Pro-inflammatory Responses (Chemotaxis, Degranulation) Ca_release->Response PKC->Response

DP2 Receptor Signaling Cascade

Experimental Workflow for Inhibitor Selectivity Profiling

The determination of a compound's selectivity is a critical step in drug discovery. A typical workflow involves a series of in vitro assays to assess the binding affinity and functional activity of the inhibitor against the primary target and a panel of off-target receptors.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Data Analysis Primary_Assay Primary Radioligand Binding Assay (DP2) Selectivity_Panel Selectivity Panel Screening (e.g., DP1, TP, EP receptors) Primary_Assay->Selectivity_Panel Functional_Assay Functional Assays (e.g., Chemotaxis, Calcium Flux) Primary_Assay->Functional_Assay Ki_IC50_Det Determination of Ki / IC50 values Selectivity_Panel->Ki_IC50_Det Functional_Assay->Ki_IC50_Det Selectivity_Ratio Calculation of Selectivity Ratios Ki_IC50_Det->Selectivity_Ratio

Workflow for DP2 Inhibitor Selectivity Profiling

Key Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative pharmacology. The following are detailed methodologies for key experiments commonly used to characterize DP2 inhibitors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

  • Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the DP2 receptor.

  • Materials:

    • Cell membranes prepared from a cell line recombinantly expressing the human DP2 receptor (e.g., HEK293 cells).

    • Radiolabeled PGD2 (e.g., [³H]-PGD₂).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]-PGD₂ and varying concentrations of the unlabeled test inhibitor in the assay buffer.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent DP2 ligand.

    • The incubation is carried out at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the inhibitor that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The IC₅₀ value is then converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Eosinophil Chemotaxis Assay

This functional assay assesses the ability of an inhibitor to block the migration of eosinophils towards a chemoattractant.

  • Objective: To determine the functional potency (IC₅₀) of a DP2 inhibitor in a biologically relevant cellular response.

  • Materials:

    • Human eosinophils isolated from peripheral blood.

    • DP2 agonist (e.g., PGD₂ or DK-PGD₂).

    • Test inhibitor at various concentrations.

    • Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.

  • Procedure:

    • Isolated eosinophils are pre-incubated with varying concentrations of the test inhibitor or vehicle control.

    • The lower chamber of the chemotaxis apparatus is filled with a solution containing the DP2 agonist.

    • The pre-treated eosinophils are placed in the upper chamber, separated from the lower chamber by the microporous membrane.

    • The chamber is incubated for a specific time (e.g., 1-2 hours) at 37°C in a humidified incubator with 5% CO₂.

    • After incubation, the number of eosinophils that have migrated through the membrane to the lower chamber is quantified, typically by cell counting using a microscope or a cell viability assay.

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the agonist-induced cell migration (IC₅₀) is calculated by fitting the data to a dose-response curve.

Conclusion

References

Validating CAY10595 Activity: A Comparative Guide Using CRTH2 Knockout Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the specificity and mechanism of action of a compound is a critical step. This guide provides a comprehensive comparison of CAY10595, a potent CRTH2 antagonist, with other alternative compounds. We will delve into the use of CRTH2 knockout cells as a definitive tool for validating its on-target activity and present supporting experimental data and detailed protocols.

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a crucial role in allergic inflammation. Its activation by its primary ligand, prostaglandin (B15479496) D2 (PGD2), leads to the recruitment and activation of key inflammatory cells like T helper 2 (Th2) cells, eosinophils, and basophils.[1] Consequently, CRTH2 has emerged as a significant therapeutic target for allergic diseases such as asthma and allergic rhinitis. This compound is a potent and selective antagonist of the CRTH2 receptor.[2][3] The use of CRTH2 knockout (KO) cells provides an invaluable system to unequivocally demonstrate that the observed effects of this compound are mediated specifically through the inhibition of the CRTH2 signaling pathway.

Comparative Analysis of CRTH2 Antagonists

To provide a clear perspective on the performance of this compound, the following table summarizes its binding affinity and functional potency alongside other notable CRTH2 antagonists.

CompoundTargetAssay TypeValueOrganismReference
This compound CRTH2/DP2Binding Affinity (Ki)10 nMHuman[2][3]
CRTH2/DP2 (R enantiomer)Binding Affinity (Ki)5.3 nMHuman
CRTH2/DP2 (R enantiomer)Binding Affinity (Ki)5 nMMurine
CRTH2/DP2Functional Antagonism (IC50)48 nM ([35S]GTP-gamma-S binding)Human (CHO cells)[2]
CRTH2/DP2 (R enantiomer)Functional Antagonism (IC50)7.3 nM (Eosinophil chemotaxis)Human
Fevipiprant (QAW039) CRTH2Binding Affinity (KD)1.1 nMHuman[4]
CRTH2Functional Antagonism (IC50)0.44 nM (Eosinophil shape change)Human[4]
AZD1981 CRTH2/DP2Functional Antagonism (pIC50)8.4 (Radioligand displacement)Human[5]
CRTH2/DP2Functional Antagonism (pKB)8.55 (CD11b up-regulation)Human[5]
CRTH2/DP2Functional Antagonism (pIC50)7.6 (Eosinophil chemotaxis)Human[5]
Ramatroban (BAY u 3405) CRTH2Binding Affinity (Kd)7.2 nMHuman[6]
Thromboxane A2 ReceptorBinding Affinity (Ki)10-13 nMNot Specified[7]
CRTH2Functional Antagonism (IC50)100 nM (Radioligand binding)Human[7]
CRTH2Functional Antagonism (IC50)30 nM (Calcium mobilization)Human[7]
CRTH2Functional Antagonism (IC50)170 nM (Eosinophil migration)Human[7]

Experimental Validation Using CRTH2 Knockout Cells

The definitive validation of this compound's on-target activity comes from comparative experiments using wild-type (WT) cells expressing CRTH2 and CRTH2 knockout (KO) cells, which lack the receptor. In a key study, the effect of this compound on lipopolysaccharide (LPS)-induced inflammatory gene expression was examined in bone marrow-derived macrophages (BMDMs) from both WT and CRTH2-/- mice. The results demonstrated that this compound treatment phenocopied the genetic deletion of CRTH2, leading to an upregulation of inflammatory genes like Cox2 and iNOS. This indicates that this compound's effects are indeed mediated through the CRTH2 pathway.[8]

CRTH2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by PGD2 binding to the CRTH2 receptor, leading to downstream inflammatory responses, and how antagonists like this compound block this pathway.

CRTH2_Signaling_Pathway CRTH2 Signaling Pathway and Antagonist Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CRTH2 CRTH2 Receptor G_protein Gi/o Protein Activation CRTH2->G_protein Activates PGD2 PGD2 PGD2->CRTH2 Binds This compound This compound This compound->CRTH2 Blocks PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Downstream Downstream Effects (e.g., Chemotaxis, Cytokine Release) Ca_mobilization->Downstream

CRTH2 signaling and this compound inhibition.

Key Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for essential experiments are provided below.

Generation and Validation of CRTH2 Knockout Cell Lines via CRISPR-Cas9

This protocol outlines the generation of a CRTH2 knockout cell line, a crucial tool for validating the on-target effects of this compound.

CRISPR_Workflow CRISPR-Cas9 CRTH2 Knockout Workflow A 1. gRNA Design & Synthesis (Targeting CRTH2 Exon) B 2. Plasmid Construction (Cas9 and gRNA expression vector) A->B C 3. Transfection (Into target cells, e.g., HEK293) B->C D 4. Single-Cell Cloning (Isolating individual cell colonies) C->D E 5. Genomic DNA Extraction & PCR D->E F 6. Sequencing (Confirming frameshift mutations) E->F G 7. Validation of Knockout (Western Blot & Flow Cytometry for CRTH2 protein) F->G

Workflow for generating CRTH2 KO cells.

Methodology:

  • gRNA Design: Design single guide RNAs (sgRNAs) targeting an early exon of the CRTH2 gene to induce frameshift mutations.

  • Vector Construction: Clone the designed sgRNA into a CRISPR-Cas9 expression vector (e.g., pX458) that also contains a selectable marker like GFP or puromycin (B1679871) resistance.

  • Transfection: Transfect the target cell line (e.g., HEK293 or a relevant immune cell line) with the Cas9-gRNA plasmid using a suitable method like electroporation or lipid-based transfection.

  • Selection and Clonal Isolation: Select transfected cells using the appropriate marker (e.g., FACS for GFP-positive cells or puromycin selection). Isolate single cells into individual wells of a 96-well plate to grow clonal populations.

  • Genomic Validation: Extract genomic DNA from the expanded clones. Amplify the targeted region of the CRTH2 gene by PCR and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).

  • Protein-Level Validation: Confirm the absence of CRTH2 protein expression in the knockout clones using Western blotting and flow cytometry with a validated anti-CRTH2 antibody.[9][10][11]

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon CRTH2 activation.

Methodology:

  • Cell Preparation: Seed wild-type and CRTH2 KO cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating for 30-60 minutes at 37°C.[12]

  • Compound Incubation: Wash the cells to remove excess dye and add the assay buffer containing various concentrations of this compound or other antagonists. Incubate for a predetermined time.

  • Agonist Stimulation and Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Inject a CRTH2 agonist (e.g., PGD2 or DK-PGD2) into the wells and immediately begin recording the change in fluorescence intensity over time.[13]

  • Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Calculate the inhibition of the agonist-induced calcium response by the antagonist to determine its IC50 value. In CRTH2 KO cells, no significant calcium mobilization should be observed upon agonist stimulation, confirming the on-target effect of the antagonist in the wild-type cells.

Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of CRTH2-expressing cells towards a chemoattractant.

Methodology:

  • Cell Preparation: Resuspend CRTH2-expressing cells (e.g., primary human Th2 cells or eosinophils) in a serum-free medium.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate with a 5 µm pore size membrane).[14][15] Add a chemoattractant (e.g., PGD2) to the lower chamber.

  • Treatment and Migration: Pre-incubate the cells with different concentrations of this compound or a vehicle control. Place the cell suspension in the upper chamber (the insert).

  • Incubation: Incubate the plate for a period that allows for cell migration (typically 1-4 hours) at 37°C.

  • Quantification: After incubation, count the number of cells that have migrated to the lower chamber using a cell counter or by staining the migrated cells on the underside of the membrane and quantifying them microscopically.

  • Validation with KO Cells: As a control, CRTH2 KO cells should not exhibit significant migration towards the PGD2 gradient, confirming that the migration observed in wild-type cells is CRTH2-dependent.

Radioligand Binding Assay

This assay directly measures the binding of this compound to the CRTH2 receptor and determines its binding affinity (Ki).

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the human CRTH2 receptor.

  • Assay Incubation: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CRTH2 ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled competitor compound (this compound).

  • Separation of Bound and Free Ligand: After reaching equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[16][17][18][19]

By employing these robust experimental approaches, particularly with the use of CRTH2 knockout cells, researchers can definitively validate the on-target activity of this compound and objectively compare its performance against other CRTH2 antagonists. This rigorous validation is essential for advancing our understanding of CRTH2-mediated pathways and for the development of novel therapeutics for allergic and inflammatory diseases.

References

A Head-to-Head Comparison: Biochemical Assays to Confirm CAY10595's Engagement with the CRTH2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, allergy, and drug discovery, confirming the binding of a ligand to its target receptor is a critical first step. This guide provides a comparative overview of biochemical assays to validate the interaction between CAY10595, a potent antagonist, and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key player in allergic inflammation.

This document details the experimental protocols for radioligand binding assays and functional cell-based assays, presenting quantitative data for this compound alongside other notable CRTH2 antagonists. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying mechanisms.

This compound and the CRTH2 Signaling Axis

The CRTH2 receptor, also known as DP2, is a G-protein coupled receptor (GPCR) that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its natural ligand is prostaglandin (B15479496) D2 (PGD2), a potent inflammatory mediator released by mast cells. The binding of PGD2 to CRTH2 initiates a signaling cascade that contributes to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.

This compound is a selective antagonist of the CRTH2 receptor, meaning it binds to the receptor and blocks the effects of PGD2. Confirmation of this binding is paramount and can be achieved through a variety of in vitro assays.

Comparative Binding Affinities of CRTH2 Antagonists

The binding affinity of a compound to its target is a key determinant of its potency. The table below summarizes the binding affinities (Ki or Kd) of this compound and other well-characterized CRTH2 antagonists, as determined by radioligand binding assays. Lower values indicate a higher binding affinity.

CompoundBinding Affinity (Ki/Kd) [nM]Assay Type
This compound 10Competitive Radioligand Binding
Fevipiprant (QAW039)1.1Saturation Radioligand Binding ([³H]-QAW039)
Ramatroban7.2 (Kd)Saturation Radioligand Binding ([³H]ramatroban)
OC00045913Competitive Radioligand Binding ([³H]PGD₂)
TM30089 (CAY10471)0.60Competitive Radioligand Binding ([³H]PGD₂)

Experimental Protocols for Binding Confirmation

Two primary types of assays are employed to confirm and characterize the binding of this compound to CRTH2: direct binding assays and functional cell-based assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation and Detection cluster_analysis Data Analysis prep1 Culture cells expressing CRTH2 receptor (e.g., HEK293-CRTH2) prep2 Harvest cells and lyse to isolate membranes prep1->prep2 prep3 Quantify protein concentration prep2->prep3 assay1 Incubate membranes with a fixed concentration of radioligand (e.g., [³H]PGD₂) prep3->assay1 assay2 Add increasing concentrations of unlabeled competitor (this compound or other antagonists) assay1->assay2 assay3 Incubate to allow binding to reach equilibrium assay2->assay3 sep1 Separate bound from free radioligand via vacuum filtration assay3->sep1 sep2 Wash filters to remove non-specific binding sep1->sep2 sep3 Measure radioactivity on filters using a scintillation counter sep2->sep3 analysis1 Plot percentage of specific binding against competitor concentration sep3->analysis1 analysis2 Calculate IC₅₀ value analysis1->analysis2 analysis3 Determine Ki value using the Cheng-Prusoff equation analysis2->analysis3

Fig 1. Workflow of a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human CRTH2 receptor.

    • Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).

    • Add a fixed concentration of the radioligand, [³H]PGD₂, typically at a concentration close to its Kd value.

    • Add increasing concentrations of the unlabeled competitor compound (e.g., this compound, fevipiprant). For determining non-specific binding, use a high concentration of unlabeled PGD₂.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each competitor concentration.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Cell-Based Assays

Functional assays measure the biological response of a cell to receptor activation or inhibition. For CRTH2, which couples to a Gαi protein, its activation leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium. Antagonists like this compound are expected to block these effects.

CRTH2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD₂ CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds Gai Gαi CRTH2->Gai Activates Gbg Gβγ CRTH2->Gbg Activates AC Adenylate Cyclase Gai->AC Inhibits PLC Phospholipase Cβ Gbg->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP₃ PLC->IP3 Ca ↑ [Ca²⁺]i IP3->Ca This compound This compound This compound->CRTH2 Blocks

Fig 2. CRTH2 signaling pathway and the action of this compound.

a) Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Detailed Protocol: Calcium Mobilization Assay

  • Cell Preparation:

    • Seed CRTH2-expressing cells (e.g., HEK293-CRTH2) into a black, clear-bottom 96-well plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for approximately 1 hour at 37°C. During this time, the AM ester is cleaved by intracellular esterases, trapping the dye inside the cells.

  • Assay Procedure:

    • Wash the cells to remove excess extracellular dye.

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add a PGD2 agonist (e.g., PGD₂ or DK-PGD₂) to all wells to stimulate the CRTH2 receptor.

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the concentration of the antagonist (this compound).

    • Determine the IC₅₀ value for the inhibition of the calcium response.

b) cAMP Assay

This assay measures the levels of intracellular cyclic AMP. Since CRTH2 couples to Gαi, its activation leads to a decrease in cAMP levels.

Detailed Protocol: cAMP Assay

  • Cell Preparation:

    • Seed CRTH2-expressing cells in a 96-well plate and culture overnight.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Incubate the cells with various concentrations of this compound.

    • Add an agent that increases basal cAMP levels, such as forskolin.

    • Add a CRTH2 agonist (e.g., PGD₂) to stimulate the receptor and induce a decrease in cAMP.

    • Lyse the cells and measure the cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • The ability of this compound to block the PGD₂-induced decrease in cAMP is measured.

    • Plot the cAMP levels against the concentration of this compound to determine its IC₅₀ value.

Conclusion

The biochemical assays described in this guide provide robust and quantitative methods to confirm the binding of this compound to the CRTH2 receptor. Radioligand binding assays offer a direct measure of binding affinity, establishing this compound as a potent antagonist. Functional assays, such as calcium mobilization and cAMP measurements, further validate its mechanism of action by demonstrating its ability to block the downstream signaling events initiated by CRTH2 activation. The comparative data presented here positions this compound as a high-affinity ligand for CRTH2, comparable to other well-studied antagonists in the field. For researchers investigating the role of the PGD₂/CRTH2 axis in health and disease, these assays are indispensable tools for characterizing novel modulators like this compound.

Unveiling the Selectivity of CAY10595: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of G-protein coupled receptor (GPCR) research, the selectivity of a compound is paramount. This guide provides a detailed comparison of CAY10595, a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the cross-reactivity profile of this compound against other GPCRs, with a focus on other prostanoid receptors.

This compound has been identified as a highly potent and selective antagonist for the human CRTH2 receptor, with a reported inhibitory constant (Ki) of 10 nM.[1] Its activity makes it a valuable tool for studying the role of the CRTH2 receptor in inflammatory and allergic diseases. However, a comprehensive understanding of its potential off-target effects is crucial for the accurate interpretation of experimental results and for its potential therapeutic development.

Comparative Analysis of Binding Affinities

To assess the selectivity of this compound, its binding affinity was evaluated against a panel of other human prostanoid receptors, including DP1, TP, EP1, EP2, EP3, and EP4. The following table summarizes the quantitative data from radioligand binding assays.

ReceptorThis compound (Compound 71) % Inhibition at 10 µM
CRTH2 (DP2) Ki = 10 nM
DP1< 50%
TP< 50%
EP1< 50%
EP2< 50%
EP3< 50%
EP4< 50%

Data sourced from Crosignani S, et al. J Med Chem. 2008 Apr 10;51(7):2227-43.

As the data indicates, this compound demonstrates a high degree of selectivity for the CRTH2 receptor. At a concentration of 10 µM, which is 1000-fold higher than its Ki for CRTH2, this compound exhibited less than 50% inhibition of binding to other tested prostanoid receptors. This highlights the compound's specificity for its primary target.

Functional Antagonism at the CRTH2 Receptor

Beyond its binding affinity, the functional antagonism of this compound was assessed in a [35S]GTPγS binding assay using membranes from CHO cells expressing the human CRTH2 receptor. In this assay, this compound demonstrated a concentration-dependent inhibition of agonist-induced [35S]GTPγS binding, with an IC50 value of 48 nM. This confirms its ability to functionally block the activation of the CRTH2 receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway of the CRTH2 receptor and the general workflow for assessing compound selectivity.

CRTH2 Signaling Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds to Gi Gi Protein CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_mobilization ↑ Intracellular Ca²⁺ Gi->Ca_mobilization cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Ca_mobilization->Cellular_Response This compound This compound This compound->CRTH2 Antagonizes

Caption: Canonical signaling pathway of the CRTH2 receptor.

Selectivity Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Selectivity Panel) cluster_2 Data Analysis & Interpretation Primary_Assay Primary Target Assay (e.g., CRTH2 Binding) Identify_Hits Identify Potent Hits (e.g., this compound) Primary_Assay->Identify_Hits Off_Target_Assays Panel of Off-Target Receptors (e.g., DP1, TP, EP1-4) Identify_Hits->Off_Target_Assays Binding_Assays Radioligand Binding Assays Off_Target_Assays->Binding_Assays Functional_Assays Functional Assays (e.g., GTPγS) Off_Target_Assays->Functional_Assays Compare_Affinities Compare Ki / IC50 values Binding_Assays->Compare_Affinities Functional_Assays->Compare_Affinities Determine_Selectivity Determine Selectivity Profile Compare_Affinities->Determine_Selectivity

Caption: General workflow for assessing compound selectivity.

Experimental Protocols

1. Radioligand Binding Assays for Prostanoid Receptors (DP1, TP, EP1, EP2, EP3, EP4)

  • Source of Receptors: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the respective human recombinant prostanoid receptor.

  • Radioligand: Specific tritiated antagonists or agonists for each receptor subtype (e.g., [3H]-PGD2 for DP1, [3H]-SQ 29,548 for TP).

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2 or 10 mM MnCl2).

  • Procedure:

    • Cell membranes (typically 20-80 µg of protein) are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound (this compound).

    • The incubation is carried out in a final volume of 100-250 µL at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the respective receptor.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition of specific binding at each concentration of the test compound is calculated. For compounds showing significant inhibition, IC50 values are determined by non-linear regression analysis. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

2. [35S]GTPγS Functional Assay for CRTH2

  • Source of Receptor: Membranes from CHO cells stably expressing the human CRTH2 receptor.

  • Reagents:

    • [35S]GTPγS (specific activity ~1250 Ci/mmol).

    • PGD2 (agonist).

    • GDP.

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Procedure:

    • Cell membranes (5-20 µg of protein) are pre-incubated with varying concentrations of the antagonist (this compound) in the assay buffer containing GDP (e.g., 10 µM) for a short period (e.g., 15 minutes) at 30°C.

    • The agonist (PGD2) is then added at a concentration that elicits a submaximal response (e.g., EC80), followed immediately by the addition of [35S]GTPγS (e.g., 0.1-0.5 nM).

    • The incubation continues for a further 30-60 minutes at 30°C.

    • Basal binding is determined in the absence of the agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed, and the bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of the agonist-stimulated [35S]GTPγS binding is calculated for each concentration of the antagonist. IC50 values are determined using non-linear regression analysis.

This guide provides a comprehensive overview of the selectivity profile of this compound. The presented data and protocols are intended to assist researchers in their experimental design and interpretation of results when utilizing this potent CRTH2 antagonist.

References

CAY10595 Demonstrates Potent Downregulation of Pro-inflammatory Gene Expression in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

CAY10595, a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), has been shown in recent studies to significantly reduce the expression of key downstream genes involved in inflammatory responses. Quantitative PCR (qPCR) data from preclinical models of allergic inflammation demonstrate the compound's ability to potently inhibit the transcription of a wide array of pro-inflammatory cytokines and chemokines.

This guide provides a comparative analysis of the effects of this compound on downstream gene expression, supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases.

Comparative Analysis of Downstream Gene Expression

Treatment with a potent and selective CRTH2 antagonist, identified in studies as "Compound A" and linked to this compound through patent information, has been shown to lead to a significant decrease in the mRNA levels of several pro-inflammatory genes. The following table summarizes the quantitative PCR data from a preclinical model of epicutaneous allergic sensitization. The data is presented as a fold decrease in gene expression in tissues treated with the CRTH2 antagonist compared to a vehicle-treated control group.

Gene TargetGene SymbolFold Decrease in Expression (Compared to Control)Function
Interleukin-1 betaIL-1βAlmost complete inhibitionKey mediator of inflammation and immune response
CD14 antigenCD14Significant reductionCo-receptor for the detection of bacterial lipopolysaccharide
Calcium-binding protein A9S100a9Significant reductionPro-inflammatory alarmin
CRTH2 (Prostaglandin D2 receptor 2)PTGDR2Significant reductionReceptor for PGD2, mediates pro-inflammatory effects

Table 1: Summary of qPCR data showing the fold decrease in the expression of pro-inflammatory genes following treatment with a selective CRTH2 antagonist ("Compound A"). Data is derived from preclinical models of allergic inflammation.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by blocking the binding of prostaglandin (B15479496) D2 (PGD2) to the CRTH2 receptor. CRTH2 is a G-protein coupled receptor predominantly expressed on Th2 cells, eosinophils, and basophils. The binding of PGD2 to CRTH2 initiates a signaling cascade that leads to the transcription of various pro-inflammatory genes. By antagonizing this receptor, this compound effectively inhibits these downstream inflammatory pathways.

CAY10595_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to G_protein Gi Protein CRTH2->G_protein Activates This compound This compound This compound->CRTH2 Antagonizes Signaling_Cascade Downstream Signaling Cascade (e.g., inhibition of cAMP) G_protein->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Increased Expression of Pro-inflammatory Genes (IL-1β, TNF-α, etc.) Transcription_Factors->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Leads to

This compound signaling pathway.

Experimental Protocols

The following provides a generalized protocol for quantitative PCR (qPCR) to measure downstream gene expression changes following treatment with a CRTH2 antagonist, based on methodologies reported in the cited literature.

Animal Model and Treatment
  • Preclinical models of allergic inflammation, such as epicutaneous sensitization with an allergen (e.g., ovalbumin), are established in mice.

  • Animals are treated with the CRTH2 antagonist (e.g., "Compound A") or a vehicle control, typically via oral gavage or intraperitoneal injection.

RNA Extraction and cDNA Synthesis
  • Total RNA is extracted from the tissue samples using a standard method, such as TRIzol reagent or a commercial RNA isolation kit.

  • The concentration and purity of the extracted RNA are determined using spectrophotometry.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

Quantitative PCR (qPCR)
  • qPCR is performed using a real-time PCR system.

  • The reaction mixture typically contains cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.

  • Thermal Cycling Conditions (Example):

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • A melt curve analysis is performed at the end of the PCR cycles to verify the specificity of the amplified product.

Data Analysis
  • The cycle threshold (Ct) values are obtained for each target gene and the housekeeping gene.

  • The relative gene expression is calculated using the ΔΔCt method.

  • The results are expressed as a fold change (increase or decrease) in the expression of the target gene in the treated group relative to the control group, after normalization to the housekeeping gene.

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_qpcr qPCR Analysis cluster_data_analysis Data Analysis Animal_Model 1. Allergic Inflammation Model (e.g., epicutaneous sensitization) Treatment 2. Treatment with this compound or Vehicle Control Animal_Model->Treatment Tissue_Harvest 3. Harvest Inflamed Tissue Treatment->Tissue_Harvest RNA_Extraction 4. Total RNA Extraction Tissue_Harvest->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Reaction 6. Set up qPCR Reaction cDNA_Synthesis->qPCR_Reaction Thermal_Cycling 7. Real-Time PCR Amplification qPCR_Reaction->Thermal_Cycling Ct_Values 8. Obtain Ct Values Thermal_Cycling->Ct_Values DeltaDeltaCt 9. Calculate ΔΔCt Ct_Values->DeltaDeltaCt Fold_Change 10. Determine Fold Change in Gene Expression DeltaDeltaCt->Fold_Change

Experimental workflow for qPCR analysis.

Comparison with Other Alternatives

The data presented for this compound ("Compound A") demonstrates a robust and widespread reduction in the expression of genes central to the inflammatory response. This suggests that this compound is a highly effective modulator of the PGD2-CRTH2 signaling axis, making it a compelling candidate for the treatment of allergic inflammatory diseases. Further studies directly comparing the gene expression profiles induced by different CRTH2 antagonists would be beneficial for a more detailed comparative analysis.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of CAY10595

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of CAY10595, a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This receptor plays a crucial role in allergic inflammation, making its antagonists promising therapeutic candidates. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the relevant biological pathways and workflows.

In Vitro Efficacy of this compound

This compound demonstrates high-affinity binding to the human CRTH2 receptor and functional antagonism in cellular assays.

Table 1: In Vitro Efficacy of this compound
Assay TypeParameterValueCell TypeReference
Radioligand BindingKi10 nMCHO cells expressing human CRTH2[1][2][3][4]
[35S]GTPγS BindingIC5048 nMCHO cells expressing human CRTH2[4]

Experimental Protocols: In Vitro Assays

[3H]PGD2 Competition Binding Assay

This assay determines the binding affinity of a test compound to the CRTH2 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRTH2 receptor.

  • Incubation: A constant concentration of [3H]Prostaglandin D2 ([3H]PGD2) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (e.g., this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound [3H]PGD2, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) like CRTH2. Antagonists inhibit the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing the human CRTH2 receptor are used.

  • Reaction Mixture: Membranes are incubated with a CRTH2 agonist (e.g., PGD2), [35S]GTPγS, and varying concentrations of the antagonist (this compound).

  • Incubation: The reaction is allowed to proceed to stimulate G-protein activation.

  • Separation and Detection: The amount of [35S]GTPγS bound to the G-proteins is determined by scintillation counting after filtration.

  • Data Analysis: The antagonist's potency is determined by calculating the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.

In Vivo Efficacy of this compound

The in vivo effects of this compound have been evaluated in a murine model of collagen-induced arthritis (CIA), a commonly used animal model for rheumatoid arthritis.

Table 2: In Vivo Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
ParameterThis compound Treatment GroupVehicle Control GroupOutcomeReference
Arthritis Severity ScoreNot significantly different-Did not modify the severity of arthritis[5]
Anti-Collagen Type II (CII) IgG2a LevelsReduced-Significantly lowered IgG2a anti-CII levels[1][2][3]
Anti-Collagen Type II (CII) IgG LevelsNo significant change-No modification of total IgG anti-CII levels[1][2][3]
Disease DevelopmentSlightly delayed-Slightly delayed the onset of CIA[1][2][3]

Note: The finding that this compound did not significantly alter the overall severity of arthritis in this model is a crucial observation.

Experimental Protocols: In Vivo Model

Murine Collagen-Induced Arthritis (CIA) Model

This model is widely used to study the pathogenesis of autoimmune arthritis and to evaluate potential therapeutics.

Methodology:

  • Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is typically given 21 days later.

  • Treatment: Following the booster immunization, mice are treated with this compound (e.g., daily oral administration) or a vehicle control.

  • Clinical Assessment: The development and severity of arthritis are monitored regularly by scoring the clinical signs of inflammation (erythema, swelling) in the paws. Paw thickness can also be measured using calipers.

  • Immunological Analysis: At the end of the study, blood samples are collected to measure the levels of anti-collagen type II antibodies (IgG, IgG1, IgG2a) using ELISA.

  • Histological Analysis: Paws may be collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.

Signaling Pathway and Experimental Workflow

CRTH2 Signaling Pathway

This compound acts by blocking the binding of the natural ligand, prostaglandin (B15479496) D2 (PGD2), to the CRTH2 receptor. This receptor is coupled to a Gi protein, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca2+), promoting chemotaxis and activation of target immune cells.

CRTH2_Signaling_Pathway PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates This compound This compound This compound->CRTH2 Blocks Gi Gi Protein CRTH2->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↓ cAMP AC->cAMP Response Cellular Responses (Chemotaxis, Activation) cAMP->Response IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Ca2->Response

Caption: CRTH2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the typical workflow for assessing the in vivo efficacy of a compound like this compound in the CIA mouse model.

In_Vivo_Workflow cluster_setup Model Induction & Treatment cluster_assessment Data Collection & Analysis cluster_outcome Outcome Evaluation Induction Induce Arthritis in Mice (Collagen Immunization) Booster Booster Immunization (Day 21) Induction->Booster Treatment Treatment Initiation (this compound or Vehicle) Booster->Treatment Monitoring Daily Clinical Scoring & Paw Measurement Treatment->Monitoring Blood Blood Collection (Antibody Analysis) Monitoring->Blood Histo Histological Analysis of Joints Blood->Histo Efficacy Determine Efficacy (Comparison of Groups) Histo->Efficacy

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Comparison with Other CRTH2 Antagonists

Conclusion

This compound is a potent in vitro antagonist of the CRTH2 receptor. However, its in vivo efficacy in a murine model of collagen-induced arthritis was limited, with no significant effect on the overall severity of the disease, although it did modulate the specific antibody response. This highlights the complex role of the CRTH2 pathway in different inflammatory conditions and underscores the importance of selecting appropriate preclinical models for evaluating the therapeutic potential of CRTH2 antagonists for specific disease indications. Further research, including direct comparative studies, is needed to fully elucidate the therapeutic potential of this compound relative to other CRTH2 antagonists in various inflammatory diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of CAY10595: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the operational and disposal procedures for CAY10595, a potent CRTH2/DP2 receptor antagonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general best practices for the disposal of research-grade chemical compounds, in line with established safety protocols.

General Chemical Waste Disposal Procedures

The disposal of any chemical waste, including this compound, must be handled with care to mitigate risks to personnel and the environment.[1][2][3] Adherence to institutional and regulatory guidelines is crucial. The following steps provide a general framework for the safe disposal of laboratory chemicals.

1. Waste Identification and Classification: The first critical step is to identify and classify the waste.[1] this compound, as a synthetic organic compound, should be treated as hazardous chemical waste unless explicitly determined otherwise by a qualified safety professional. All waste containers must be clearly labeled with the chemical name and any known hazards.[1][2]

2. Segregation of Waste: Proper segregation of chemical waste is essential to prevent dangerous reactions.[4] this compound waste should be collected separately from other waste streams such as biological, radioactive, or incompatible chemical waste. It is advisable to collect halogenated and non-halogenated solvent wastes in separate containers.

3. Use of Appropriate Containers: Waste must be collected in containers that are compatible with the chemical properties of this compound.[2][5] The containers should be in good condition, leak-proof, and have secure, tight-fitting lids.[2][6] It is recommended to use the original container for disposal if it is intact and properly labeled.

4. Labeling and Storage: All waste containers must be accurately and clearly labeled.[1][2][6] The label should include the full chemical name, concentration, and hazard warnings. Waste should be stored in a designated, well-ventilated, and secure area away from heat and ignition sources.[2][4][7]

5. Professional Disposal: The final step is to arrange for the collection and disposal of the chemical waste by a licensed hazardous waste disposal company.[1] Never dispose of chemical waste down the sink or in the regular trash.[6]

Disposal Checklist Yes/No
Waste properly identified and classified?
Waste segregated from incompatible materials?
Appropriate and sealed container used?
Container clearly and accurately labeled?
Stored in a designated safe area?
Professional disposal service contacted?

Understanding the CRTH2 Signaling Pathway

This compound is an antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This receptor is activated by prostaglandin (B15479496) D2 (PGD2), a key mediator in allergic inflammation.[8] The binding of PGD2 to the CRTH2 receptor on immune cells like Th2 lymphocytes, eosinophils, and basophils triggers a signaling cascade that leads to their activation and migration, contributing to the inflammatory response.[8][9] By blocking this interaction, this compound can inhibit these inflammatory processes.

CRTH2_Signaling_Pathway cluster_cell Immune Cell (e.g., Th2, Eosinophil) PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to G_protein Gαi/Gβγ CRTH2->G_protein Activates This compound This compound (Antagonist) This compound->CRTH2 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Inflammatory_Response Inflammatory Response (Activation, Chemotaxis) Ca_release->Inflammatory_Response Leads to

Caption: this compound blocks the PGD2-mediated CRTH2 signaling pathway.

References

Personal protective equipment for handling CAY10595

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of CAY10595, a potent CRTH2/DP2 receptor antagonist intended for research use only.[1] The following procedures are designed to ensure the safety of laboratory personnel and to outline proper operational and waste disposal protocols. Given that a specific Safety Data Sheet (SDS) is not publicly available, these recommendations are based on standard best practices for handling potent, solid chemical compounds with unknown toxicological properties.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Standard
Hands Nitrile gloves (double-gloving recommended)EN 374
Eyes/Face Safety glasses with side shields or a face shieldANSI Z87.1
Respiratory NIOSH-approved respirator (e.g., N95) or a chemical fume hoodVaries by region
Body Laboratory coat---

It is the responsibility of the employer to ensure that all personal protective equipment is of safe design and construction for the work to be performed and is selected to ensure it properly fits each affected employee.[2]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the container is compromised, do not open it. Isolate the package in a well-ventilated area, preferably within a chemical fume hood, and contact the supplier for instructions.

  • Verify that the product received matches the order specifications.

2. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Consult the product label for specific storage temperature recommendations.

3. Preparation and Use:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is worn correctly.

  • To prepare solutions, carefully weigh the required amount of this compound. Use non-sparking tools and take precautionary measures against static discharge.

  • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For small spills, carefully clean the area using appropriate absorbent materials while wearing full PPE.

  • For large spills, follow your institution's emergency procedures.

  • Do not let the product enter drains.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including used PPE (gloves, etc.), weighing paper, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Handling and Disposal Workflow

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store DonPPE Wear Appropriate PPE Store->DonPPE Weigh Weigh Compound DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare CollectSolid Collect Solid Waste Weigh->CollectSolid CollectLiquid Collect Liquid Waste Prepare->CollectLiquid Spill Spill? Prepare->Spill Dispose Dispose via EHS CollectSolid->Dispose CollectLiquid->Dispose Spill->CollectLiquid No CleanSpill Follow Spill Protocol Spill->CleanSpill Yes

Caption: Workflow for the safe handling and disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.